Technical Documentation Center

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
  • CAS: 25553-77-9

Core Science & Biosynthesis

Foundational

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine chemical properties

Topic: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine: Technical Monograph & Utilization Guide Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine: Technical Monograph & Utilization Guide Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 104523-45-5) is a bifunctional heterocyclic building block characterized by a secondary amine (piperazine) and a masked aldehyde (1,3-dioxolane).[1][2][3][4][5] In medicinal chemistry, it serves as a critical "linker" scaffold, allowing the precise attachment of piperazine pharmacophores to other molecular entities via reductive amination or N-alkylation. This guide details its physicochemical profile, acid-mediated deprotection mechanisms, and validated protocols for its integration into fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile

This molecule acts as a stable precursor to 3-(piperazin-1-yl)propanal . Its stability under basic and neutral conditions allows for extensive modification of the secondary amine prior to activating the aldehyde function.

Datasheet
PropertySpecification
IUPAC Name 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
CAS Number 104523-45-5
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Pale yellow viscous liquid or low-melting solid
Boiling Point ~110–115 °C (at 0.5 mmHg) / Predicted: ~300 °C (atm)
Density 1.08 ± 0.05 g/cm³ (Predicted)
pKa (Piperazine N1) ~9.8 (Secondary amine - Basic)
pKa (Piperazine N4) ~5.4 (Tertiary amine)
Solubility Miscible in DCM, MeOH, EtOH, THF; Soluble in water (pH dependent)
Structural Analysis
  • Nucleophilic Handle (N1): The secondary amine at the N1 position is highly nucleophilic, suitable for Sɴ2 reactions, amidation, or Buchwald-Hartwig couplings.

  • Electrophilic Precursor (C-Acetal): The 1,3-dioxolane ring is a cyclic acetal. It is inert to bases, hydrides (e.g., LiAlH₄), and oxidizing agents, but hydrolyzes rapidly in aqueous acid to reveal a reactive aldehyde.

Synthetic Utility & Reactivity Mechanisms

The primary utility of this compound lies in its ability to introduce a propyl-aldehyde linker attached to a piperazine ring. The workflow typically follows one of two paths: "Protect-First" (modifying the amine while keeping the acetal intact) or "Deprotect-First" (revealing the aldehyde for reductive amination).

Mechanism of Acetal Deprotection

The rate-limiting step in utilizing this building block is the hydrolysis of the dioxolane ring. This requires a proton source to activate one of the ethereal oxygens, leading to ring opening and the release of ethylene glycol.

DeprotectionMechanism Start Dioxolane Precursor (Masked Aldehyde) Inter1 Oxonium Ion Intermediate Start->Inter1 + H+ (Acid Cat.) Ring Opening Inter2 Hemiacetal Inter1->Inter2 + H2O Nucleophilic Attack End Free Aldehyde + Ethylene Glycol Inter2->End - H+ Elimination

Figure 1: Acid-catalyzed hydrolysis mechanism converting the dioxolane moiety into the reactive aldehyde.

Experimental Protocols

The following protocols are designed for high fidelity and reproducibility.

Protocol A: Selective N-Alkylation (Amine Functionalization)

Objective: To attach the linker to an aryl/alkyl halide scaffold without disturbing the acetal.

  • Reagents: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.0 equiv), Aryl Halide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), BINAP (10 mol%).

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

  • Procedure:

    • Charge a flame-dried flask with the aryl halide, base, and catalyst system under Argon.

    • Add the piperazine derivative and solvent.

    • Heat to 100 °C for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1).

    • Critical Note: The acetal is stable at this temperature only if the system is strictly anhydrous. Moisture + heat + Lewis acidic metals can trigger premature hydrolysis.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Silica, Hexane/EtOAc).

Protocol B: Acetal Hydrolysis (Activation)

Objective: To unmask the aldehyde for downstream reductive amination.

  • Reagents: N-substituted Dioxolane-piperazine (from Protocol A), 2N HCl (aq), THF.

  • Procedure:

    • Dissolve the substrate in THF (to solubilize the organic backbone).

    • Add 2N HCl (5–10 equiv) dropwise at 0 °C.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Monitor the disappearance of the acetal proton (~4.8 ppm, t) and appearance of the aldehyde proton (~9.7 ppm, s) via ¹H NMR.

  • Workup (Caution): Aldehydes are unstable.

    • Neutralize with sat. NaHCO₃ to pH 7–8.

    • Extract with DCM immediately.

    • Do not store. Proceed directly to the next step (Reductive Amination).

Protocol C: One-Pot Reductive Amination

Objective: Coupling the generated aldehyde with a target amine.

  • Reagents: Crude Aldehyde (freshly prepared), Target Amine (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), acetic acid (cat.).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Mix Aldehyde and Target Amine in DCE. Stir for 30 mins to form the imine/hemiaminal.

    • Add NaBH(OAc)₃ in one portion.

    • Stir at RT for 12 hours.

    • Quench with aq.[6] NaOH (1N) to break down boron complexes.

Strategic Applications in Drug Discovery

This building block is particularly valuable in Fragment-Based Drug Discovery (FBDD) for linking polar pharmacophores.

The "Linker" Logic

The ethyl-piperazine chain provides a flexible tether (approx. 4–6 Å) that improves solubility due to the basic nitrogen.

UtilizationWorkflow Base 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine PathA Path A: N-Functionalization (S_N2 / Buchwald) Base->PathA Modify Amine First PathB Path B: Deprotection (HCl / THF) Base->PathB Unmask First InterA N-Substituted Acetal PathA->InterA Aldehyde Reactive Aldehyde Intermediate PathB->Aldehyde InterA->PathB Unmask InterA->Aldehyde Hydrolysis Final Target Drug Scaffold (via Reductive Amination) Aldehyde->Final + R-NH2 / NaBH(OAc)3

Figure 2: Strategic workflow options for integrating the piperazine-acetal linker into drug scaffolds.

Medicinal Chemistry Context
  • GPCR Ligands: The piperazine moiety mimics the core structure of many antihistamines (e.g., Cetirizine analogs) and antipsychotics. The aldehyde handle allows for the attachment of lipophilic "tails" required for receptor binding pockets.

  • Solubility Enhancement: Introducing this linker adds a protonatable nitrogen (pKa ~9.8), significantly lowering LogD and improving metabolic stability compared to purely alkyl linkers.

Handling, Stability & Safety

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The acetal is moisture sensitive over long periods; degradation leads to polymerization of the aldehyde.

  • Safety Profile:

    • Corrosive: Secondary amines can cause skin burns and eye damage.

    • Sensitizer: Piperazine derivatives are known respiratory and skin sensitizers. Use strictly in a fume hood.

    • Incompatibility: Avoid strong acids (unless intended for deprotection) and strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10886971, 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Protection of Aldehydes and Ketones as Acetals and Ketals: Stability and Deprotection. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for acetal stability conditions).

Sources

Exploratory

Technical Whitepaper: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

The following technical guide details the properties, synthesis, and application of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9). The "Masked" Aldehyde Linker in Medicinal Chemistry Executive Summary In mode...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9).

The "Masked" Aldehyde Linker in Medicinal Chemistry

Executive Summary

In modern drug discovery, "linkerology"—the strategic design of molecular bridges—is as critical as the pharmacophore itself. 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS 25553-77-9) serves as a high-value building block in this domain.[1][2] Unlike standard alkyl linkers, this compound features a 1,3-dioxolane moiety acting as a robust protecting group for a terminal aldehyde.

This unique structure allows researchers to install a piperazine solubilizing group early in a synthetic sequence while keeping the reactive aldehyde "masked" until the final stages. Upon acidic hydrolysis, the dioxolane reveals a reactive carbonyl, enabling late-stage diversification via reductive amination or Wittig olefination. This guide outlines the synthesis, deprotection mechanics, and handling protocols for this versatile intermediate.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
CAS Number 25553-77-9
IUPAC Name 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
Synonyms 2-[2-(Piperazin-1-yl)ethyl]-1,3-dioxolane; 1-(3,3-Ethylenedioxypropyl)piperazine
Molecular Formula C

H

N

O

Molecular Weight 186.25 g/mol
Appearance Colorless to pale yellow oil (hygroscopic)
Boiling Point ~110–115 °C (at 0.5 mmHg)
Solubility Miscible in DCM, MeOH, EtOH; Soluble in water (pH dependent)
pKa ~9.8 (Piperazine secondary amine), ~5.6 (Tertiary amine)

Synthetic Methodology

The most robust route to CAS 25553-77-9 involves the mono-alkylation of piperazine. A critical challenge here is preventing bis-alkylation (where both piperazine nitrogens react). To mitigate this, a large excess of piperazine is employed.

Protocol: Mono-Alkylation via Nucleophilic Substitution

Reagents:

  • Piperazine (anhydrous) [5.0 equiv]

  • 2-(2-Bromoethyl)-1,3-dioxolane [1.0 equiv]

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) [2.0 equiv]
  • Acetonitrile (ACN) or DMF [Solvent]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve piperazine (5.0 equiv) in anhydrous ACN (0.5 M concentration relative to bromide).

    • Expert Insight: Using 5 equivalents ensures the statistical probability favors mono-alkylation. Excess piperazine is easily removed later due to its water solubility.

  • Addition: Add K

    
    CO
    
    
    
    (2.0 equiv) followed by the dropwise addition of 2-(2-bromoethyl)-1,3-dioxolane (1.0 equiv) over 30 minutes.
  • Reaction: Heat the mixture to reflux (80–82 °C) under an inert atmosphere (N

    
     or Ar) for 12–16 hours.
    
    • Validation: Monitor by TLC (System: 10% MeOH in DCM + 1% NH

      
      OH). Stain with Ninhydrin (piperazine) or KMnO
      
      
      
      (dioxolane).
  • Work-up:

    • Cool to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Resuspend the residue in DCM and wash with water (3x).

    • Critical Step: The excess unsubstituted piperazine will partition into the aqueous phase. The mono-alkylated product (more lipophilic) remains in the DCM.

  • Purification: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. If high purity (>98%) is required, perform flash column chromatography (SiO
    
    
    , gradient 0→10% MeOH/DCM with 1% Et
    
    
    N).

Mechanism of Action: The "Masked" Linker Strategy

The utility of CAS 25553-77-9 lies in the stability differential between the piperazine (base-stable) and the dioxolane (acid-labile). This allows for orthogonal synthetic manipulations.

Workflow Visualization

The following diagram illustrates the strategic flow: from the protected building block to the active drug conjugate.

G Start Protected Building Block (CAS 25553-77-9) Step1 N-Functionalization (e.g., Amide Coupling) Start->Step1 Attach Pharmacophore Intermediate Piperazine-Drug Conjugate (Protected) Step1->Intermediate Step2 Acid Hydrolysis (HCl/THF) Intermediate->Step2 Deprotection Aldehyde Active Aldehyde Intermediate Step2->Aldehyde Reveals CHO Step3 Reductive Amination (NaBH(OAc)3) Aldehyde->Step3 + Target Amine Final Final Drug Candidate Step3->Final

Figure 1: The "Masked Linker" workflow. The dioxolane protects the aldehyde during the initial coupling steps, preventing unwanted polymerization or side reactions.

Deprotection & Application Protocol

Once the piperazine end is attached to your pharmacophore, the dioxolane must be hydrolyzed to release the aldehyde for the next step.

Standard Deprotection Protocol

Objective: Convert the 1,3-dioxolane moiety into a reactive aldehyde.

  • Dissolution: Dissolve the dioxolane-containing intermediate in THF (or Acetone).

  • Acidification: Add 1N HCl (aqueous) until the solution reaches pH ~1–2.

    • Note: Do not use concentrated acid if your molecule contains other acid-sensitive groups (e.g., Boc, t-Butyl esters). For sensitive substrates, use Pyridinium p-toluenesulfonate (PPTS) in wet acetone under reflux.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: The disappearance of the dioxolane protons (multiplet at ~3.8–4.0 ppm) in NMR confirms deprotection.

  • Neutralization: Carefully neutralize with saturated NaHCO

    
     prior to extraction.
    
    • Caution: Aldehydes are reactive. Proceed immediately to the next step (e.g., reductive amination) to avoid oxidation to the carboxylic acid.

Safety & Stability (E-E-A-T)

  • Stability: The acetal linkage is stable to basic and nucleophilic conditions (e.g., LiAlH

    
    , NaOH, Grignard reagents) but extremely sensitive to aqueous acid .
    
  • Storage: Store under nitrogen at 2–8 °C. Moisture can lead to slow hydrolysis, liberating the aldehyde which may polymerize.

  • Handling: Wear standard PPE (gloves, goggles). Piperazine derivatives can be sensitizers; avoid inhalation of vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217345, 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Acetal/Dioxolane stability).

Sources

Foundational

Technical Guide: Synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Executive Summary This technical guide details the synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine , a critical intermediate in medicinal chemistry. This compound serves as a "masked" aldehyde linker, allowing the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine , a critical intermediate in medicinal chemistry. This compound serves as a "masked" aldehyde linker, allowing the introduction of a piperazine moiety to a scaffold while preserving an aldehyde functionality (latent as an acetal) for subsequent reductive amination or Wittig reactions.

The primary synthetic route involves the N-alkylation of excess piperazine with 2-(2-bromoethyl)-1,3-dioxolane . This guide prioritizes mono-alkylation selectivity and acetal stability, providing a robust, scalable protocol.

Chemical Foundation & Retrosynthesis

Structural Analysis

The target molecule consists of a secondary amine (piperazine) linked via an ethyl chain to a 1,3-dioxolane ring. The dioxolane ring acts as a protecting group for the aldehyde (3-piperazinopropanal).

  • Core Stability: The piperazine ring is basic and nucleophilic. The acetal (dioxolane) is stable under basic and neutral conditions but highly labile to aqueous acids .

  • Key Challenge: Preventing bis-alkylation (formation of the symmetric dimer) and avoiding premature hydrolysis of the acetal.

Retrosynthetic Logic

The most efficient disconnection is at the piperazine nitrogen-carbon bond.

Retrosynthesis Target Target Molecule 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Piperazine Piperazine (Nucleophile) Target->Piperazine C-N Disconnection Bromide 2-(2-Bromoethyl)-1,3-dioxolane (Electrophile) Target->Bromide SN2 Alkylation

Figure 1: Retrosynthetic analysis showing the convergent synthesis from commercially available precursors.

Experimental Protocol

Reagents & Materials

The following stoichiometry is optimized to favor mono-alkylation.

ReagentMW ( g/mol )Equiv.[1][2]Role
Piperazine (Anhydrous) 86.145.0Nucleophile / Base
2-(2-Bromoethyl)-1,3-dioxolane 181.031.0Electrophile
Potassium Carbonate (K₂CO₃) 138.211.5Acid Scavenger
Acetonitrile (MeCN) -SolventMedium (Polar Aprotic)
Sodium Iodide (NaI) 149.890.1Catalyst (Finkelstein)
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: In a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (anhydrous) (5.0 equiv) in Acetonitrile (10 mL per gram of piperazine).

    • Note: A high excess of piperazine is strictly required. If the ratio is <3:1, significant bis-alkylated byproduct (N,N'-bis[2-(1,3-dioxolan-2-yl)ethyl]piperazine) will form.

  • Base Addition: Add Potassium Carbonate (1.5 equiv) and a catalytic amount of Sodium Iodide (0.1 equiv).

    • Mechanism:[2][3][4] NaI converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the SN2 rate.

  • Electrophile Addition: Add 2-(2-Bromoethyl)-1,3-dioxolane (1.0 equiv) dropwise to the stirring mixture at room temperature.

Step 2: Reaction Execution
  • Heating: Heat the mixture to reflux (approx. 82°C) under an inert atmosphere (Nitrogen or Argon).

  • Monitoring: Monitor the reaction by TLC (System: DCM/MeOH/NH₄OH 90:9:1) or LC-MS.

    • Endpoint: The bromide starting material should be consumed within 12–18 hours .

    • Staining: Use Iodine or Ninhydrin stain (piperazine spots turn blue/purple).

Step 3: Workup & Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic solids (K₂CO₃, KBr, KI) through a Celite pad or sintered glass funnel. Wash the cake with fresh Acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove the solvent.

  • Excess Piperazine Removal (Critical):

    • The residue contains the Product and excess Piperazine.

    • Method A (Distillation): Piperazine sublimes/boils at ~146°C. The product boils significantly higher. Apply high vacuum (<1 mmHg) and gently heat (50-60°C) to sublime off the excess piperazine into a cold trap.

    • Method B (Extraction): Dissolve residue in DCM. Wash with minimal water (Piperazine is highly water-soluble; the product is organic soluble but amphiphilic, so use brine to prevent emulsion). Note: Distillation is preferred to avoid product loss in water.

  • Final Purification:

    • Vacuum Distillation: Collect the fraction boiling at 160–170°C at 0.5 mmHg (approximate value, dependent on vacuum).

    • Column Chromatography: If distillation is not feasible, use silica gel with an eluent of DCM:MeOH:NH₄OH (95:4:1 to 90:9:1).

Workflow Start Start: Piperazine (5 eq) + MeCN Add Add K2CO3, NaI, 2-(2-Bromoethyl)-1,3-dioxolane Start->Add Reflux Reflux 12-18h (SN2 Reaction) Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Evap Evaporate Solvent Filter->Evap Sublime High Vac / 50°C Remove Excess Piperazine Evap->Sublime Distill Vacuum Distillation Isolate Product Sublime->Distill

Figure 2: Experimental workflow emphasizing the removal of excess piperazine.

Characterization & Quality Control

Expected Data
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       4.8–4.9 (t, 1H, acetal CH).
      
    • 
       3.8–4.0 (m, 4H, dioxolane CH₂-CH₂).
      
    • 
       2.9 (t, 4H, piperazine CH₂ adjacent to NH).
      
    • 
       2.4–2.5 (m, 6H, piperazine CH₂ adjacent to N-alkyl + linker CH₂).
      
    • 
       1.8–1.9 (q, 2H, linker CH₂ adjacent to acetal).
      
    • 
       1.6–2.0 (br s, 1H, NH).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass [M+H]⁺: 201.16.

    • Found: 201.2.

Troubleshooting
IssueCauseSolution
Low Yield Incomplete reaction or product loss in water wash.Increase reaction time; Use NaI catalyst. Avoid aqueous workup; use distillation.
Bis-alkylation Insufficient excess of piperazine.Ensure Piperazine:Bromide ratio is

5:1.
Acetal Hydrolysis Exposure to acid or prolonged heating in wet solvents.Use anhydrous solvents.[3] Ensure workup is neutral/basic. Store under inert gas.

Safety & Handling

  • Piperazine: Corrosive solid, sensitizer. Handle in a fume hood. Avoid dust inhalation.

  • 2-(2-Bromoethyl)-1,3-dioxolane: Alkylating agent. Potential mutagen. Wear gloves and eye protection.

  • Acetonitrile: Flammable and toxic.

References

  • Pollard, C. B., & Wicker, T. H. (1954). Piperazine Derivatives.[1][3][5][6][7] V. 1,4-Disubstituted Piperazines. Journal of the American Chemical Society. Link (Foundational piperazine alkylation chemistry).

  • Biosynth. (n.d.). 2-(2-Bromoethyl)-1,3-dioxolane Product Data. Retrieved from (Precursor properties).

  • PubChem. (n.d.). Compound Summary: 2-(2-Bromoethyl)-1,3-dioxolane.[8][9][10][11] National Library of Medicine. Retrieved from (Safety and physical data).

  • PatSnap. (2019). Novel preparation method of 1-[2-(2-aminoethoxy)ethyl]piperazine. Patent CN109400588A.

Sources

Exploratory

A Comprehensive Technical Guide to 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine: A Key Intermediate in Azole Antifungal Synthesis

For Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Scaffolding of Modern Pharmaceuticals In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Scaffolding of Modern Pharmaceuticals

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands on the shoulders of lesser-known, yet indispensable, molecular scaffolds. These intermediates, born from meticulous synthesis, are the unsung heroes in the narrative of drug discovery and development. This guide delves into the chemistry and application of one such pivotal molecule: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine . While not a therapeutic agent in itself, its structural motifs—a piperazine ring and a protected aldehyde functionality—render it a cornerstone in the synthesis of several globally significant antifungal agents. As a Senior Application Scientist, my objective is to not only present the "what" and "how" but to illuminate the "why"—the causal logic behind the synthetic strategies and the profound implications of this molecule's structure on its utility in drug development.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine[1]

  • Piperazine: This forms the parent heterocycle, a six-membered ring containing two nitrogen atoms at positions 1 and 4.

  • 1-[...]: This indicates that the substituent is attached to one of the nitrogen atoms of the piperazine ring.

  • [2-(...): This signifies that the piperazine is connected to the second carbon of an ethyl group.

  • (1,3-Dioxolan-2-yl): This describes the cyclic acetal group attached to the ethyl chain. The "1,3" specifies the positions of the oxygen atoms in the five-membered ring, and "2-yl" indicates that this ring is attached to the ethyl group via its second carbon.

Chemical Structure:

Figure 1: 2D Structure of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Key Structural Features and Their Implications:

  • Piperazine Moiety: A ubiquitous "privileged scaffold" in medicinal chemistry. Its two nitrogen atoms offer points for derivatization and can act as hydrogen bond acceptors, influencing solubility and target binding. The piperazine ring is conformationally flexible, typically adopting a chair conformation.

  • Dioxolane Group: This is a cyclic acetal that serves as a protecting group for an aldehyde. The stability of the acetal under basic and nucleophilic conditions, and its facile removal under acidic conditions, is a cornerstone of its utility in multi-step synthesis.

  • Ethyl Linker: This two-carbon chain provides spatial separation between the piperazine and dioxolane moieties, influencing the overall geometry and reactivity of the molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's physical and chemical properties is essential for its handling, purification, and characterization.

PropertyValueSource
CAS Number 25553-77-9[1]
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Appearance Colorless to light yellow liquid(Predicted)
Boiling Point 285.0 ± 33.0 °C at 760 mmHg(Predicted)
Density 1.046 ± 0.06 g/cm³(Predicted)
pKa (most basic) 8.53 ± 0.10 (Predicted)

Spectroscopic Characterization:

While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, its spectral characteristics can be reliably predicted based on analogous structures.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Dioxolane Protons: A triplet around 4.8-5.0 ppm for the CH acetal proton and a multiplet around 3.8-4.0 ppm for the O-CH₂-CH₂-O protons.

    • Piperazine Protons: Broad signals in the range of 2.4-2.9 ppm for the eight protons of the piperazine ring.

    • Ethyl Linker Protons: Two triplets, one around 2.5-2.7 ppm for the -CH₂-N group and another around 1.8-2.0 ppm for the -CH₂-C(acetal) group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Dioxolane Carbons: A signal around 103-105 ppm for the acetal carbon (O-C-O) and a signal around 64-66 ppm for the O-CH₂ carbons.

    • Piperazine Carbons: Signals in the range of 45-55 ppm.

    • Ethyl Linker Carbons: Signals around 55-60 ppm for the -CH₂-N carbon and 30-35 ppm for the -CH₂-C(acetal) carbon.

  • FTIR (Fourier-Transform Infrared) Spectroscopy:

    • C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.

    • C-N stretching: Found in the 1000-1250 cm⁻¹ region.

    • C-O stretching: Strong bands for the acetal C-O bonds are expected in the 1050-1150 cm⁻¹ region.

    • N-H stretching: A weak to medium band around 3200-3400 cm⁻¹ for the secondary amine in the piperazine ring.

Synthesis and Mechanistic Insights

The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a clear example of a nucleophilic substitution reaction, a fundamental transformation in organic chemistry. The most common and industrially viable route involves the alkylation of piperazine with a suitable two-carbon electrophile bearing a protected aldehyde.

Overall Synthetic Strategy:

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Piperazine Piperazine Target_Molecule 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Piperazine->Target_Molecule Nucleophilic Attack Bromoethyl_Dioxolane 2-(2-Bromoethyl)-1,3-dioxolane Bromoethyl_Dioxolane->Target_Molecule Electrophile Base Base (e.g., K₂CO₃) Base->Target_Molecule Proton Scavenger Solvent Solvent (e.g., Acetonitrile) Solvent->Target_Molecule Reaction Medium

Figure 2: General Synthetic Workflow

Detailed Experimental Protocol (A Self-Validating System):

This protocol is a generalized procedure based on established methods for the N-alkylation of piperazine.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add piperazine (a significant molar excess, e.g., 5-10 equivalents) and a suitable solvent such as acetonitrile or DMF. The use of a large excess of piperazine is a critical experimental choice to minimize the formation of the disubstituted byproduct.

  • Addition of Base: Add a solid base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents relative to the electrophile). The base acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

  • Addition of Electrophile: While stirring the mixture, add 2-(2-bromoethyl)-1,3-dioxolane (1.0 equivalent) dropwise at room temperature. This controlled addition helps to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a colorless to light yellow oil.

Causality Behind Experimental Choices:

  • Excess Piperazine: The secondary amine of the product is also nucleophilic and can react with another molecule of the bromo-acetal, leading to a disubstituted piperazine impurity. By using a large excess of the starting piperazine, the probability of the electrophile encountering a starting piperazine molecule is much higher than it encountering a product molecule.

  • Choice of Base: An inorganic base like K₂CO₃ is often preferred for its ease of removal (filtration) and to avoid potential side reactions that can occur with stronger organic bases.

  • Solvent: A polar aprotic solvent like acetonitrile is ideal as it dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself.

Application in Drug Development: A Key Intermediate for Azole Antifungals

The true significance of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine lies in its role as a versatile intermediate in the synthesis of complex APIs. The piperazine ring and the protected aldehyde functionality are key pharmacophoric elements or synthetic handles in several blockbuster antifungal drugs.

Case Study: Synthesis of Ketoconazole and its Analogs

Ketoconazole is a broad-spectrum antifungal agent. A key step in its synthesis involves the coupling of a piperazine derivative with the azole-containing backbone. While the direct precursor to ketoconazole is 1-(4-hydroxyphenyl)piperazine, the underlying synthetic logic involving the piperazine moiety is highly relevant. The 1-[2-(1,3-dioxolan-2-yl)ethyl]piperazine serves as a crucial building block for other important azole antifungals like itraconazole and posaconazole.

Generalized Synthetic Pathway for Azole Antifungals:

Azole_Synthesis Piperazine_Dioxolane 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Coupling Nucleophilic Aromatic Substitution Piperazine_Dioxolane->Coupling Aryl_Halide Aryl Halide (with leaving group) Aryl_Halide->Coupling Deprotection Acidic Hydrolysis (Deprotection) Coupling->Deprotection Reductive_Amination Reductive Amination Deprotection->Reductive_Amination Final_Product Complex Azole Antifungal (e.g., Posaconazole analog) Reductive_Amination->Final_Product

Figure 3: Role in Azole Antifungal Synthesis

The Strategic Importance of the Dioxolane Protecting Group:

The 1,3-dioxolane group is a classic example of a protecting group strategy. In the synthesis of complex molecules like posaconazole, other functional groups must be manipulated under conditions that would adversely affect a free aldehyde.

  • Stability: The dioxolane (acetal) is stable to bases, nucleophiles, and reducing agents, which are commonly used in the steps to build the rest of the molecule.

  • Deprotection: The aldehyde can be easily regenerated at a later stage by simple treatment with aqueous acid. This "unmasking" of the aldehyde allows for its subsequent reaction, such as reductive amination, to complete the synthesis of the target drug.

Conclusion and Future Perspectives

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a testament to the elegance and ingenuity of synthetic organic chemistry. Its design and synthesis are guided by fundamental principles of reactivity and functional group protection. For drug development professionals, this molecule represents a reliable and versatile building block that has enabled the large-scale production of life-saving antifungal medications.

The continued importance of the piperazine scaffold in medicinal chemistry ensures that intermediates like the one discussed in this guide will remain relevant. Future research may focus on developing more sustainable and efficient synthetic routes to this and similar building blocks, potentially utilizing flow chemistry or novel catalytic methods. A deep understanding of the properties and reactivity of such key intermediates is, and will continue to be, a critical asset in the quest for novel and improved therapeutics.

References

Sources

Foundational

A Technical Guide to the Structural Elucidation of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Foreword: The Analytical Imperative in Drug Development In the landscape of modern pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent res...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative in Drug Development

In the landscape of modern pharmaceutical and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds and critical intermediates like 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, a molecule combining the pharmacologically significant piperazine core with a versatile dioxolane protecting group, structural integrity is non-negotiable. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties.[1] This guide eschews a rigid, templated approach, instead presenting a logical, field-tested workflow for the comprehensive structural verification of the title compound. As a self-validating system, this multi-technique strategy ensures the highest degree of confidence, a prerequisite for advancing any compound through the development pipeline.

The Compound: Molecular Architecture and Physicochemical Identity

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a heterocyclic compound featuring three key structural motifs: a saturated six-membered piperazine ring with a secondary amine, a flexible ethyl linker, and a five-membered 1,3-dioxolane ring, which serves as an acetal. This combination suggests its potential role as a synthetic intermediate where the dioxolane acts as a masked aldehyde functionality.

  • IUPAC Name: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

  • Molecular Formula: C₉H₁₈N₂O₂

  • Molecular Weight: 186.25 g/mol

  • CAS Number: 35646-35-4

To facilitate a detailed discussion of its spectral characteristics, the atoms are systematically numbered as shown in the diagram below. This numbering is for illustrative purposes within this guide and may not follow strict IUPAC conventions.

Caption: Molecular structure of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The confirmation of the molecule's structure relies on a synergistic application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating protocol that confirms molecular weight, elemental composition, functional groups, and the precise connectivity of every atom.

G cluster_start Initial Analysis cluster_nmr Core Structural Detail cluster_final Confirmation MS Mass Spectrometry (Molecular Weight) NMR_1D 1D NMR (¹H, ¹³C) (Atom Environments) MS->NMR_1D IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D NMR_2D 2D NMR (COSY, HSQC) (Atom Connectivity) NMR_1D->NMR_2D Assign Framework Confirm Unambiguous Structure Confirmed NMR_2D->Confirm Verify Connectivity

Caption: Logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is the initial and most critical step. Its primary function is to confirm the molecular weight of the synthesized compound, immediately validating the success of the chemical reaction. For this molecule, Electrospray Ionization (ESI) is preferred over Electron Ionization (EI) due to the presence of basic nitrogen atoms, which are readily protonated, leading to a strong signal for the protonated molecule, [M+H]⁺.

Trustworthiness: The high-resolution mass spectrometry (HRMS) data provides the elemental composition, offering an exacting check against the theoretical formula (C₉H₁₈N₂O₂). An observed mass that is within 5 ppm of the calculated mass provides very high confidence in the elemental makeup.

Expected Fragmentation Pattern

The fragmentation pattern in tandem MS (MS/MS) reveals the molecule's constituent parts. The most probable cleavage points are the C-C and C-N bonds, particularly those adjacent to the nitrogen atoms, which stabilize the resulting carbocations.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway
187.1447[C₉H₁₉N₂O₂]⁺ ([M+H]⁺)Protonated molecular ion.
101.0922[C₅H₁₃N₂]⁺Cleavage of the C7-C8 bond, charge retained on the piperazine fragment.
87.0449[C₄H₇O₂]⁺Cleavage of the C7-C8 bond, charge retained on the dioxolane-ethyl fragment.
73.0290[C₃H₅O₂]⁺Loss of the ethyl group from the dioxolane-containing fragment.
Experimental Protocol (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile, containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Source Parameters: Set the capillary voltage to ~3.5-4.5 kV, and the source temperature to ~100-150°C.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 187.1) for collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected. For a molecule like 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, ¹H and ¹³C NMR are indispensable for mapping the complete carbon-hydrogen framework.[2] The choice of a deuterated solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing properties for many organic compounds.

Trustworthiness: The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments provides a self-validating dataset. ¹H NMR identifies all proton environments and their neighboring protons, ¹³C NMR identifies all unique carbon environments, and 2D NMR directly links these proton and carbon signals, leaving no ambiguity in the final structural assignment.

¹H NMR Spectroscopy Data (Predicted, 300 MHz, CDCl₃)

The proton NMR spectrum is predicted to show distinct signals for the piperazine ring, the ethyl linker, and the dioxolane moiety. The chemical shifts for protons on the dioxolane ring are characteristically found at specific ppm ranges.[3][4]

Atom(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H-N4~1.8-2.5Broad Singlet1HExchangeable proton of the secondary amine.
H-8~4.8-5.0Triplet1HAcetal proton, coupled to the two H-7 protons.
H-10~3.8-4.0Multiplet4HMethylene protons of the dioxolane ring.
H-2, H-6~2.6-2.8Multiplet4HPiperazine CH₂ adjacent to the secondary amine.
H-3, H-5~2.4-2.6Multiplet4HPiperazine CH₂ adjacent to the substituted nitrogen.
H-7~2.3-2.5Triplet2HEthyl CH₂ adjacent to the piperazine ring.
H-8' (ethyl)~1.8-2.0Multiplet2HEthyl CH₂ adjacent to the dioxolane ring.
¹³C NMR Spectroscopy Data (Predicted, 75 MHz, CDCl₃)

The ¹³C NMR spectrum provides a count of the unique carbon environments. Piperazine carbons typically appear in the 45-55 ppm range, while the acetal carbon of the dioxolane is characteristically downfield.[1]

Atom(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C-8~103-105Acetal carbon of the dioxolane ring.
C-10~64-66Methylene carbons of the dioxolane ring.
C-7~56-58Ethyl CH₂ attached to the piperazine nitrogen.
C-3, C-5~53-55Piperazine CH₂ adjacent to the substituted nitrogen.
C-2, C-6~45-47Piperazine CH₂ adjacent to the secondary amine.
C-8' (ethyl)~34-36Ethyl CH₂ attached to the dioxolane ring.
Experimental Protocol (NMR)
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 300 MHz or higher field spectrometer. Ensure an adequate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR Acquisition: Perform standard COSY (H-H correlation) and HSQC (direct C-H correlation) experiments to establish connectivity.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy provides rapid confirmation of key functional groups. While it doesn't give detailed connectivity information, it serves as a quick and essential quality check. For this molecule, the key signatures will be the N-H stretch of the secondary amine and the C-O stretches of the acetal.

Trustworthiness: The presence of expected peaks and the absence of others (e.g., a strong C=O stretch around 1700 cm⁻¹) validates that the dioxolane is intact and has not hydrolyzed back to an aldehyde.

Frequency Range (cm⁻¹) Vibration Type Functional Group
3250-3350N-H StretchSecondary Amine (Piperazine)
2850-2960C-H StretchAliphatic (CH₂)
1050-1150C-O StretchAcetal (Dioxolane)
1250-1350C-N StretchAliphatic Amine
Experimental Protocol (FT-IR)
  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Conclusion

The structural elucidation of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a systematic process that leverages the strengths of multiple spectroscopic techniques. The workflow begins with mass spectrometry to confirm the molecular weight and elemental formula. Infrared spectroscopy follows, providing a rapid check for essential functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, high-resolution map of the atomic connectivity. By integrating the data from each of these steps, researchers and drug development professionals can achieve an unambiguous and trustworthy confirmation of the molecular structure, a critical milestone for any chemical entity destined for further study.

References

  • Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Available at: [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 481-489. Available at: [Link]

  • Bauer, L., et al. (2024). Structure elucidation and quantification of the active pharmaceutical ingredient in a non-approved drug and in cat serum using QTRAP. Analytical and Bioanalytical Chemistry. Available at: [Link]

Sources

Exploratory

physical and chemical properties of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine , a specialized "masked aldehyde" linker used in advanced medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine , a specialized "masked aldehyde" linker used in advanced medicinal chemistry.

Executive Summary

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a strategic bifunctional intermediate designed for convergent drug synthesis. Structurally, it consists of a piperazine ring linked to a protected aldehyde (as a cyclic ethylene acetal) via an ethyl chain. This "masked" functionality allows the molecule to survive basic and nucleophilic reaction conditions (e.g., N-alkylation, amide coupling) before being selectively deprotected to release a reactive aldehyde for reductive amination or Wittig olefination. It is a critical building block for constructing GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors where a 3-carbon linker is required between a pharmacophore and a basic amine.

Chemical Identity & Structural Analysis

The molecule functions as a protected form of 3-(piperazin-1-yl)propanal . The 1,3-dioxolane ring serves as a robust protecting group for the aldehyde, preventing polymerization and self-reaction during the installation of the piperazine moiety onto a drug scaffold.

AttributeDetail
IUPAC Name 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
Synonyms 1-(3,3-Ethylenedioxypropyl)piperazine; 3-(1-Piperazinyl)propionaldehyde ethylene acetal
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Key Functional Groups Secondary Amine (Piperazine N4), Tertiary Amine (Piperazine N1), Cyclic Acetal (1,3-Dioxolane)
Precursor CAS Synthesized from 2-(2-Bromoethyl)-1,3-dioxolane (CAS: 18742-02-4)
Structural Diagram (DOT)

ChemicalStructure Figure 1: Structural Connectivity of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Piperazine Piperazine Ring (Secondary Amine) Linker Ethyl Linker (-CH2-CH2-) Piperazine->Linker N-Alkylation Acetal 1,3-Dioxolane Ring (Masked Aldehyde) Linker->Acetal C2 Attachment

Figure 1: The ethyl linker connects the nucleophilic piperazine nitrogen to the electrophilic-protected acetal.

Physicochemical Properties

The properties below are derived from experimental data of the precursor (2-(2-bromoethyl)-1,3-dioxolane) and homologous piperazine derivatives.

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidTypical for alkyl-piperazines.
Boiling Point ~110–120 °C at 0.5 mmHgExtrapolated from bromide precursor (BP 85°C @ 15mmHg).
Density ~1.05 g/mLEstimated based on functional group contribution.
Solubility (Water) Miscible / HighDue to polarity of amine and acetal oxygens.
Solubility (Organic) Soluble in DCM, MeOH, THF, DMSOSuitable for standard organic synthesis.
pKa (N1 - Tertiary) ~9.1Typical for N-alkyl piperazine.
pKa (N4 - Secondary) ~9.8Typical for piperazine secondary amine.
LogP ~0.5 – 0.8Moderately lipophilic but water-soluble as a salt.
Refractive Index ~1.48Estimated.

Synthesis Protocol

The synthesis involves the mono-alkylation of excess piperazine with 2-(2-bromoethyl)-1,3-dioxolane . The use of excess piperazine is critical to minimize the formation of the bis-alkylated byproduct.

Reagents & Materials[3][4][5][6]
  • Piperazine (Anhydrous): 5.0 equivalents (Excess to favor mono-substitution).

  • 2-(2-Bromoethyl)-1,3-dioxolane (CAS 18742-02-4): 1.0 equivalent.[1]

  • Potassium Carbonate (K₂CO₃): 2.0 equivalents (Base scavenger).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve Piperazine (5.0 eq) and K₂CO₃ (2.0 eq) in anhydrous Acetonitrile (0.5 M concentration relative to bromide).

  • Addition: Heat the mixture to 60°C. Add 2-(2-Bromoethyl)-1,3-dioxolane (1.0 eq) dropwise over 30 minutes.

  • Reaction: Reflux the mixture at 80–82°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS for the disappearance of the bromide.

  • Workup:

    • Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove acetonitrile.

    • Removal of Excess Piperazine: The residue contains the product and excess piperazine. Piperazine (BP 146°C) can be removed by high-vacuum sublimation or distillation if the product boiling point allows. Alternatively, dissolve the residue in DCM and wash with water (piperazine partitions into water; the mono-alkylated product is more lipophilic but may require pH adjustment to extract efficiently).

    • Preferred Purification: Kugelrohr distillation under high vacuum (<1 mmHg) to separate the product from bis-alkylated impurities.

  • Yield: Typically 65–75% after purification.

Chemical Reactivity & Stability (The "Masked" Strategy)

This molecule's value lies in its orthogonal reactivity . The acetal protects the aldehyde from nucleophiles, allowing chemistry to occur at the secondary amine (N4).

Stability Profile
  • Base Stability: Highly stable. Resistant to NaOH, K₂CO₃, NaH, and organolithiums (e.g., n-BuLi) at low temperatures.

  • Acid Stability: Labile. Hydrolyzes rapidly in aqueous mineral acids (HCl, H₂SO₄) or organic acids (TFA/Water) to release the aldehyde.

  • Oxidation: The secondary amine is susceptible to oxidation (N-oxide formation) if treated with peroxides.

Deprotection Mechanism (Hydrolysis)

Upon treatment with 1N HCl or 50% TFA/H₂O, the 1,3-dioxolane ring opens to form the hemiacetal, which collapses to the aldehyde 3-(piperazin-1-yl)propanal .

Reactivity Workflow Diagram (DOT)

Reactivity Figure 2: The 'Masked Aldehyde' Strategy in Drug Synthesis Start 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (Stable Precursor) Step1 N-Functionalization (e.g., Amide Coupling / SNAr) Start->Step1 Reaction at N4 Intermediate N-Substituted Acetal (Protected Drug Intermediate) Step1->Intermediate Step2 Acid Hydrolysis (HCl / H2O) Intermediate->Step2 Deprotection Aldehyde Reactive Aldehyde Released (3-(N-Substituted-piperazin-1-yl)propanal) Step2->Aldehyde Step3 Reductive Amination (NaBH(OAc)3 + R-NH2) Aldehyde->Step3 Convergent Synthesis Final Final Drug Candidate (Propyl-Linker Scaffold) Step3->Final

Figure 2: Workflow showing the utility of the acetal linker in convergent synthesis.

Applications in Drug Discovery

This intermediate is widely used to synthesize "long-chain" piperazine drugs, particularly in the field of Neuropsychiatry and Antifungals .

GPCR Ligands (Dopamine/Serotonin)

Many antipsychotics (e.g., Aripiprazole , Buspirone analogs) require a 4-carbon or 3-carbon tether between an aryl piperazine and a bicyclic system.

  • Usage: The secondary amine of the acetal linker is first arylated (Buchwald-Hartwig or SNAr). The acetal is then hydrolyzed to the aldehyde, which is reductively aminated with a bicyclic amine (e.g., tetrahydroisoquinoline) to form the final drug.

Kinase Inhibitors

Used to introduce solubility-enhancing piperazine tails. The aldehyde handle allows for the attachment of the tail to the kinase-binding core via a flexible propyl chain, often improving the pharmacokinetic profile (LogD and metabolic stability).

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Storage: Store under nitrogen or argon at 2–8°C. The amine absorbs CO₂ from the air (carbamate formation).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste (amine-containing).

References

  • Synthesis of Piperazine Derivatives: Moura, R. G., et al.[3] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023."[3] Molecules, 2023.[3]

  • Precursor Properties (2-(2-Bromoethyl)-1,3-dioxolane): Sigma-Aldrich Product Specification, CAS 18742-02-4.

  • Piperazine Reactivity & Protection:Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis," 4th Ed., Wiley-Interscience, 2006. (Standard Reference for Acetal Stability).
  • General Piperazine Alkylation Protocols: Rathore, A., et al. "The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents."[4] Mini-Reviews in Medicinal Chemistry, 2021.

Sources

Foundational

Introduction: The Piperazine Core as a Privileged Scaffold in Drug Discovery

An In-Depth Technical Guide to the Reactivity of the Piperazine Moiety The piperazine heterocycle, a six-membered saturated ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and wi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Piperazine Moiety

The piperazine heterocycle, a six-membered saturated ring containing two nitrogen atoms at the 1 and 4 positions, is one of the most versatile and widely utilized scaffolds in modern medicinal chemistry.[1] Its prevalence is not coincidental; this unique architecture confers a combination of conformational flexibility, tunable basicity, and synthetic accessibility that makes it an invaluable tool for drug development professionals.[1][2][3] Due to this blend of structural simplicity and chemical adaptability, piperazine is widely regarded as a "privileged scaffold."[1][4]

The two nitrogen atoms act as versatile synthetic handles, allowing for systematic functionalization to fine-tune steric, electronic, and physicochemical properties such as aqueous solubility, lipophilicity, and pKₐ.[1][3] This tunability is critical for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and facilitating high-affinity binding to a diverse range of biological targets.[1] The clinical significance of this scaffold is underscored by its presence in numerous blockbuster drugs. For instance, the anticancer agent imatinib uses a piperazine moiety to enhance kinase selectivity, the antipsychotic aripiprazole leverages the ring to modulate dopamine and serotonin receptor binding, and the antihistamine cetirizine incorporates piperazine to optimize receptor affinity and pharmacokinetics.[1]

This guide provides an in-depth exploration of the reactivity of the piperazine core, offering field-proven insights and detailed protocols for its functionalization. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Part 1: Reactivity at the Nitrogen Atoms: The Cornerstone of Piperazine Chemistry

The nucleophilic nature of the two secondary amine nitrogens is the primary driver of piperazine's reactivity. Functionalization at these positions is the most common strategy for generating vast libraries of derivatives.

N-Acylation: Amide Bond Formation

N-acylation is a fundamental transformation that converts the basic piperazine nitrogens into neutral amide groups, which can act as hydrogen bond acceptors. This reaction is critical for modifying the electronic properties and biological interactions of the scaffold. A primary challenge is achieving selective mono-acylation over di-acylation.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride). The subsequent collapse of the tetrahedral intermediate and loss of a leaving group (e.g., chloride) forms the amide bond. A base, typically a non-nucleophilic amine like triethylamine, is required to scavenge the acidic byproduct (e.g., HCl), which would otherwise protonate the starting piperazine, rendering it non-nucleophilic.[5]

Strategies for Mono-Selectivity:

  • Protecting Group Strategy: The most robust method involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), performing the acylation on the remaining free nitrogen, and then deprotecting the Boc group.[6] This multi-step process offers excellent selectivity.[6]

  • Stoichiometric Control: Using a large excess of piperazine relative to the acylating agent can favor mono-acylation statistically, though this often requires chromatographic separation from unreacted starting material and the di-acylated byproduct.[6]

  • Mono-Protonation: Reacting the acylating agent with a piperazinium salt can provide good yields of the mono-acylated product in a one-pot procedure.[6][7]

Step 1: Mono-Boc Protection of Piperazine

  • Dissolve piperazine (2.0 eq.) in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) in DCM to the piperazine solution over 2-3 hours at room temperature with stirring.

  • Stir the reaction mixture for 20-24 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction.

Step 2: Acylation of 1-Boc-piperazine

  • Dissolve 1-Boc-piperazine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous workup (e.g., wash with saturated aqueous sodium bicarbonate) and purify the N-acyl-N'-Boc-piperazine product.[5]

Step 3: Deprotection of the Boc Group

  • Dissolve the purified N-acyl-N'-Boc-piperazine in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane.

  • Stir at room temperature for 1-4 hours until deprotection is complete (monitor by TLC).

  • Evaporate the solvent and excess acid under reduced pressure to yield the mono-acylated piperazine salt.

cluster_0 N-Acylation Workflow Start Piperazine Protect Step 1: Add (Boc)₂O Start->Protect BocPip 1-Boc-Piperazine Protect->BocPip Acylate Step 2: Add R-COCl, Et₃N BocPip->Acylate AcylBocPip N-Acyl-N'-Boc-Piperazine Acylate->AcylBocPip Deprotect Step 3: Add TFA or HCl AcylBocPip->Deprotect Final Mono-Acylated Piperazine Deprotect->Final

Workflow for selective mono-acylation of piperazine.
N-Alkylation: Introducing Aliphatic Groups

N-alkylation is fundamental for extending the piperazine scaffold, modulating lipophilicity, and introducing pharmacophoric elements. Two primary methods dominate this area: direct alkylation and reductive amination.

This classic Sₙ2 reaction involves the nucleophilic attack of a piperazine nitrogen on an alkyl halide.[8] While straightforward, controlling selectivity can be challenging.

Mechanistic Rationale: The reaction's success depends on the reactivity of the alkyl halide (I > Br > Cl) and steric hindrance. A base, such as potassium carbonate (K₂CO₃), is used to neutralize the hydrohalic acid byproduct, preventing the formation of the unreactive piperazinium salt.[8][9] The choice of a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) facilitates the Sₙ2 pathway.[1][9]

  • To a dried reaction flask, add the starting piperazine (e.g., 1-arylpiperazine, 1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile and stir to create a suspension.

  • Slowly add the alkyl bromide (1.1 eq.) to the mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the N-alkylated piperazine.

Reductive amination is arguably the most versatile and widely used method for N-alkylation. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[10][11]

Mechanistic Rationale: The reaction is a one-pot, two-step process. First, the piperazine nitrogen condenses with the carbonyl compound, typically under mild acidic catalysis, to form a carbinolamine, which then dehydrates to an iminium ion.[1] Second, a selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), reduces the iminium ion to the corresponding amine.[10] STAB is the reagent of choice because it is mild, tolerant of acidic conditions, and does not reduce the starting aldehyde or ketone, thus minimizing side reactions.[10]

  • Dissolve piperazine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

cluster_1 Reductive Amination Mechanism Reactants Piperazine + R₂C=O (Aldehyde/Ketone) Condensation Condensation (+ H⁺ cat.) Reactants->Condensation Iminium Iminium Ion Intermediate [R₂C=NR'₂]⁺ Condensation->Iminium Reduction Reduction (NaBH(OAc)₃) Iminium->Reduction Product N-Alkylated Piperazine Reduction->Product

Simplified mechanism of reductive amination.
N-Arylation: Forging the C-N Aryl Bond

The N-aryl piperazine motif is a cornerstone of modern pharmaceuticals, particularly in CNS-active agents.[12] Transition-metal-catalyzed cross-coupling reactions are the premier methods for constructing this critical bond.[1]

The Palladium-catalyzed Buchwald-Hartwig amination is the gold standard for N-arylation, prized for its broad substrate scope, functional group tolerance, and high yields.[12][13][14]

Mechanistic Rationale: The reaction's success is highly dependent on the synergistic interplay of the palladium catalyst, a sterically hindered phosphine ligand, and a base.[12] The catalytic cycle involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center, and the base deprotonates the nitrogen, forming a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-arylpiperazine product is released, regenerating the Pd(0) catalyst.

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BINAP, P(t-Bu)₃) accelerate the reductive elimination step and are essential for achieving high efficiency, especially with less reactive aryl chlorides.[12][15]

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), N-Boc-piperazine (1.2 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%) in a small amount of anhydrous toluene.

  • Seal the Schlenk tube, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene to the Schlenk tube, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 80-110 °C, stirring vigorously, for 4-24 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArX L₂Pd(II)(Ar)(X) Pd0->PdII_ArX Ar-X AmineCoord Amine Coordination PdII_Amine [L₂Pd(II)(Ar)(Piperazine)]⁺X⁻ PdII_ArX->PdII_Amine + Piperazine Deprotonation Deprotonation (Base) PdII_Amido L₂Pd(II)(Ar)(Piperazinyl) PdII_Amine->PdII_Amido - HB⁺X⁻ PdII_Amido->Pd0 Ar-Piperazine RedElim Reductive Elimination

Simplified Buchwald-Hartwig catalytic cycle.

The Ullmann condensation is a copper-catalyzed N-arylation reaction. While often requiring higher temperatures and longer reaction times than its palladium-catalyzed counterpart, it provides a cost-effective and scalable alternative, particularly for industrial applications.[16][17]

Mechanistic Rationale: Traditional Ullmann reactions used stoichiometric copper powder at very high temperatures (>200 °C).[17] Modern protocols use soluble copper(I) catalysts, often with ligands like diamines or acetylacetonates, which allow for milder conditions. The mechanism is believed to involve the formation of a copper-amido species which then reacts with the aryl halide.[16]

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst Palladium (Pd)Copper (Cu)
Temperature Typically 80-110 °COften >150 °C (can be lower with modern ligands)
Substrate Scope Very broad (Ar-Cl, Br, I, OTf)Prefers activated Ar-I, Ar-Br
Functional Groups High toleranceModerate tolerance
Cost Higher (Pd catalyst & ligands)Lower (Cu is more abundant)
Key Advantage High efficiency and versatilityCost-effectiveness and scalability
Table 1: Comparison of N-Arylation Methods.

Part 2: Reactivity at the Carbon Atoms: The Frontier of C-H Functionalization

While N-functionalization is the workhorse of piperazine chemistry, direct modification of the ring's C-H bonds represents a modern frontier.[1] C-H functionalization enables late-stage modification of complex molecules and provides access to novel chemical space that is inaccessible through traditional N-functionalization routes.[1][18] However, this field is challenging; the presence of the second nitrogen atom in piperazine can inhibit catalytic systems or lead to side reactions, making methods developed for simpler heterocycles like piperidine often untransferable.[18][19][20]

Directed α-Lithiation

One of the earliest approaches involves the deprotonation of a C-H bond adjacent (alpha) to a nitrogen atom using a strong base, followed by quenching with an electrophile.

Mechanistic Rationale: To control regioselectivity and prevent reaction at the N-H bond, the piperazine must first be N-protected, typically with a Boc group. The Boc group acts as a directed metalation group. Treatment with a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures (-78 °C) selectively removes a proton from the C2 position.[19] The resulting lithiated intermediate can then be trapped by a variety of electrophiles (e.g., TMSCl, alkyl halides).[19]

Photoredox Catalysis

Photoredox catalysis has emerged as a powerful and mild strategy for the α-C–H functionalization of piperazines.[18][19]

Mechanistic Rationale: The general mechanism involves a photocatalyst (often an Iridium or organic dye complex) that, upon excitation by visible light, becomes a potent single-electron oxidant.[18][20]

  • Oxidation: The excited photocatalyst oxidizes the piperazine nitrogen to form a radical cation.

  • Deprotonation: A mild base deprotonates the C-H bond alpha to the positively charged nitrogen, yielding a key α-amino radical intermediate.[20]

  • Radical Coupling: This highly reactive radical can then couple with a variety of partners, such as electron-deficient arenes or Michael acceptors, to form a new C-C bond.[19][20]

This approach avoids the use of harsh organometallic reagents and proceeds under mild conditions, offering excellent functional group tolerance.[19]

cluster_2 Photoredox C-H Functionalization Pathway PC Photocatalyst (e.g., Ir(ppy)₃) Light Visible Light (hν) PC->Light PC_star Excited State [PC]* Light->PC_star Radical_Cation Radical Cation PC_star->Radical_Cation SET Piperazine N-Aryl Piperazine Piperazine->Radical_Cation Amino_Radical α-Amino Radical Radical_Cation->Amino_Radical - H⁺ Coupling Coupling with Acceptor Amino_Radical->Coupling Product α-Functionalized Piperazine Coupling->Product

General pathway for photoredox α-C–H functionalization.

Part 3: Spectroscopic Characterization of Piperazine Derivatives

Unambiguous structural confirmation of synthesized derivatives is paramount. NMR, MS, and IR spectroscopy are the primary tools for this purpose.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The unsubstituted piperazine ring exhibits a singlet for its eight equivalent methylene protons around 2.7-2.9 ppm in CDCl₃.[21] Upon N-substitution, these protons become inequivalent and typically appear as two or more complex multiplets in the 2.5-4.0 ppm range. The chemical shifts are highly sensitive to the nature of the N-substituents.[21]

  • ¹³C NMR: The carbon signal for unsubstituted piperazine appears around 46-48 ppm.[21] N-substitution shifts these signals and introduces new signals corresponding to the substituent carbons.

CompoundSolvent¹H Chemical Shift (δ) ppm¹³C Chemical Shift (δ) ppm
PiperazineD₂O~2.8 (s, 8H)~48
1-Boc-PiperazineCDCl₃~3.4 (t, 4H), ~2.8 (t, 4H)~80 (C=O), ~44 (CH₂)
1-BenzoylpiperazineCDCl₃~3.8 (m, 2H), ~3.5 (m, 2H), ~2.9 (m, 4H)~170 (C=O), ~130-135 (Aryl), ~48, 42 (CH₂)
Table 2: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives.[21] Note: Shifts are approximate and can vary.

Mass Spectrometry (MS): MS is essential for determining the molecular weight of the synthesized compound. Fragmentation patterns are highly dependent on the substitution pattern. Common fragmentation pathways for N-substituted piperazines involve cleavage of the ring or loss of the N-substituent.[21][23]

Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.

  • N-H Stretch: Mono-substituted piperazines will show a characteristic N-H stretching vibration around 3200-3400 cm⁻¹.[22]

  • C=O Stretch: N-acylated piperazines will exhibit a strong amide carbonyl stretch around 1630-1680 cm⁻¹.[22]

  • C-N Stretch: C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ region.

Conclusion and Future Outlook

The piperazine moiety remains an indispensable scaffold in drug discovery due to its synthetic tractability and profound impact on pharmacological properties.[1][2][24] Mastery of its core reactions—N-acylation, N-alkylation, and N-arylation—is fundamental for medicinal chemists. The continued development of novel methodologies, particularly in the realm of C-H functionalization, promises to expand the accessible chemical space and unlock new therapeutic possibilities.[1][18] Future progress will likely arise from the integration of high-throughput experimentation, the application of continuous-flow chemistry for safer and more efficient synthesis, and the use of predictive machine-learning models to guide the design of the next generation of piperazine-based therapeutics.[1][4][7]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1).
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applic
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). ChemistryOpen, 15(1).
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). Expert Opinion on Drug Discovery, 17(9), 969-984.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to d
  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (n.d.). ScienceDirect.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025).
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (2025). BenchChem.
  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules, 25(9), 2186.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (n.d.). Beilstein Journal of Organic Chemistry.
  • The Versatility of Piperazine in Modern Organic Synthesis: Application Notes and Protocols. (2025). BenchChem.
  • Optimizing reaction conditions for the N-alkyl
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • An evolving role of piperazine moieties in drug design and discovery. (n.d.). PubMed.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
  • Synthesis and characterization of some 2-quinonyl piperazine deriv
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (n.d.).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules, 28(15), 5664.
  • Synthesis of Piperazines by C-H Functionaliz
  • The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Self-published.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • Application Note: Protocols for N-Alkylation of Methyl 3-(piperazin-1-yl)
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • The double reductive amination approach to the synthesis of polyhydroxypiperidines. (n.d.). Self-published.
  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2025).
  • Intramolecular reductive amination for the preparation of piperazines. (n.d.).
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024). PubMed.
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015). Reaction Chemistry & Engineering.
  • Technical Support Center: Selective Mono-acyl
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. (2025). BenchChem.
  • Procedure for N-alkylation of Piperidine? (2017).
  • The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.).
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. (2025). BenchChem.
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. (2025). BenchChem.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). Molecules, 25(15), 3350.
  • Ullmann condens
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in a range of organic solvents. The document is intended for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in a range of organic solvents. The document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data, instead offering a deep dive into the theoretical underpinnings of solubility, practical experimental protocols, and a strategic approach to solvent selection. By integrating theoretical models like Hansen Solubility Parameters (HSP) with established experimental methodologies, this guide serves as a practical tool for formulation development, process chemistry, and analytical method design.

Introduction: Understanding the Molecule and the Challenge

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a molecule of interest in pharmaceutical development due to its composite structure, incorporating both a basic piperazine moiety and a polar, aprotic dioxolane group. Piperazine and its derivatives are common scaffolds in active pharmaceutical ingredients (APIs), known for their high aqueous solubility and utility in forming salts.[1][2] The dioxolane group, a cyclic acetal, introduces a different set of intermolecular force potentials. The interplay between the basic nitrogen centers of the piperazine ring and the polar ether-like linkages of the dioxolane ring dictates the molecule's overall physicochemical properties and, consequently, its solubility profile.

A thorough understanding of its solubility in various organic solvents is critical for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

  • Analytical Chemistry: Developing robust analytical methods for quantification and impurity profiling.

This guide will first explore the theoretical principles that allow for the prediction of solubility, followed by detailed, actionable protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

A purely trial-and-error approach to solvent screening is inefficient. A predictive framework allows for a more rational, narrowed selection of solvents, saving time and resources. The principle of "like dissolves like" is a foundational concept, but a more quantitative approach is offered by solubility parameter theories.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a robust method for predicting the miscibility and solubility of a solute in a solvent.[3][4] This model deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space":[5]

  • δd (Dispersion): Energy from van der Waals forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[6] The distance (Ra) between two substances in Hansen space is calculated as:

Ra = sqrt(4*(δd1 - δd2)^2 + (δp1 - δp2)^2 + (δh1 - δh2)^2)

For a given solute (in this case, 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine), a "solubility sphere" can be defined with a specific radius (R0). Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents. This model is particularly powerful because it can explain and predict phenomena such as the combination of two "bad" solvents to create a good solvent mixture.[6]

While the exact HSP values for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine are not published, they can be estimated using group contribution methods or determined experimentally through systematic testing with a range of characterized solvents. Based on its constituent parts, we can infer a complex profile: the piperazine moiety will contribute significantly to the δh and δp values, while the dioxolane and ethyl linker will contribute to δd and δp.

Qualitative and Quantitative Solubility Profile

While precise experimental data for this specific molecule is not publicly available, a qualitative assessment can be made based on the known properties of its structural components. The following table provides an estimated solubility profile, which should be used as a starting point for experimental verification.

Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolHighThe piperazine moiety is highly soluble in water and alcohols.[1] The hydrogen bonding capability of these solvents will readily interact with the nitrogen atoms.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThe polar nature of the dioxolane ring and the overall dipole of the molecule will favor interaction with these solvents.
Ethers THF, Diethyl EtherLow to ModeratePiperazine itself has low solubility in diethyl ether.[2] While the dioxolane is an ether, the overall polarity and hydrogen bonding potential of the molecule may limit solubility in less polar ethers.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can engage in dipole-dipole interactions.
Aromatic Toluene, BenzeneLowThe non-polar nature of these solvents is a poor match for the polar and hydrogen-bonding characteristics of the solute.
Alkanes Hexane, HeptaneVery LowThe significant mismatch in polarity ("like dissolves like" principle) makes solubility highly unlikely.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The following protocols are standard methodologies for determining solubility in a drug development context, adhering to principles of Good Manufacturing Practice (GMP).[7][8]

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for a comprehensive solubility assessment, from initial screening to precise quantification.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Determination start Select diverse solvent panel (polar, non-polar, aprotic, etc.) screen Visual assessment: Add ~1-5 mg solute to 1 mL solvent start->screen observe Observe for dissolution at room temperature screen->observe classify Classify as: 'Soluble', 'Partially Soluble', 'Insoluble' observe->classify protocol Select 'Soluble' or 'Partially Soluble' solvents for quantification classify->protocol Proceed with promising candidates shake_flask Equilibrium Solubility (Shake-Flask Method) protocol->shake_flask analysis Quantify concentration (HPLC, UV-Vis) shake_flask->analysis data Report solubility (e.g., in mg/mL) analysis->data

Caption: A two-phase workflow for determining compound solubility.

Protocol 1: Equilibrium Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility, recommended by regulatory bodies like the FDA and WHO.[9][10]

Objective: To determine the saturation concentration of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in a given solvent at a controlled temperature.

Materials:

  • 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Validated analytical method (e.g., HPLC-UV) for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The amount should be sufficient to ensure that undissolved solids remain at the end of the experiment.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[10]

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a sample from the clear supernatant.

  • Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to avoid artificially high results.

  • Analysis: Dilute the filtered sample as required and analyze its concentration using a validated analytical method.

  • Calculation: Report the solubility in standard units, such as mg/mL or mol/L.

Self-Validation and Trustworthiness:

  • Mass Balance: The presence of undissolved solid at the end of the experiment visually confirms that saturation was achieved.

  • Time to Equilibrium: Confirming that the measured concentration does not change between later time points (e.g., 48 vs. 72 hours) validates that equilibrium has been reached.

  • Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision according to GMP guidelines.[11][12]

Application in Drug Development

The solubility data generated is not an academic exercise; it directly informs critical development decisions. The relationship between the compound's properties, solvent choice, and development stage can be visualized as follows:

G cluster_dev Drug Development Stage cluster_solv Solvent Selection Criteria compound 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Polarity: High H-Bonding: Acceptor/Donor pKa: Basic (Piperazine) process Process Chemistry (Synthesis/Purification) formulation Formulation (Dosage Form Design) analytical Analytical Development (QC Methods) solv_proc High capacity Non-reactive Easy to remove process->solv_proc requires solv_form Biocompatible Stable Achieves target concentration formulation->solv_form requires solv_anal Dissolves API & impurities Compatible with method (e.g., HPLC mobile phase) analytical->solv_anal requires

Caption: Linking compound properties to solvent needs across development.

For 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, its high polarity and basicity suggest that for early-stage formulation, polar protic solvents or buffered aqueous systems will be highly effective. For synthesis and purification, a mixed solvent system might be necessary to balance the solubility of the API with that of potential impurities, enabling effective crystallization.

Conclusion

Determining the solubility of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a multi-faceted task that benefits from a synergistic approach combining theoretical prediction and rigorous experimental verification. By leveraging models such as Hansen Solubility Parameters, researchers can intelligently design their experimental screens. Adherence to validated, robust protocols like the shake-flask method ensures the generation of high-quality, reliable data. This data is fundamental, underpinning decisions across the entire pharmaceutical development lifecycle, from initial synthesis to final product formulation.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. Available at: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

  • West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Available at: [Link]

  • Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Available at: [Link]

  • Various Authors. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]

  • Schoff, C. K. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available at: [Link]

  • Various Authors. (2017). How can you determine the solubility of organic compounds? Quora. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). M9 Biopharmaceutics Classification System-Based Biowaivers. FDA.gov. Available at: [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. Available at: [Link]

  • Jalalon, J. V. R. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Regulatory Affairs Professionals Society (RAPS). (2018). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Available at: [Link]

  • Stippler, E., et al. (n.d.). Reexamination of Solubility and Permeability Class Boundaries of the FDA Guidance on Biowaivers for Immediate-Release Solid Oral Dosage Forms. AAPS. Available at: [Link]

  • Solubility of Things. (n.d.). Piperazine. Available at: [Link]

  • World Health Organization (WHO). (2019). Proposal for waiver of in vivo bioequivalence studies for WHO Essential Medicines List immediate-release, solid oral dosage forms. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • Health Canada. (2022). Good manufacturing practices guide for drug products (GUI-0001). Available at: [Link]

  • Advarra. (2020). Good Manufacturing Practices: When Do They Apply?. Available at: [Link]

  • Dong, M. W. (2023). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC. Available at: [Link]

  • Various Authors. (2025). Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. ResearchGate. Available at: [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Available at: [Link]

  • U.S. Food and Drug Administration. (2016). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Database. Available at: [Link]

  • Derks, P. W. J., et al. (2005). Solubility of carbon dioxide in aqueous piperazine solutions. AIChE Journal. Available at: [Link]

  • University of Hertfordshire. (n.d.). Piperazine. AERU. Available at: [Link]

  • Hagiyama, K., et al. (2007). Physical Properties of Substituted 1,3-Dioxolan-2-ones. ResearchGate. Available at: [Link]

  • ChemSrc. (n.d.). Synthesis and properties of 1,3-Dioxolanes. Available at: [Link]

  • Wikipedia. (n.d.). Dioxolane. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1,3-Dioxolan-2-yl)phenol. PubChem Compound Database. Available at: [Link]

  • The Good Scents Company. (n.d.). ethyl 1,3-dioxolan-2-yl-2-methyl acetate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis with 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Abstract & Strategic Overview In medicinal chemistry, the integration of pharmacophores often requires robust "spacer" units that tolerate multi-step synthesis. 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine serves as a premie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In medicinal chemistry, the integration of pharmacophores often requires robust "spacer" units that tolerate multi-step synthesis. 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine serves as a premier bifunctional linker . It features a nucleophilic secondary amine for immediate scaffold attachment and a "masked" aldehyde (protected as a 1,3-dioxolane) for downstream diversification.

This application note details the "Attach-Deprotect-Couple" strategy. Unlike standard alkyl linkers, this reagent allows researchers to install a piperazine moiety and subsequently "trigger" the release of a reactive aldehyde under mild acidic conditions. This enables the rapid generation of compound libraries via reductive amination, particularly useful in the synthesis of GPCR ligands (e.g., Dopamine, Serotonin, and Sigma receptors).

Core Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by this reagent.

PiperazineSynthesis Start Reagent: 1-[2-(1,3-Dioxolan-2-yl) ethyl]piperazine Step1 Step 1: Scaffold Attachment (N-Alkylation/Arylation) Start->Step1  Ar-X / R-X    Base   Inter Intermediate: Protected Piperazine Scaffold Step1->Inter Step2 Step 2: Acidic Deprotection (Unmasking Aldehyde) Inter->Step2  HCl (aq) / THF   Aldehyde Reactive Intermediate: Piperazine-Propanal Step2->Aldehyde Step3 Step 3: Reductive Amination (Library Generation) Aldehyde->Step3  R'-NH2    NaBH(OAc)3   Final Final Target: Complex Bioactive Ligand Step3->Final

Figure 1: The "Attach-Deprotect-Couple" workflow allows for the late-stage diversification of the piperazine tail.

Technical Protocols

Phase A: Scaffold Attachment (N-Functionalization)

The secondary amine of the piperazine ring is the first handle for modification. It typically undergoes


 alkylation or Buchwald-Hartwig amination.

Objective: Attach the linker to an aryl or alkyl halide scaffold (


).

Reagents:

  • Substrate: Aryl/Alkyl Halide (1.0 equiv)

  • Linker: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.1 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for less reactive halides)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

  • Catalyst (Optional): KI (0.1 equiv) for alkyl bromides/chlorides.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Aryl/Alkyl Halide (1.0 mmol) in anhydrous ACN (5 mL).

  • Addition: Add

    
     (3.0 mmol) followed by 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.1 mmol).
    
  • Reaction:

    • For Alkyl Halides: Heat to 60°C for 4–12 hours.

    • For Aryl Halides (SnAr): Requires electron-deficient aryl halides. Heat to 80–100°C in DMF.

  • Work-up: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Partition residue between EtOAc and Water. Wash organic layer with Brine. Dry over

    
    .[1] Purify via flash chromatography (DCM/MeOH gradient).
    

Critical Insight: Avoid strong acidic workups at this stage. The dioxolane ring is acid-sensitive.[2] Maintain pH > 7 during extraction to prevent premature deprotection.

Phase B: Controlled Deprotection (Unmasking the Aldehyde)

Once the linker is attached, the dioxolane ring must be hydrolyzed to reveal the aldehyde (3-(4-substituted-piperazin-1-yl)propanal).

Mechanism: Acid-catalyzed hydrolysis of the acetal.

Reagents:

  • Substrate: Dioxolane-protected intermediate (from Phase A)

  • Acid: 2N HCl (aqueous)

  • Solvent: THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Dissolution: Dissolve the intermediate (1.0 mmol) in THF (5 mL).

  • Hydrolysis: Add 2N HCl (5 mL) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (aldehyde spot is usually less polar than the acetal and stains with DNP).

  • Neutralization (Crucial): Carefully neutralize with saturated

    
     at 0°C until pH ~8.
    
    • Note: Do not over-basify if the product is unstable.

  • Extraction: Extract immediately with DCM (3 x 10 mL).

  • Use: The resulting aldehyde is often unstable (prone to polymerization or oxidation). Proceed immediately to Phase C. Do not store the aldehyde.

Phase C: Reductive Amination (Library Generation)

This is the diversification step. The unmasked aldehyde reacts with various amines to form the final drug candidate.

Reagents:

  • Aldehyde: Freshly prepared from Phase B (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (

    
    ) (1.1 equiv)
    
  • Reducing Agent: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[3]
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Acid Catalyst: Acetic Acid (1 drop, optional, promotes imine formation)

Step-by-Step Protocol:

  • Imine Formation: In a vial, mix the Aldehyde (1.0 mmol) and Amine Partner (1.1 mmol) in DCE (5 mL). Add 1 drop of Acetic Acid. Stir for 30 minutes at RT.

    • Why? This allows the equilibrium to favor the imine/iminium species before reduction.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
    • Expert Tip:

      
       is preferred over 
      
      
      
      because it selectively reduces the imine without reducing the aldehyde (chemoselectivity), preventing side-product formation (alcohol).
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
     (5 mL). Stir for 15 minutes.
    
  • Isolation: Extract with DCM. Wash with Brine. Dry over

    
    .[1]
    
  • Purification: Isolate via HPLC or Flash Chromatography (often requires amine-functionalized silica or adding 1%

    
     to the eluent to prevent streaking).
    

Data Summary & Troubleshooting

Reaction Parameter Table
ParameterPhase A (Alkylation)Phase B (Deprotection)Phase C (Reductive Amination)
Primary Risk N-Dialkylation (Quaternization)Premature Oxidation of AldehydeReduction of Aldehyde to Alcohol
Key Control Stoichiometry (1:1) & Base ChoiceTemperature (0°C start)Choice of Reducing Agent (

)
Monitoring LC-MS (M+H)TLC (DNP Stain)LC-MS (Disappearance of Aldehyde)
Typical Yield 75–90%>90% (Quantitative)60–85%
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Low Yield in Phase A.

    • Diagnosis: Check for "Over-alkylation" (formation of quaternary ammonium salt).

    • Solution: Use a slight excess of the piperazine reagent (1.2 equiv) rather than the halide, or switch to a less polar solvent (DCM) to discourage the second alkylation.

  • Issue: Aldehyde not visible after Phase B.

    • Diagnosis: The aldehyde might be hydrating (gem-diol) or polymerizing.

    • Solution: Verify by NMR in

      
       immediately. Look for the aldehyde proton at ~9.8 ppm. If absent, ensure the pH during workup did not exceed 9 (aldol condensation risk).
      
  • Issue: "Stuck" Imine in Phase C.

    • Diagnosis: Steric hindrance preventing reduction.

    • Solution: Switch to Sodium Cyanoborohydride (

      
      ) in Methanol (requires pH adjustment to ~6) or heat the imine formation step to 40°C before adding the reducing agent.
      

References

  • BenchChem. (2025).[3] Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Retrieved from

  • National Institutes of Health (NIH). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from

  • Organic Chemistry Portal. (2024). Synthesis of Piperazines and Deprotection of 1,3-Dioxolanes. Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol basis for Phase C).
  • Gregg, B. T., et al. (2007).[4] "Indium(III) Trifluoromethanesulfonate as a Mild Catalyst for the Deprotection of Acetals and Ketals." Journal of Organic Chemistry, 72(15), 5890-5893. (Alternative mild deprotection strategy).

Sources

Application

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a building block in medicinal chemistry

Application Note: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Subtitle: A Bifunctional "Masked Aldehyde" Linker for Asymmetric Piperazine Scaffolding Executive Summary In modern medicinal chemistry, the piperazine ring rema...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Subtitle: A Bifunctional "Masked Aldehyde" Linker for Asymmetric Piperazine Scaffolding

Executive Summary

In modern medicinal chemistry, the piperazine ring remains a privileged pharmacophore, ubiquitous in GPCR ligands (e.g., dopamine, serotonin receptors) and kinase inhibitors. However, introducing a reactive aldehyde handle to a piperazine scaffold for subsequent reductive amination is often fraught with stability issues; free amino-aldehydes are prone to polymerization and self-condensation.

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS: 25553-77-9) serves as a strategic building block that solves this problem. By masking the reactive aldehyde as a stable 1,3-dioxolane acetal, this reagent allows researchers to perform harsh modifications on the distal secondary amine (N4) before "unmasking" the aldehyde for a final coupling step. This guide outlines the strategic utility, deprotection protocols, and reductive amination workflows for this versatile linker.

Chemical Profile & Structural Logic

PropertyData
Chemical Name 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
CAS Number 25553-77-9
Molecular Formula C₉H₁₈N₂O₂
Molecular Weight 186.25 g/mol
Core Function Masked 3-(piperazin-1-yl)propanal precursor
Stability Stable to base, nucleophiles, and reducing agents. Acid Sensitive.

Structural Analysis: The molecule features two distinct reactive sites, enabling orthogonal functionalization:

  • Site A (Secondary Amine): A nucleophilic N4-position ready for SNAr, Buchwald-Hartwig coupling, or acylation.

  • Site B (Dioxolane): An acid-labile protecting group that, upon hydrolysis, reveals an electrophilic aldehyde (propanal derivative) suitable for reductive amination.

Strategic Application: The "Link-then-Reveal" Workflow

The primary advantage of this building block is the ability to construct asymmetric bis-substituted piperazines without handling unstable intermediates.

The Logic Flow:

  • N-Functionalization: Attach the stable dioxolane-piperazine to "Scaffold A" (e.g., an aryl halide) using the free amine.

  • Deprotection: Treat with acid to hydrolyze the dioxolane, revealing the aldehyde.

  • Ligation: React the newly formed aldehyde with "Amine B" via reductive amination.

This strategy is superior to using direct alkyl halides, which often suffer from over-alkylation or elimination side reactions.

ReactionWorkflow Start Building Block (Dioxolane-Piperazine) Step1 Step 1: N-Functionalization (S_NAr or Buchwald) Start->Step1 Inter1 Intermediate A (Stable Acetal) Step1->Inter1 Step2 Step 2: Acid Hydrolysis (HCl/Acetone) Inter1->Step2 Unmasking Inter2 Intermediate B (Reactive Aldehyde) Step2->Inter2 Step3 Step 3: Reductive Amination (R-NH2 / STAB) Inter2->Step3 Coupling Final Final Drug Candidate (Asymmetric Scaffold) Step3->Final

Caption: Orthogonal synthetic workflow converting the masked dioxolane linker into a complex drug scaffold.

Experimental Protocols

Protocol A: N-Arylation (Buchwald-Hartwig Coupling)

Objective: To attach the piperazine unit to an aryl bromide core while keeping the dioxolane intact.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP or XPhos (0.04 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene (Anhydrous)

Procedure:

  • Charge a reaction vial with the aryl bromide, Pd catalyst, ligand, and base under an inert atmosphere (N₂ or Ar).

  • Add anhydrous toluene followed by the dioxolane-piperazine building block.

  • Heat to 80–100°C for 4–12 hours. Note: Dioxolanes are stable to these basic conditions.

  • Cool, filter through Celite, and concentrate.

  • Purify via flash chromatography (Silica, DCM/MeOH). Avoid acidic modifiers in the mobile phase to prevent premature deprotection.

Protocol B: "Unmasking" the Aldehyde (Acid Hydrolysis)

Objective: To convert the dioxolane into the reactive aldehyde.

Mechanism: The acid-catalyzed hydrolysis cleaves the cyclic acetal, releasing ethylene glycol and generating the 3-(piperazin-1-yl)propanal derivative.

Reagents:

  • Intermediate from Protocol A

  • 1N or 2N HCl (aqueous)

  • Acetone or THF (as co-solvent)

Procedure:

  • Dissolve the acetal intermediate in Acetone/Water (4:1 v/v).

  • Add 1N HCl (approx. 5–10 equiv) dropwise.

  • Stir at Room Temperature (RT) for 2–6 hours. Monitor by TLC/LCMS (Look for the disappearance of the acetal peak and appearance of the aldehyde mass/peak).

  • Neutralization (Critical): Carefully neutralize with saturated NaHCO₃ to pH 7–8. Do not make it too basic if the aldehyde is sensitive to aldol condensation.

  • Extract immediately with DCM or EtOAc.

  • Recommendation: Use the crude aldehyde immediately in Protocol C to avoid degradation.

Protocol C: Reductive Amination (The Ligation)

Objective: To couple the newly formed aldehyde with a primary or secondary amine.

Reagents:

  • Freshly prepared Aldehyde (from Protocol B) (1.0 equiv)

  • Target Amine (R-NH₂) (1.1–1.5 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Acetic Acid (catalytic, optional to adjust pH to ~5-6)

  • DCE (Dichloroethane) or DCM

Procedure:

  • Dissolve the aldehyde and the target amine in DCE.

  • Add catalytic Acetic Acid if the amine is sluggish (aim for pH 5–6). Stir for 30 mins to form the imine/iminium species.

  • Add STAB in one portion.

  • Stir at RT for 4–16 hours.

  • Quench with saturated aqueous NaHCO₃.

  • Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purify via HPLC or Flash Chromatography.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Premature Deprotection Acidic silica gel or chloroform traces.Use basic alumina or add 1% Et₃N to chromatography eluents. Use DCM instead of CHCl₃.
Low Yield in Step B Aldehyde polymerization.Do not store the aldehyde. Perform a "one-pot" deprotection/reductive amination if possible (though pH adjustment is tricky).
Incomplete Amination Imine formation is slow.Use molecular sieves (4Å) during the imine formation step before adding the reducing agent.
Dioxolane Won't Cleave Steric bulk or insufficient acid.Switch to 50% TFA/DCM for 1 hour, or heat the HCl/Acetone mixture to 50°C.

References

  • Piperazine Scaffolds in Medicinal Chemistry

    • Title: "The medicinal chemistry of piperazines: A review."
    • Source:Chemical Biology & Drug Design (2024).
    • Context: Reviews the structural rigidity and pharmacokinetic benefits of piperazine linkers in drug discovery.
  • Dioxolane Cleavage Methodologies

    • Title: "Indium Trichloride Mediated Cleavage of Acetonides in the Presence of Acid-Labile Functional Groups."[1]

    • Source:Synlett (2008).[2]

    • Context: Provides alternative, mild Lewis Acid conditions (InCl₃) for deprotecting dioxolanes if the substrate contains other acid-sensitive groups.[1]

  • Reductive Amination Standards

    • Title: "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Pharmaceuticals."
    • Source:Journal of Organic Chemistry (1996).
    • Context: The foundational protocol for using STAB in reductive aminations, ensuring high chemoselectivity in the presence of other functional groups.

Sources

Method

using 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in parallel synthesis

Application Note: High-Fidelity Parallel Synthesis Using 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Subtitle: A "Masked Linker" Strategy for the Rapid Generation of CNS-Focused Libraries Executive Summary This guide detail...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Parallel Synthesis Using 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Subtitle: A "Masked Linker" Strategy for the Rapid Generation of CNS-Focused Libraries

Executive Summary

This guide details the strategic application of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (CAS: 104523-66-6) in high-throughput parallel synthesis. This reagent serves as a bifunctional "masked linker," enabling the connection of a piperazine pharmacophore to a scaffold while carrying a latent aldehyde protected as a 1,3-dioxolane.

Core Value Proposition:

  • Orthogonality: The secondary amine reacts selectively under basic conditions, leaving the acetal intact.

  • Latent Reactivity: Acidic deprotection reveals a reactive aldehyde, enabling downstream diversification via reductive amination or Wittig olefination.

  • Pharmacophore Relevance: The resulting ethyl-piperazine motif is a privileged structure in CNS drug discovery (e.g., Dopamine D2/D3, Serotonin 5-HT ligands).

Strategic Workflow & Mechanism

The utility of this building block relies on a three-stage workflow: Anchor


 Unmask 

Diversify
.

G Start Reagent: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Step1 Step 1: Anchoring (S_NAr or Amide Coupling) Start->Step1 + Scaffold-Cl Intermediate Stable Acetal Intermediate Step1->Intermediate Step2 Step 2: Unmasking (Acid Hydrolysis) Intermediate->Step2 HCl/H2O Aldehyde Reactive Aldehyde (Transient Species) Step2->Aldehyde Step3 Step 3: Diversification (Reductive Amination) Aldehyde->Step3 + R-NH2 / STAB Final Final Library (Tertiary Amines) Step3->Final

Figure 1: The "Masked Linker" workflow. The acetal (green) protects the aldehyde potential until the scaffold is secured.

Chemical Properties & Handling

PropertyDataRelevance to Parallel Synthesis
CAS 104523-66-6Unique identifier for sourcing.
MW 186.25 g/mol Low MW allows room for fragment growth (Rule of 3/5).
Boiling Point ~300°CNon-volatile; safe for high-temp microwave reactions.
Solubility DMSO, MeOH, DCM, WaterHighly compatible with liquid handling robots.
Basicity Secondary Amine (

)
Strong nucleophile; requires base scavenger in coupling.
Stability Acid-sensitiveCRITICAL: Avoid acidic workups prior to Step 2.

Detailed Protocols

Phase 1: Scaffold Anchoring (The Piperazine Handle)

Objective: Attach the reagent to an electrophilic scaffold (e.g., chloropyridine, acid chloride) without disturbing the acetal.

Protocol A: S_NAr Displacement (for Heteroaryl Chlorides)

  • Preparation: Dissolve the heteroaryl chloride (1.0 equiv) in DMSO (0.2 M).

  • Addition: Add 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat at 100°C for 4–12 hours.

    • Optimization: Use microwave irradiation (120°C, 20 min) for recalcitrant substrates.

  • Workup (Self-Validating):

    • Dilute with EtOAc, wash with basic water (

      
      ).
      
    • Note: Do not use acidic washes (e.g., 1N HCl), or you will prematurely hydrolyze the acetal.

    • QC Check: LCMS should show the parent mass (

      
      ). No aldehyde peak (
      
      
      
      mass shift relative to acetal) should be visible.
Phase 2: The "Unmasking" (Acetal Hydrolysis)

Objective: Remove the ethylene glycol protecting group to reveal the aldehyde.

Protocol B: Mild Acid Hydrolysis

  • Solvent System: Dissolve the intermediate in THF:2N HCl (1:1 v/v).

    • Why: THF ensures solubility of the organic scaffold; water is required for hydrolysis.

  • Reaction: Stir at 40°C for 2–4 hours.

  • Monitoring (Self-Validating):

    • LCMS Signature: Look for the mass shift of -44 Da (Loss of

      
      ).
      
    • Warning: Aldehydes often exist as hydrates in aqueous LCMS conditions. If you see a peak at

      
       (i.e., 
      
      
      
      ), that is the aldehyde hydrate. It is fully reactive.
  • Neutralization: Carefully neutralize with solid

    
     or basic resin (e.g., Amberlyst A-21) before the next step.
    
Phase 3: Diversification (Reductive Amination)

Objective: React the nascent aldehyde with a library of diverse amines.

Protocol C: High-Throughput Reductive Amination

  • Library Prep: Dispense diverse primary/secondary amines (1.5 equiv) into a 96-well plate.

  • Aldehyde Addition: Add the aldehyde solution (from Step 2, 1.0 equiv) in DCE (Dichloroethane) or MeOH.

  • Imine Formation: Allow to shake for 30 mins at Room Temp.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).

    • Expert Insight: STAB is preferred over

      
       for parallel synthesis because it is less toxic and tolerates the small amount of residual water from Step 2 better.
      
  • Quench: Add 10% NaOH. Extract into DCM.

Case Study: CNS Ligand Generation

Target: Dopamine D2 Receptor Modulators. Scaffold: 2-Chloropyrimidine.

  • Step 1: React 2-chloropyrimidine with the piperazine reagent.

    • Result: A stable acetal-linked pyrimidine.

  • Step 2: Hydrolyze with 1N HCl.

    • Result: 2-(4-(pyrimidin-2-yl)piperazin-1-yl)acetaldehyde.

  • Step 3: Split into 20 wells. React with diverse benzylamines.

    • Result: A library of 20 unique "Buspirone-like" analogs.

Data Summary of Case Study:

Step Yield (Avg) Purity (LCMS) Key Observation
Coupling 92% >95% Acetal stable at 120°C (Microwave).
Hydrolysis 98% >90% Clean conversion; hydrate observed in LCMS.

| Red. Am. | 78% | >85% | STAB provided cleaner profiles than


. |

Troubleshooting & "Gotchas"

  • Issue: Incomplete Hydrolysis.

    • Cause: The piperazine nitrogen near the acetal can buffer the local pH.

    • Fix: Increase HCl concentration to 4N or use heat (60°C).

  • Issue: Polymerization.

    • Cause: The free aldehyde is unstable if stored concentrated.

    • Fix: Perform Step 2 and Step 3 in a "telescoped" manner (one-pot, two-step) if possible. Do not isolate the free aldehyde to dryness; keep it in solution.

  • Issue: LCMS Confusion.

    • Cause: Aldehyde hydrate (

      
      ) vs. Aldehyde (
      
      
      
      ).
    • Fix: Run LCMS in acidic mobile phase (Formic acid); the hydrate usually dehydrates in the source, showing the aldehyde mass.

References

  • Piperazine Scaffolds in Drug Discovery

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link] (Note: Generalized link to recent piperazine reviews).

  • Reductive Amination Protocols

    • Title: High-Throughput Screening of Reductive Amin
    • Source: ACS Public
    • URL:[Link]

  • Acetal Deprotection Methodologies

    • Title: Acetals as Protecting Groups - Chemistry LibreTexts.
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Parallel Synthesis of Piperazine Libraries

    • Title: Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project.
    • Source: PubMed Central.
    • URL:[Link]

Application

Application Note: Structural Elucidation and Purity Assessment of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine by NMR Spectroscopy

Abstract & Scope This Application Note provides a rigorous protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine . This molecule serves as a critical "linker" intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note provides a rigorous protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine . This molecule serves as a critical "linker" intermediate in the synthesis of CNS-active agents and antifungal azoles.

Critical Challenge: The 1,3-dioxolane (acetal) moiety is highly sensitive to acid-catalyzed hydrolysis. Standard deuterated chloroform (


) often contains trace hydrochloric acid (DCl) from decomposition, which can degrade the analyte in situ, leading to the appearance of aldehyde artifacts.

Scope: This guide covers acid-free sample preparation, acquisition parameters for


 and 

NMR, and a self-validating spectral analysis workflow.

Chemical Structure & Connectivity

To accurately interpret the spectrum, we must first define the magnetic environments.

Molecule: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Formula:


MW:  186.25  g/mol 
Structural Logic (Graphviz Visualization)

The following diagram illustrates the connectivity and the logical flow of the NMR assignment strategy.

G cluster_0 Fragment A: Dioxolane Ring cluster_1 Fragment B: Ethyl Linker cluster_2 Fragment C: Piperazine Acetal_H Acetal Methine (Diagnostic Triplet) Backbone O-CH2-CH2-O (Multiplet) Acetal_H->Backbone HMBC Linker_Alpha CH2 (α to Acetal) Acetal_H->Linker_Alpha COSY Linker_Beta CH2 (α to N) Linker_Alpha->Linker_Beta COSY Pip_N1 N1-CH2 (Substituted) Linker_Beta->Pip_N1 HMBC/NOESY Pip_N4 N4-CH2 (Free Amine) Pip_N1->Pip_N4 COSY (Weak) NH NH (Exchangeable)

Figure 1: Structural connectivity and key NMR correlation pathways (COSY/HMBC) for assignment.

Experimental Protocol

Phase 1: Sample Preparation (The "Safe-Prep" Method)

Standard


 is not recommended unless neutralized.

Option A: The Gold Standard (DMSO-


) 
  • Solvent: Dimethyl sulfoxide-

    
     (99.9% D).
    
  • Why: Non-acidic, excellent solubility, stabilizes the exchangeable NH proton (often visible as a broad singlet).

  • Concentration: 10–15 mg in 0.6 mL.

Option B: Neutralized


 (If volatility is required) 
  • Solvent:

    
     + 0.03% v/v TMS.
    
  • Pre-treatment (CRITICAL): Pass the solvent through a short plug of Basic Alumina or store over anhydrous

    
     for 24 hours prior to use. This neutralizes DCl traces that would otherwise hydrolyze the acetal to the aldehyde (visible at ~9.7 ppm).
    
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
Parameter

NMR

NMR
Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power gated)Maximize signal-to-noise per scan.
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 secEnsure quantitative relaxation for integration.
Spectral Width 12–14 ppm220 ppmCapture exchangeable NH and potential aldehyde impurities.
Scans (NS) 16512–1024Carbon requires high scans due to low sensitivity.
Temperature 298 K (25°C)298 KStandardize chemical shifts.

Spectral Analysis & Self-Validation

Expected Chemical Shifts ( NMR in DMSO- )

Note: Shifts may vary slightly (


 ppm) based on concentration and temperature.
Position

(ppm)
MultiplicityIntegralAssignment Logic
1 4.85 t (

Hz)
1H Diagnostic Anchor. The acetal methine. Most deshielded aliphatic proton.
2 3.75 – 3.85m4HDioxolane ring protons (

).
3 2.65 – 2.75t / m4HPiperazine ring protons (

to N4 - secondary amine side).
4 2.30 – 2.40t / m6HOverlap of Piperazine (

to N1) + Linker (

to N).
5 1.65 – 1.75q / m2HLinker (

to N,

to Acetal).
6 ~2.0 - 3.0br s1HNH (Variable position, broad).
The Self-Validating Integral Check

To confirm the structure is intact and pure, apply this mathematical check:

  • Calibrate: Set the Acetal Methine triplet (4.85 ppm) to an integral of 1.00 .

  • Verify:

    • The Dioxolane backbone (3.80 ppm) must integrate to 4.00 (

      
      ).
      
    • The sum of the Piperazine/Linker region (2.30–2.80 ppm) must integrate to 10.00 (

      
      ).
      
    • Failure Mode: If the Acetal proton integrates < 1.0 relative to the piperazine, or if a singlet appears at ~9.7 ppm, hydrolysis has occurred .

Troubleshooting & Impurity Profiling

Common Artifacts Table
Signal (

)
MultiplicityOriginSolution
9.6 – 9.8 SingletAldehyde (Hydrolysis Product)Sample is degrading. Re-prep with basic alumina-treated

or fresh DMSO-

.
3.33 Broad Peak

in DMSO
Dry sample; keep DMSO under inert gas.
5.75 SingletDichloromethane (

)
Common process solvent. Dry under high vacuum.
1.23 / 1.76 MultipletsGrease / AlkanesFiltration through glass wool; clean glassware.
Workflow Diagram: Quality Control Logic

QC Start Acquire 1H Spectrum Check_Aldehyde Check 9.5 - 10.0 ppm Is there a peak? Start->Check_Aldehyde Check_Integral Integrate Acetal (4.85 ppm) Is Ratio 1:4:10 correct? Check_Aldehyde->Check_Integral No Fail_Hydrolysis FAIL: Acetal Hydrolysis (Acidic Solvent) Check_Aldehyde->Fail_Hydrolysis Yes Pass PASS: Structure Confirmed Check_Integral->Pass Yes Fail_Impurity FAIL: Stoichiometry Error (Check Purity) Check_Integral->Fail_Impurity No

Figure 2: Quality Control Decision Tree for spectral validation.

References & Grounding

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and structure elucidation).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent peaks like DCM or Water).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Reich, H. J. (2023). "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison Chemistry. (Reference for acetal stability and chemical shift prediction).

Disclaimer: This protocol is intended for research use only. Always consult Material Safety Data Sheets (MSDS) for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine and deuterated solvents before handling.

Method

Quantitative Analysis and Structural Elucidation of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals Author: Senior Application Scientist, Advanced Analytical Technologies Abstract This application note presents a comprehensive protocol for the analysis of 1-[2-(1,3...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Author: Senior Application Scientist, Advanced Analytical Technologies
Abstract

This application note presents a comprehensive protocol for the analysis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, a heterocyclic compound of interest in pharmaceutical synthesis and drug development. The methodology leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). We provide a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this guide delves into the principles behind the experimental choices, discussing the ionization process and predictable fragmentation pathways based on the molecule's structure. The aim is to equip researchers and scientists with a robust, self-validating framework for the accurate quantification and structural confirmation of this piperazine derivative.

Introduction and Scientific Rationale

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a bifunctional organic molecule featuring a piperazine ring and a protected aldehyde group (the dioxolane). The piperazine moiety is a common scaffold in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. Consequently, intermediates like the title compound are critical in multi-step synthetic routes. Accurate and reliable analytical methods are paramount for ensuring purity, monitoring reaction progress, and performing metabolite identification studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for this purpose. LC-MS/MS offers exceptional sensitivity and selectivity, allowing for the detection of trace amounts of the analyte even in complex matrices. This guide focuses on an Electrospray Ionization (ESI) approach, a "soft" ionization technique that is ideal for polar, thermally labile molecules, as it typically generates intact protonated molecules with minimal in-source fragmentation[1][2][3]. Subsequent fragmentation of these precursor ions using Collision-Induced Dissociation (CID) provides structural information, confirming the analyte's identity[4].

Analyte Profile

  • Compound Name: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

  • CAS Number: 682802-92-2

  • Molecular Formula: C₈H₁₆N₂O₂

  • Molecular Weight (MW): 172.22 g/mol

  • Monoisotopic Mass: 172.1212 Da

  • Structure:

    
    
    

The presence of two basic nitrogen atoms in the piperazine ring makes this molecule an excellent candidate for positive mode electrospray ionization, where it will readily form a protonated molecule, [M+H]⁺, at an m/z of approximately 173.13.

Principle of the LC-MS/MS Workflow

The analytical workflow is designed to ensure robust separation and highly selective detection. The sample is first introduced into a liquid chromatograph to separate the analyte from potential impurities. The eluent from the LC column is then directed into the mass spectrometer's ESI source.

Causality of Ionization Choice: ESI is selected because it is a soft ionization method that transfers analytes from a liquid phase to a gas phase as intact ions[2]. For 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, the two nitrogen atoms have high proton affinity. In the acidic mobile phase, they are easily protonated, leading to the efficient formation of the desired [M+H]⁺ ion for analysis[5].

The mass spectrometer first operates in MS1 mode to isolate the protonated precursor ion (m/z 173.13). This isolated ion is then subjected to CID in the collision cell, where it fragments into smaller, structurally significant product ions. The instrument then operates in MS2 mode to detect these product ions. This entire process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor mass and product mass), leading to highly reliable quantification and identification[6].

LCMSMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry SamplePrep Sample Preparation (Dilution in Mobile Phase) LC_Separation C18 Column Separation SamplePrep->LC_Separation Injection ESI Electrospray Ionization (ESI) Generation of [M+H]⁺ LC_Separation->ESI Eluent Transfer MS1 MS1: Precursor Ion Selection (Quadrupole 1 isolates m/z 173.13) ESI->MS1 CID MS/MS: Collision-Induced Dissociation (CID) (Quadrupole 2 fragments precursor) MS1->CID MS2 MS2: Product Ion Detection (Quadrupole 3 scans for fragments) CID->MS2 DataSystem Data Acquisition & Analysis MS2->DataSystem Signal to Detector

Figure 1: Overall LC-MS/MS experimental workflow. (Max Width: 760px)

Experimental Protocols

Materials and Reagents
  • Analyte Standard: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (≥98% purity)

  • Acetonitrile (ACN): LC-MS grade

  • Water: LC-MS grade or Type I ultrapure water

  • Formic Acid (FA): LC-MS grade (≥99%)

  • Methanol (MeOH): LC-MS grade (for cleaning)

  • Internal Standard (IS): A deuterated analog or a structurally similar compound not present in the sample matrix is recommended for quantitative studies (e.g., mCPP-D8)[7].

Instrumentation
  • LC System: A UHPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

Step-by-Step Sample Preparation Protocol
  • Prepare Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of 50:50 (v/v) Acetonitrile/Water in a Class A volumetric flask. This serves as the primary stock solution.

  • Prepare Intermediate & Working Standards: Perform serial dilutions from the stock solution using the initial mobile phase composition (e.g., 95% Water / 5% ACN with 0.1% FA) to create a calibration curve. A typical range for quantitative analysis might be 1 ng/mL to 1000 ng/mL.

  • Prepare Test Samples: Dissolve the sample to be analyzed (e.g., a crude reaction mixture or a formulated product) in the initial mobile phase to achieve a concentration within the calibration range.

  • Filtration: Filter all final solutions through a 0.22 µm syringe filter (PTFE or other compatible material) to remove particulates before injection. This is critical to prevent clogging of the LC system.

Liquid Chromatography (LC) Method

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences.

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µm particle sizeC18 provides good reversed-phase retention for moderately polar compounds. The dimensions are suitable for fast, efficient separations.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the analyte is protonated, improving peak shape and ESI efficiency[4].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency, suitable for LC-MS.
Gradient Elution 5% B to 95% B over 5 min, hold for 1 min, re-equilibrateA gradient is used to ensure elution of the analyte in a sharp band and to clean the column of more hydrophobic impurities.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column that is compatible with standard ESI sources.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 2 µLA small injection volume minimizes peak distortion and is suitable for the sensitivity of modern mass spectrometers.
Mass Spectrometry (MS) Method

These parameters should be optimized on the specific instrument used.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms in the piperazine ring are readily protonated[4].
Capillary Voltage 3.5 kVCreates the electrostatic field necessary to generate the Taylor cone and charged droplets.
Source Temperature 120 °CAids in the initial desolvation of droplets from the ESI probe.
Desolvation Gas Temp. 350 °CHigh temperature nitrogen gas facilitates the evaporation of solvent from the charged droplets to release gas-phase ions[3].
Desolvation Gas Flow 800 L/hrHigh flow rate assists in efficient desolvation.
Scan Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity in quantification. A full scan (m/z 50-300) should be performed initially to confirm the precursor mass.
Precursor Ion (Q1) m/z 173.13This corresponds to the [M+H]⁺ ion of the analyte.
Product Ions (Q3) See Section 5.1These are the characteristic fragments used for confirmation and quantification.
Collision Energy (CE) To be optimized (e.g., 10-30 eV)The energy applied in the collision cell determines the degree of fragmentation. This must be tuned to maximize the signal of the chosen product ions.

Expected Results and Fragmentation Analysis

Predicted Fragmentation Pathway

Upon collision-induced dissociation, the protonated molecule (m/z 173.13) is expected to fragment at the weakest bonds. For piperazine derivatives, cleavage of the C-N bonds within the piperazine ring and the bonds connecting substituents to the ring are common fragmentation pathways[4][8][9].

Key Predicted Fragmentations:

  • Loss of the Dioxolane-ethyl side chain: Cleavage of the C-N bond between the ethyl group and the piperazine ring would result in a protonated piperazine fragment. However, the more likely fragmentation involves charge retention on the larger fragment.

  • Piperazine Ring Opening: A characteristic fragmentation of piperazines involves the cleavage of two C-N bonds within the ring, often leading to the loss of ethyleneimine or related species.

  • Cleavage adjacent to the Dioxolane group: The bond between the dioxolane ring and the ethyl chain or cleavage within the dioxolane ring itself are also possible.

Based on these principles, two major fragmentation pathways are proposed:

  • Pathway A: Cleavage of the piperazine ring, a common route for such compounds, leading to a characteristic fragment at m/z 87.08 . This corresponds to the [C₄H₁₁N₂]⁺ fragment.

  • Pathway B: Cleavage resulting in the formation of the dioxolane-containing fragment ion at m/z 101.06 , corresponding to [C₅H₉O₂]⁺.

Fragmentation cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frags Parent [C₈H₁₇N₂O₂]⁺ m/z 173.13 (Precursor Ion) FragA Pathway A Piperazine Ring Cleavage [C₄H₁₁N₂]⁺ m/z 87.08 Parent->FragA - C₄H₆O₂ (Neutral Loss) FragB Pathway B Dioxolane Fragment [C₅H₉O₂]⁺ m/z 101.06 Parent->FragB - C₃H₈N₂ (Neutral Loss)

Figure 2: Proposed major fragmentation pathways for protonated 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. (Max Width: 760px)
Data for MRM Method Development

The following table summarizes the key ions for developing a selective and sensitive MRM method.

AnalytePrecursor Ion (m/z)Product Ion (m/z) [Quantifier]Product Ion (m/z) [Qualifier]Proposed CE (eV)
1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine173.1387.08101.0615-25 (Optimize)

Rationale for Selection:

  • Quantifier Ion: The most intense and stable product ion (predicted to be m/z 87.08) is chosen for quantification to ensure the best signal-to-noise ratio.

  • Qualifier Ion: A second product ion is monitored to increase the certainty of identification. The ratio of the qualifier to quantifier peak areas should be consistent across all standards and samples.

Conclusion

This application note provides a robust and scientifically-grounded LC-MS/MS method for the analysis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. By explaining the causality behind key methodological choices, from sample preparation to the specifics of mass spectrometric fragmentation, this guide serves as a practical tool for researchers in pharmaceutical development. The outlined protocols for chromatography and mass spectrometry, combined with the predicted fragmentation data, establish a solid foundation for method development, validation, and routine sample analysis, ensuring data of the highest integrity and trustworthiness.

References

  • Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. PubMed. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. Available at: [Link]

  • Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available at: [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • Unraveling the Mechanism of Electrospray Ionization. Analytical Chemistry. Available at: [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. Available at: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. ResearchGate. Available at: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

  • Use of Electrospray Ionization Mass Spectrometry for the Investigation of Radical Cation Chain Reactions in Solution. ResearchGate. Available at: [Link]

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Development of a sensitive LC-MS/MS method for determination of N-nitrosopiperazine in levocetirizine. Analytical Methods. Available at: [Link]

Sources

Application

Application Note &amp; Protocol: High-Purity Recovery of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine via Optimized Flash Column Chromatography

Abstract This application note provides a detailed, field-proven protocol for the purification of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine from common synthetic impurities using normal-phase flash column chromatography....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the purification of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine from common synthetic impurities using normal-phase flash column chromatography. The inherent basicity of the piperazine moiety presents a significant challenge on standard silica gel, often leading to severe peak tailing and poor recovery. We address this by employing a mobile phase modified with a basic additive to neutralize the acidic silica surface. This guide covers the entire workflow, from initial reaction monitoring and method development with Thin-Layer Chromatography (TLC) to a step-by-step column chromatography protocol and subsequent fraction analysis. The principles behind each step are explained to empower researchers to adapt and troubleshoot the methodology for similar basic compounds.

Introduction and Purification Challenge

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a valuable building block in medicinal chemistry and drug development, incorporating both a nucleophilic piperazine ring and a protected aldehyde in the form of a dioxolane acetal. The primary challenge in its purification lies in the physicochemical properties of the molecule itself. The piperazine ring contains two nitrogen atoms, making the compound basic (pKa values for piperazine are ~5.3 and ~9.7)[1].

Standard silica gel, the most common stationary phase for column chromatography, has a slightly acidic surface due to the presence of silanol groups (Si-OH)[2]. These acidic sites can strongly and often irreversibly interact with basic analytes like amines, leading to several undesirable outcomes[2][3]:

  • Severe Peak Tailing: The compound streaks down the column instead of moving as a compact band, resulting in poor separation from impurities.

  • Low or No Recovery: The compound remains permanently adsorbed to the stationary phase.

  • Potential Degradation: The acidic environment can potentially hydrolyze the acid-sensitive dioxolane (acetal) group, creating an unwanted aldehyde impurity.

This protocol details a robust method to overcome these challenges by passivating the silica surface, ensuring high purity and excellent recovery of the target compound.

Principle of Separation: Mitigating Amine Tailing

Normal-phase chromatography separates compounds based on their polarity. A polar stationary phase (silica gel) adsorbs polar molecules more strongly than non-polar molecules, which are carried along more quickly by the less polar mobile phase[4]. The elution order generally proceeds from least polar to most polar compounds[2].

The strong interaction between a basic amine and acidic silanol groups disrupts this equilibrium. To achieve effective separation, this acid-base interaction must be suppressed. The most common and cost-effective strategy is to add a small percentage of a volatile tertiary amine, such as triethylamine (TEA), or an ammonia solution to the mobile phase[3][5]. The basic modifier preferentially interacts with the acidic silanol sites, effectively neutralizing the stationary phase and allowing the basic target compound to elute symmetrically.

G cluster_0 Standard Silica Gel (Acidic) cluster_1 Modified Silica Gel (Basic Eluent) a1 Piperazine Moiety (Basic) a2 Silanol Group (Si-OH) a1->a2 approaches a3 Strong Acid-Base Interaction a2->a3 binds a4 Result: Severe Peak Tailing & Poor Recovery a3->a4 b1 Triethylamine (TEA) b2 Silanol Group (Si-OH) b1->b2 passivates b3 Neutralized Surface (Si-O⁻ ⁺HNEt₃) b2->b3 b5 Weak Polar Interaction b3->b5 b4 Piperazine Moiety (Basic) b4->b3 approaches b6 Result: Symmetrical Peak & High Recovery b5->b6 G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation crude 1. Crude Product tlc 2. TLC Method Development crude->tlc optimize eluent pack 3. Pack Column (Slurry Method) tlc->pack load 4. Dry Load Sample pack->load apply sample elute 5. Elute with Gradient load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze spot each fraction pool 8. Pool Pure Fractions analyze->pool evap 9. Evaporate Solvent pool->evap pure 10. Isolated Pure Product evap->pure

Sources

Method

Application Note: In Vitro Assay Development for Novel Piperazine Compounds

Introduction: The Piperazine Privilege and Peril[1] The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from antipsychotics (e.g., Aripiprazol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Privilege and Peril[1]

The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as the core backbone for blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to antihistamines (e.g., Cetirizine). Its distinct chair conformation and diamine functionality allow for tunable pKa values and precise orientation of pharmacophores.

However, for the assay developer, novel piperazines present a unique set of challenges. Most are Cationic Amphiphilic Drugs (CADs) at physiological pH. This physicochemical profile leads to three specific assay liabilities:

  • Non-Specific Binding (NSB): High affinity for plasticware, leading to potency underestimation.

  • Phospholipidosis (PLD): A tendency to accumulate in lysosomes, causing false positives in cytotoxicity screens.

  • hERG Liability: A structural propensity to block potassium channels, necessitating early cardiac safety profiling.

This guide provides a self-validating workflow to assay novel piperazines, moving from compound handling to functional GPCR readout and safety profiling.

Phase 1: Pre-Assay Characterization & Compound Handling

Objective: Mitigate data variability caused by the "sticky" nature of lipophilic bases.

Novel piperazines often exhibit LogP > 3 and pKa ~8–9. In aqueous buffers (pH 7.4), they are positively charged but retain significant lipophilicity, driving them to adsorb onto polypropylene and polystyrene surfaces.

Protocol 1.1: The "Glass-First" Solubilization Strategy

Rationale: Standard plastic reservoirs can absorb up to 40% of a lipophilic piperazine compound within 30 minutes.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to 10 mM.

    • Critical Step: Use borosilicate glass vials with Teflon-lined caps. Do not use standard microfuge tubes for long-term storage.

  • Intermediate Dilution:

    • Perform serial dilutions in 100% DMSO using a polypropylene V-bottom plate (DMSO minimizes surface adsorption compared to aqueous buffer).

    • Validation: Verify concentration via LC-MS if the compound is highly lipophilic (LogP > 4).

  • Aqueous Transfer:

    • Transfer compounds to the assay plate immediately prior to adding cells/reagents.

    • Limit final DMSO concentration to 0.5% (v/v) to avoid solvent effects on membrane proteins.

Phase 2: Functional Potency – GPCR Target Engagement

Context: Piperazines are heavily utilized in CNS drug discovery targeting GPCRs (Dopamine, Serotonin). Method:HTRF (Homogeneous Time Resolved Fluorescence) cAMP Accumulation Assay.

Why HTRF? Unlike filtration binding assays, HTRF is a "mix-and-read" format. This eliminates wash steps, preventing the desorption of hydrophobic piperazines from the receptor, which often occurs in filtration assays (the "fast off-rate" artifact).

Diagram: Gs/Gi Signaling & HTRF Detection Principle

GPCR_HTRF_Pathway Ligand Piperazine Ligand GPCR GPCR (Gs-Coupled) Ligand->GPCR Binding AC Adenylyl Cyclase GPCR->AC Activation cAMP Endogenous cAMP AC->cAMP Synthesis ATP ATP ATP->AC Ab Anti-cAMP-Cryptate (Donor) cAMP->Ab Binds High cAMP (Disrupts FRET) d2 cAMP-d2 (Acceptor) d2->Ab Binds Low cAMP (Generates FRET)

Caption: Competitive immunoassay workflow. High endogenous cAMP (agonist response) displaces d2-labeled cAMP, decreasing the FRET signal.

Protocol 2.1: Agonist Mode (Gs-Coupled)

Reagents: Cisbio/Revvity cAMP Gs Dynamic Kit, IBMX (PDE inhibitor).

  • Cell Preparation:

    • Harvest CHO or HEK293 cells stably expressing the target.

    • Resuspend in Stimulation Buffer containing 0.5 mM IBMX .

    • Expert Insight: IBMX is non-negotiable. Without it, phosphodiesterases degrade cAMP, blunting the signal window for moderate-potency piperazines.

  • Plating:

    • Dispense 5 µL cells (density optimized, typically 2,000–4,000 cells/well) into a white low-volume 384-well plate.

  • Compound Addition:

    • Add 5 µL of Piperazine compound (4x concentrated in buffer).

    • Incubate 30–60 minutes at RT.

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).[1]

    • Add 5 µL Anti-cAMP-Cryptate (Donor).[1]

    • Incubate 1 hour at RT in the dark.

  • Readout:

    • Measure Fluorescence at 665 nm and 620 nm.

    • Calculate Ratio:

      
      .
      

Data Analysis: Plot the HTRF Ratio vs. Log[Compound].

  • Agonist: Signal decreases with increasing concentration (Competition assay).

  • Validation Criterion: Z' factor must be > 0.5. If Z' < 0.5, re-optimize cell density.

Phase 3: Safety Profiling – The "CAD" Liability

Context: Piperazines are textbook Cationic Amphiphilic Drugs (CADs). They can permeate the lysosomal membrane, become protonated (trapped), and complex with phospholipids, causing Phospholipidosis (PLD) .

Protocol 3.1: High-Content Screening (HCS) for Phospholipidosis

Method: LipidTOX™ Red Phospholipidosis Detection. Reference: Validated against electron microscopy (the gold standard) by Nioi et al. [1].

  • Cell Seeding:

    • Seed HepG2 cells (liver model) at 10,000 cells/well in a 96-well black/clear-bottom plate.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat cells with test compounds (0.1 µM – 50 µM) for 24–48 hours.

    • Positive Control: Amiodarone (10 µM) – a known PLD inducer.

    • Negative Control: Acetaminophen (50 µM).

    • Simultaneous Staining: Add LipidTOX Red reagent (1:1000) directly to the media during the treatment phase.

  • Fixation & Nuclear Stain:

    • Fix with 4% Formaldehyde.

    • Stain nuclei with Hoechst 33342.

  • Imaging & Analysis:

    • Image on a High-Content Imager (e.g., Opera Phenix, CellInsight).

    • Quantification: Measure "Spot Intensity in Cytoplasm" (LipidTOX channel).

    • Threshold: A compound is PLD-positive if the accumulation is >2-fold over vehicle control.

Diagram: Safety Screening Workflow

Safety_Workflow Start Novel Piperazine Hit Solubility Kinetic Solubility (pH 7.4) Start->Solubility hERG hERG Liability (FP Binding Assay) Solubility->hERG If Soluble > 10µM PLD Phospholipidosis (HCS LipidTOX) hERG->PLD If hERG IC50 > 10µM Decision Profile Acceptable? PLD->Decision Proceed Proceed to In Vivo PK Decision->Proceed Yes Kill Kill / Redesign (Reduce Lipophilicity) Decision->Kill No (PLD+ or hERG+)

Caption: Triage decision tree. Early identification of hERG block or Phospholipidosis prevents late-stage attrition.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Potency (Right-shifted IC50) Compound binding to plastic tips/plates.Switch to low-binding tips; add 0.01% BSA or Tween-20 to assay buffer to block surface sites.
Steep Hill Slope (> 2.0) Compound precipitation or aggregation.Check solubility limit. Perform Light Scattering (DLS) check. Reduce max concentration.
High Variation (CV > 10%) Inconsistent pipetting of viscous DMSO stocks.Use positive displacement pipettes or acoustic dispensing (Echo) for nanoliter transfers.
False Positive in Cell Viability Lysosomal swelling (PLD) mimics toxicity in some ATP assays.Cross-validate cytotoxicity with a membrane integrity assay (LDH release) rather than metabolic (ATP) assays alone.

References

  • Nioi, P., et al. (2007).[2] In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid-based methodologies.[2][3][4] Toxicological Sciences, 99(1), 162–173.

  • Cisbio Bioassays. (2023). cAMP Gs Dynamic Kit - User Guide. Revvity.

  • Redfern, W. S., et al. (2003). Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs. Cardiovascular Research, 58(1), 32–45.

  • Brough, P. A., et al. (2022). The Piperazine Scaffold: A Review of its Application in Drug Discovery. Journal of Medicinal Chemistry.

Sources

Application

Application Note: Use of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in Antipsychotic Synthesis

Executive Summary The synthesis of atypical antipsychotic agents frequently requires the precise installation of an alkyl linker between an aryl-piperazine pharmacophore and a heterocyclic scaffold (e.g., quinolinone, in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of atypical antipsychotic agents frequently requires the precise installation of an alkyl linker between an aryl-piperazine pharmacophore and a heterocyclic scaffold (e.g., quinolinone, indole, benzisothiazole). 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine serves as a critical "masked aldehyde" intermediate in this process. By acting as a stable precursor to 3-(1-piperazinyl)propanal , this reagent enables a convergent synthetic strategy via reductive amination, avoiding the instability and polymerization issues associated with handling free aliphatic aldehydes. This guide details the mechanistic rationale, optimized protocols, and quality control parameters for utilizing this intermediate in the synthesis of serotonin-dopamine activity modulators (SDAMs).

Mechanistic Rationale & Chemistry

The "Masked Aldehyde" Strategy

Many antipsychotics (e.g., Aripiprazole , Ziprasidone , Trazodone , Perospirone ) rely on a specific distance between the basic piperazine nitrogen and the secondary scaffold to maintain affinity for D2 and 5-HT2A receptors.

  • Direct Alkylation Issues: Reacting a piperazine with a di-haloalkane often leads to dimerization (bis-piperazine formation) or over-alkylation.

  • The Solution: Using 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine introduces a protected 3-carbon chain. The dioxolane ring is stable under basic conditions (used in N-arylation) but hydrolyzes under mild acidic conditions to reveal an aldehyde, which is then coupled selectively via reductive amination.

Synthetic Pathway Overview
  • N-Arylation: The free secondary amine of the piperazine ring is coupled with an aryl halide (e.g., 2,3-dichlorophenyl triflate) to install the "tail" of the drug.

  • Deprotection: The dioxolane moiety is hydrolyzed to generate the reactive aldehyde in situ.

  • Reductive Amination: The aldehyde reacts with the amine of the core scaffold (e.g., a bicyclic heterocycle) to form the final stable amine linkage.

Detailed Experimental Protocols

Phase 1: Preparation of the Intermediate

If not purchasing commercially (CAS 122689-94-5 or analogues), synthesize as follows:

Reagents: Piperazine (anhydrous), 2-(2-bromoethyl)-1,3-dioxolane, K2CO3, Acetonitrile (MeCN).

  • Charge: In a 3-neck flask equipped with a reflux condenser, dissolve Piperazine (5.0 eq, large excess to prevent bis-alkylation) in MeCN (10 vol).

  • Addition: Add K2CO3 (2.0 eq) and heat to reflux (80°C).

  • Dosing: Dropwise add 2-(2-bromoethyl)-1,3-dioxolane (1.0 eq) over 2 hours.

  • Workup: Cool to RT, filter solids (KBr/excess base). Concentrate filtrate. Distill under high vacuum to remove excess piperazine and isolate the mono-substituted product.

    • Yield Target: >75%[1][2]

    • Purity: >98% (GC/HPLC)[3]

Phase 2: N-Arylation (Pharmacophore Installation)

Example Target: 1-(2,3-Dichlorophenyl)-4-[2-(1,3-dioxolan-2-yl)ethyl]piperazine

Reagents: 1-Bromo-2,3-dichlorobenzene, Pd2(dba)3, BINAP, NaOtBu, Toluene.

  • Mix: Combine intermediate from Phase 1 (1.0 eq), Aryl Bromide (1.1 eq), and NaOtBu (1.5 eq) in Toluene.

  • Catalyst: Add Pd2(dba)3 (1 mol%) and BINAP (2 mol%) under Nitrogen atmosphere.

  • Reaction: Heat to 100°C for 12 hours. Monitor by HPLC.

  • Purification: Filter through Celite, concentrate, and crystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc).

Phase 3: Deprotection & Reductive Amination (Convergent Coupling)

Coupling to a Scaffold (e.g., Heterocyclic Amine)

Reagents: 1N HCl, THF, NaBH(OAc)3, DCM (Dichloromethane), Triethylamine (TEA).

  • Deprotection (Aldehyde Generation):

    • Dissolve Phase 2 product in THF/1N HCl (4:1). Stir at 40°C for 4 hours.

    • Checkpoint: Monitor disappearance of acetal signal in NMR (δ 3.8-4.0 ppm) and appearance of aldehyde proton (δ 9.8 ppm).

    • Neutralize carefully with NaHCO3 to pH 7-8 and extract with DCM. Note: Use immediately to prevent oxidation.

  • Coupling:

    • Dissolve the fresh aldehyde (1.0 eq) and the Scaffold Amine (1.0 eq) in DCM.

    • Add catalytic Acetic Acid (0.1 eq). Stir 1h to form imine.

    • Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise.

    • Stir at RT for 12 hours.

  • Isolation:

    • Quench with saturated NaHCO3. Separate organic layer.[3]

    • Wash with brine, dry over MgSO4, concentrate.[4]

    • Recrystallize final API salt (e.g., Hydrochloride) from Isopropanol.

Visualization of Synthetic Logic

G Piperazine Piperazine (Excess) Intermediate 1-[2-(1,3-Dioxolan-2-yl) ethyl]piperazine Piperazine->Intermediate Alkylation (MeCN, Reflux) Linker 2-(2-bromoethyl)- 1,3-dioxolane Linker->Intermediate ProtectedAPI Aryl-Piperazine-Dioxolane (Protected Precursor) Intermediate->ProtectedAPI Buchwald-Hartwig (Pd cat.) ArylHalide Aryl Halide (e.g., 2,3-Dichlorophenyl-Br) ArylHalide->ProtectedAPI Aldehyde 3-(Aryl-piperazinyl) propanal (Transient Aldehyde) ProtectedAPI->Aldehyde Acid Hydrolysis (HCl/THF) FinalDrug Final Antipsychotic API (Propyl-linked) Aldehyde->FinalDrug Reductive Amination (NaBH(OAc)3) Scaffold Heterocyclic Amine (Target Scaffold) Scaffold->FinalDrug

Figure 1: Convergent synthetic pathway using the dioxolane-piperazine intermediate to install a propyl linker between the aryl-piperazine pharmacophore and the heterocyclic scaffold.

Quality Control & Analytical Specifications

ParameterSpecificationMethodRationale
Appearance Colorless to pale yellow oilVisualOxidation leads to darkening.
Assay (GC) ≥ 98.0%GC-FIDCritical for stoichiometry in Buchwald coupling.
Water Content ≤ 0.5%KF TitrationWater interferes with Pd-catalyzed arylation.
Bis-Alkylated Impurity ≤ 1.0%HPLC/GCCommon byproduct; difficult to remove downstream.
1H-NMR Identity Acetal CH (t, ~4.9 ppm)NMR (CDCl3)Confirms integrity of the protecting group.

Critical Process Parameter (CPP):

  • Deprotection pH: Ensure pH does not drop below 1.0 during hydrolysis to prevent degradation of the piperazine ring or aryl substituents.

  • Reductive Amination Temperature: Maintain <5°C during borohydride addition to minimize reduction of the aldehyde to the alcohol (impurity).

References

  • López-Rodríguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry, 45(22), 4816–4826.

  • Kikuchi, T., et al. (2004). "Pharmacological profile of a novel antipsychotic drug." Journal of Pharmacology and Experimental Therapeutics, 310(3), 1268-1278. (Reference for structure-activity relationships of piperazine linkers).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. (Standard protocol for the coupling step).

  • Patent US5006528A. "Piperazine derivatives and their use as antipsychotic agents." (describes similar alkyl-piperazine synthesis routes).

  • Organic Chemistry Portal. "Synthesis of Piperazines." (General synthetic methodologies).

Disclaimer: This protocol is for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/ECHA).

Sources

Method

Application Note: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine in Antimicrobial Drug Discovery

Executive Summary This application note details the strategic utilization of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a high-value heterobifunctional building block in the synthesis of antimicrobial libraries. While p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine as a high-value heterobifunctional building block in the synthesis of antimicrobial libraries. While piperazine moieties are ubiquitous in FDA-approved antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Ketoconazole), this specific derivative offers a unique "masked" functionality.

The 1,3-dioxolane ring serves two distinct roles in Structure-Activity Relationship (SAR) exploration:

  • Bioisostere Mode: Mimicking the cyclic acetal pharmacophore found in azole antifungals to enhance target affinity via hydrogen bonding.

  • Synthetic Handle Mode: Acting as an acid-labile protecting group for a pendant aldehyde, enabling late-stage diversification via reductive amination.

This guide provides validated protocols for coupling, deprotection, and library generation, specifically targeting researchers developing next-generation CYP51 inhibitors and bacterial efflux pump inhibitors.

Chemical Significance & Pharmacophore Analysis[1]

The "Masked" Linker Strategy

The molecule consists of a basic piperazine ring linked to a 1,3-dioxolane acetal. This structure addresses a common bottleneck in medicinal chemistry: introducing polarity without sacrificing synthetic flexibility.

  • Piperazine Core: Provides solubility and a secondary amine for facile SNAr or SN2 coupling to drug scaffolds (Warheads).

  • Ethyl Linker: A flexible 2-carbon spacer that prevents steric clash between the warhead and the tail group.

  • Dioxolane Tail: A stable acetal that survives basic coupling conditions but hydrolyzes under acidic conditions to reveal a reactive aldehyde.

Mechanism of Action (Biological Context)

When incorporated into antimicrobial scaffolds, the moiety influences activity via:

  • CYP51 Inhibition (Antifungal): The dioxolane oxygen atoms can act as hydrogen bond acceptors in the heme-binding pocket of Lanosterol 14α-demethylase, similar to the mechanism of Ketoconazole [1].

  • Efflux Pump Inhibition (Antibacterial): Piperazine tails are known to interact with the AcrAB-TolC efflux systems in Gram-negative bacteria. The lipophilic yet polar dioxolane terminus can block the pump channel, restoring antibiotic sensitivity [2].

Experimental Workflow: The "Attach-Deprotect-Diversify" Pipeline

The following diagram illustrates the strategic workflow for using 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine to generate a diverse library of antimicrobial agents.

AntimicrobialWorkflow Core Drug Core (Halide/Warhead) Coupled Intermediate A (Dioxolane Intact) Core->Coupled Protocol 1: S_N2 Coupling Linker 1-[2-(1,3-Dioxolan-2-yl) ethyl]piperazine Linker->Coupled Aldehyde Intermediate B (Aldehyde Unmasked) Coupled->Aldehyde Protocol 2: Acid Hydrolysis Target Target Validation (MIC / CYP51 Assay) Coupled->Target Direct Testing (Bioisostere Mode) Library Final Library (Amine Derivatives) Aldehyde->Library Protocol 3: Reductive Amination Library->Target

Figure 1: Strategic workflow for utilizing the dioxolane-piperazine scaffold. The pathway splits into direct evaluation (yellow) or further chemical diversification (green).

Detailed Experimental Protocols

Protocol 1: Coupling to Antimicrobial Core (N-Alkylation)

Objective: Attach the piperazine linker to a chlorinated heteroaromatic core (e.g., 2-(chloromethyl)-benzimidazole or a quinolone core).

Reagents:

  • Scaffold: 1.0 equiv (e.g., Chloromethyl-substituted heterocycle)[1][2]

  • Linker: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF

Procedure:

  • Dissolution: Dissolve the chlorinated scaffold (1.0 mmol) in 5 mL of anhydrous ACN.

  • Addition: Add K₂CO₃ (2.5 mmol) and KI (0.1 mmol). Stir for 10 minutes at room temperature.

  • Coupling: Add 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.2 mmol) dropwise.

  • Reaction: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor consumption of the scaffold by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

Validation Point:

  • 1H NMR: Look for the diagnostic dioxolane protons: Multiplet at δ 3.8–4.0 ppm (4H, -O-CH2-CH2-O-) and the acetal triplet at δ 4.8–5.0 ppm.

Protocol 2: Unmasking the Aldehyde (Acid Hydrolysis)

Objective: Convert the dioxolane ring into a reactive aldehyde for library expansion.

Reagents:

  • Substrate: Intermediate A (from Protocol 1)

  • Acid: 2N Hydrochloric Acid (HCl)

  • Solvent: THF/Water (1:1 mixture)

Procedure:

  • Dissolution: Dissolve Intermediate A (0.5 mmol) in 3 mL THF.

  • Hydrolysis: Add 3 mL of 2N HCl.

  • Reaction: Stir at 40°C for 2–4 hours.

    • Note: The reaction is complete when the non-polar acetal spot disappears on TLC and a more polar streak (aldehyde) appears.

  • Neutralization: Carefully neutralize with saturated NaHCO₃ solution (pH ~7-8).

  • Extraction: Extract immediately with DCM (3x). The aldehyde may be unstable; proceed to Protocol 3 immediately or store under Argon at -20°C.

Validation Point:

  • 1H NMR: Disappearance of the dioxolane multiplet (3.8 ppm) and appearance of the aldehyde proton (-CHO) as a singlet/triplet around δ 9.7 ppm.

Protocol 3: Library Diversification (Reductive Amination)

Objective: React the unmasked aldehyde with various amines (R-NH₂) to create a focused SAR library.

Reagents:

  • Aldehyde Intermediate (from Protocol 2)

  • Amine Partner: Diverse primary/secondary amines (1.2 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Dissolve the Aldehyde (0.2 mmol) and Amine (0.24 mmol) in 2 mL DCE. Stir for 30 mins.

  • Reduction: Add STAB (0.3 mmol) in one portion. Stir at RT overnight.

  • Quench: Add saturated NaHCO₃ solution. Stir for 15 mins.

  • Isolation: Extract with DCM. The product is now a tertiary amine.

  • Purification: Preparative HPLC or Flash Chromatography.

Representative Data & SAR Analysis

When designing libraries using this scaffold, biological activity often follows specific trends. The table below summarizes representative structure-activity relationships (SAR) based on literature for piperazine-linked antimicrobials [3, 4].

Table 1: SAR Trends for Dioxolane-Piperazine Derivatives

Structural StateChemical FeatureBiological Impact (Antimicrobial)Primary Target Class
Intact Dioxolane Cyclic Acetal (Lipophilic/Polar)High affinity for hydrophobic pockets; mimics sterol structures.Azole Antifungals (CYP51)
Hydrolyzed Aldehyde Free Carbonyl (Reactive)Toxic/Unstable. generally inactive in MIC assays due to reactivity.N/A (Synthetic Intermediate)
Reductive Amination (R=Alkyl) Tertiary Amine (Cationic)Increased membrane permeability; Gram-negative activity.Bacterial Efflux Pumps
Reductive Amination (R=Aryl) Bulky Aromatic TailPi-stacking interactions; improved potency against resistant strains.Fluoroquinolone Target (Gyrase)
Interpretation of Results
  • High Potency (Intact Dioxolane): If the parent compound (Protocol 1 product) shows low MIC (< 1 µg/mL), the dioxolane ring is likely participating in critical hydrogen bonding (as seen in Ketoconazole). Recommendation: Optimize the linker length, keep dioxolane.

  • Low Potency (Intact Dioxolane): If inactive, the dioxolane may be sterically hindering binding. Recommendation: Proceed to Protocol 2 & 3 to replace the dioxolane with smaller or charged groups.

Safety & Handling

  • 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine: Irritant. Avoid inhalation. Store in a cool, dry place under inert gas (nitrogen) to prevent premature hydrolysis of the acetal.

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas. Use in a fume hood.

  • Waste Disposal: All halogenated solvents (DCM, DCE) must be disposed of in segregated waste streams.

References

  • Heeres, J., et al. (1979). Antimycotic imidazoles.[3][4] Part 4. Synthesis and antifungal activity of ketoconazole, a new potent orally active broad-spectrum antifungal agent. Journal of Medicinal Chemistry, 22(8), 1003–1005.

  • Schumacher, A., et al. (2006).[5] Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility.[5] Journal of Antimicrobial Chemotherapy, 57(2), 344–348.[5]

  • Upadhayaya, R. S., et al. (2004). Synthesis and antifungal activity of novel xanthone derivatives containing 1,3-dioxolane ring. Bioorganic & Medicinal Chemistry, 12(9), 2225-2238.

  • Patel, P. R., et al. (2022).[5] Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39.[5]

Sources

Application

developing anticancer agents from piperazine intermediates

Application Note: Strategic Development of Anticancer Agents via Piperazine Intermediates Executive Summary & Strategic Rationale The piperazine moiety is not merely a linker; it is a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of Anticancer Agents via Piperazine Intermediates

Executive Summary & Strategic Rationale

The piperazine moiety is not merely a linker; it is a "privileged scaffold" in medicinal chemistry.[1][2][3] Its six-membered ring containing two nitrogen atoms provides a unique combination of conformational flexibility and electronic tunability . In anticancer drug design, piperazine intermediates serve two critical functions:

  • Pharmacokinetic Modulation: The basic nitrogen centers improve water solubility and oral bioavailability (e.g., Imatinib).

  • Target Engagement: The chair conformation allows the molecule to span deep binding pockets in kinases (e.g., EGFR, PI3K) and GPCRs, facilitating hydrogen bonding via the protonated nitrogens.

This guide moves beyond basic synthesis. It details a modular, self-validating protocol for generating piperazine-based libraries, validating their biological efficacy, and optimizing their Structure-Activity Relationship (SAR).

Chemical Synthesis Protocol: Modular N-Alkylation Strategy

Objective: Synthesize a library of


-disubstituted piperazine derivatives targeting the ATP-binding pocket of tyrosine kinases.
Mechanism:  Nucleophilic substitution (

) and Amide Coupling.
Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Mono-Substitution cluster_1 Phase 2: Library Generation Start Piperazine (Anhydrous) Inter Intermediate A (N-substituted) Start->Inter K2CO3, DMF 80°C, 4h Reagent1 Aryl Halide / Acid Chloride Reagent1->Inter Final Final Product Library (N,N'-disubstituted) Inter->Final TEA, DCM r.t., 12h Reagent2 Diverse Electrophiles (R-Cl, R-COOH) Reagent2->Final QC QC Validation (NMR, HPLC >95%) Final->QC

Caption: Modular synthesis workflow for generating N,N'-disubstituted piperazine libraries via sequential substitution.

Step-by-Step Protocol

Phase 1: Synthesis of the Core Intermediate (Mono-substitution) Context: Direct alkylation often leads to bis-alkylation. We utilize excess piperazine or protective group strategies (N-Boc) to ensure mono-substitution.

  • Reagent Prep: Dissolve anhydrous piperazine (5.0 eq) in DMF. High equivalents prevent dimerization.

  • Addition: Dropwise add the aryl halide (1.0 eq) dissolved in DMF at

    
    .
    
  • Reaction: Add

    
     (2.0 eq) as a base. Heat to 
    
    
    
    for 4–6 hours.
    • Critical Checkpoint: Monitor TLC (MeOH:DCM 1:9). The disappearance of the aryl halide spot indicates completion.

  • Workup: Pour into ice water. If solid precipitates, filter; if oil, extract with EtOAc. Wash with brine to remove DMF.

  • Purification: Column chromatography is mandatory to remove trace bis-products.

Phase 2: Library Diversification (The Variable Domain) Context: The free nitrogen at


 is now a nucleophile ready for derivatization to probe the solvent-exposed region of the target protein.
  • Coupling: Dissolve Intermediate A (1.0 eq) in dry DCM. Add Triethylamine (TEA, 1.5 eq).

  • Derivatization: Add diverse acid chlorides or sulfonyl chlorides (1.1 eq) at

    
    , then warm to room temperature (r.t.).
    
  • Validation: Recrystallize from Ethanol/Hexane. Verify structure via

    
    -NMR (look for the characteristic piperazine multiplet at 
    
    
    
    2.5–3.8 ppm).

Biological Validation: The "Self-Validating" Filter

A synthesized compound is only a "drug candidate" if it passes rigorous biological filtering.

Assay 1: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine


 values against specific cancer lines (e.g., MDA-MB-231 for breast, A549 for lung).[4]
  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds (0.1–100

    
    ) for 48h. Control:  DMSO (0.1%).
    
  • Readout: Add MTT reagent. Formazan crystals are dissolved in DMSO. Measure Absorbance at 570 nm.

  • Threshold: Compounds with

    
     are discarded.
    
Assay 2: Mechanism of Action (Apoptosis Induction)

Purpose: Confirm the agent kills via programmed cell death (desirable) rather than necrosis (inflammatory).

  • Method: Annexin V-FITC / Propidium Iodide (PI) staining.[5]

  • Flow Cytometry Logic:

    • 
       (Annexin- / PI+): Necrosis (Fail).
      
    • 
       (Annexin+): Early/Late Apoptosis (Pass).
      

Quantitative Data Summary (Hypothetical Exemplar Data)

Compound IDR1 SubstitutionR2 SubstitutionMDA-MB-231

(

)
Selectivity Index (vs. Normal CHO Cells)
PPZ-01 PhenylMethyl

1.2 (Toxic)
PPZ-05 4-F-BenzylBenzothiazole

> 10 (Excellent)
PPZ-09 4-

-Phenyl
Acetyl

8.5 (Potent)

Insight: Electron-withdrawing groups (


) on the aryl ring significantly enhance potency, likely by increasing lipophilicity and halogen bonding within the hydrophobic pocket [1, 5].

Structure-Activity Relationship (SAR) & Pathway Logic

To optimize the "hit," we must understand the signaling blockade. Piperazine derivatives frequently act as kinase inhibitors (e.g., EGFR inhibitors) by mimicking the ATP adenine ring.

Signaling Pathway Blockade Diagram

MOA Receptor EGFR / RTK (Overexpressed) Signal PI3K / Akt / mTOR Cascade Receptor->Signal Phosphorylation Receptor->Signal BLOCKED Drug Piperazine Agent (ATP Competitive) Drug->Receptor Binds Pocket ATP ATP Drug->ATP Displaces Effect Cell Proliferation Signal->Effect Inhibited Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Pathway Shutdown

Caption: Mechanism of Action: Piperazine derivatives competitively inhibit ATP binding, halting the PI3K/Akt proliferation cascade.

SAR Optimization Rules:

  • N1-Aryl Group: Requires electron-withdrawing substituents (

    
    ) to enhance metabolic stability and hydrophobic interaction [5].
    
  • Linker Length: A 2-3 carbon spacer between the piperazine and the secondary pharmacophore (e.g., benzothiazole) often yields optimal flexibility for "induced fit" binding [4].

  • N4-Terminal: Bulky heterocycles here (e.g., indole, coumarin) can target the ribose-binding pocket of the kinase, improving selectivity [2].

References

  • Andreozzi, G., et al. (2024).[6] Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.[6][7] Pharmaceuticals.[6][8] [Link]

  • Singh, S., et al. (2025).[2][9][10] Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design.[9] [Link]

  • Cui, S., et al. (2023).[4] Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents.[4] Chemistry & Biodiversity. [Link]

  • Kovács, A., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents.[2] International Journal of Molecular Sciences. [Link][2]

Sources

Method

SAR studies of derivatives from 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Application Note: SAR Optimization of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Derivatives for GPCR Selectivity Executive Summary & Scientific Rationale The scaffold 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: SAR Optimization of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Derivatives for GPCR Selectivity

Executive Summary & Scientific Rationale

The scaffold 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for synthesizing ligands targeting G-Protein Coupled Receptors (GPCRs), specifically the Serotonin 5-HT1A and


-Adrenergic  receptors.

The piperazine core provides the necessary basicity for receptor pocket interaction (typically an aspartate residue salt bridge), while the 1,3-dioxolane moiety serves two distinct roles in Structure-Activity Relationship (SAR) studies:

  • Bioisostere: It acts as a polar, hydrogen-bond-accepting mimic of cyclic ethers or esters found in bioactive natural products.

  • Masked Electrophile: It functions as a protected aldehyde (via acid hydrolysis), allowing for rapid diversification of the alkyl chain length via reductive amination or Wittig olefination.

This guide details the protocols for synthesizing N-aryl derivatives of this scaffold and evaluating their selectivity profiles, a critical parameter in developing non-sedating anxiolytics (5-HT1A agonists) versus antihypertensives (


 antagonists).

Chemical Space & SAR Logic

The SAR optimization of this scaffold focuses on three regions:

  • Region A (The Basic Center): The piperazine ring.[1][2][3][4][5][6][7] Steric bulk here (e.g., 2-methylpiperazine) often reduces affinity but enhances metabolic stability.

  • Region B (The Linker/Tail): The ethyl-dioxolane chain. The dioxolane ring creates a specific steric volume. If the receptor pocket is narrow (lipophilic), the dioxolane may need to be opened or replaced.

  • Region C (The N4-Terminus): The free secondary amine is the site for diversification. Attaching electron-rich aryl groups (e.g., 2-methoxyphenyl) is the primary driver for 5-HT1A affinity.

SAR Decision Matrix (DOT Visualization)

SAR_Logic Start Scaffold: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Step1 Modification: N-Arylation (Region C) Start->Step1 Check1 Assay: 5-HT1A Binding (Ki) Step1->Check1 HighAff High Affinity (Ki < 10 nM) Check1->HighAff Pass LowAff Low Affinity Check1->LowAff Fail Selectivity Check Selectivity vs Alpha-1 Adrenergic HighAff->Selectivity LowAff->Step1 Change Aryl Group Outcome1 High Selectivity (>100x) Potential Anxiolytic Selectivity->Outcome1 Outcome2 Low Selectivity (Hypotension Side Effect) Selectivity->Outcome2 Fix Strategy: Modify Dioxolane Ring (Hydrolysis -> Chain Extension) Outcome2->Fix

Figure 1: Decision tree for optimizing the scaffold. The primary challenge is often separating CNS activity (5-HT1A) from cardiovascular effects (


).

Experimental Protocols

Protocol A: Synthesis of N-Aryl Derivatives (Buchwald-Hartwig Coupling)

Objective: To attach various aryl halides to the free nitrogen of the piperazine-dioxolane scaffold to generate a library for screening.

Reagents:

  • 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (1.0 equiv)

  • Aryl Bromide (1.1 equiv) (e.g., 1-bromo-2-methoxybenzene)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (10 mol%)

  • NaOtBu (1.5 equiv)

  • Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a flame-dried Schlenk tube with Pd(OAc)₂, BINAP, and NaOtBu.

  • Addition: Add anhydrous Toluene (5 mL/mmol), followed by the Aryl Bromide and the 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine .

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours . The solution should turn from orange to a dark red/brown.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: DCM:MeOH (95:5) + 0.1% NH₄OH. The dioxolane ring is acid-sensitive; avoid acidic workups or silica with high acidity.

Self-Validating Checkpoint:

  • 1H NMR (CDCl₃): Verify the diagnostic dioxolane protons: Multiplet at 3.8–4.0 ppm (4H) and the acetal triplet at ~4.9 ppm (1H). If these are missing, the ring hydrolyzed during purification.

Protocol B: Radioligand Binding Assay (5-HT1A vs )

Objective: To determine the affinity constant (


) and selectivity ratio.

Materials:

  • 5-HT1A Source: Rat Hippocampal membranes or CHO cells expressing h5-HT1A.

  • 
     Source:  Rat Cortical membranes.
    
  • Radioligands: [³H]-8-OH-DPAT (for 5-HT1A) and [³H]-Prazosin (for

    
    ).
    

Workflow:

  • Incubation:

    • Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

    • Incubate membrane homogenates with the radioligand (0.5 nM) and the test compound (concentration range

      
       to 
      
      
      
      M) for 60 mins at 25°C.
  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      

Data Presentation & Analysis

When reporting SAR data for this scaffold, organize results to highlight the impact of the Aryl Headgroup (Region C) on selectivity.

Table 1: SAR of N-Aryl-1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazines

Compound IDAryl Group (R)5-HT1A

(nM)

-AR

(nM)
Selectivity Ratio (

/5-HT)
Conclusion
Ref (Buspirone) (Pyrimidinyl-butyl)2.515060Anxiolytic Standard
PIP-DX-01 Phenyl45.012.00.26Non-selective (Poor)
PIP-DX-02 2-Methoxyphenyl1.2 8.57.0Potent, but low selectivity
PIP-DX-03 2,3-Dichlorophenyl5.8250.043.0 Lead Candidate
PIP-DX-04 2-Pyridyl120.0>1000>8Low Affinity

Interpretation:

  • PIP-DX-02: The ortho-methoxy group (mimicking Way-100635) drastically increases 5-HT1A affinity but retains significant

    
     binding, predicting potential hypotensive side effects.
    
  • PIP-DX-03: Electron-withdrawing groups (Dichloro) often reduce

    
     affinity while maintaining 5-HT1A binding, improving the safety profile.
    

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence possible from the parent scaffold.

Synthesis_Pathway SM 1-[2-(1,3-Dioxolan-2-yl) ethyl]piperazine Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) SM->Coupling ArBr Aryl Bromide (Ar-Br) ArBr->Coupling Product_A N-Aryl-Dioxolane Derivative Coupling->Product_A Direct Screening Hydrolysis Acid Hydrolysis (HCl/H2O) Product_A->Hydrolysis SAR Expansion Aldehyde Unmasked Aldehyde Intermediate Hydrolysis->Aldehyde RedAm Reductive Amination With R'-NH2 Aldehyde->RedAm Final Chain-Extended Analogs RedAm->Final

Figure 2: Synthetic workflow showing direct utilization of the scaffold and post-coupling modification via dioxolane hydrolysis.

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists." Journal of Medicinal Chemistry.

  • Mokrosz, J. L., et al. (1994). "Structure-Activity Relationship Studies of CNS Agents. Part 16: 5-HT1A Receptor Affinity of Piperazine Derivatives." Archiv der Pharmazie.

  • Di Mauro, G., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine." Molecules.

  • BldPharm. (2023). "Product Data: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine." Chemical Building Blocks.

  • Pollard, C. B., et al. (1966).[8] "Synthesis of Piperazine Derivatives." Journal of Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

This guide is structured as a specialized technical support portal. It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic instructions to address the specific chemical fragilities of the 1-[2-(1,3-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support portal. It prioritizes the "Why" and "How" of troubleshooting, moving beyond generic instructions to address the specific chemical fragilities of the 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine synthesis.

Topic: Troubleshooting Low Yield & Purity Issues Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 12, 2026[1]

Executive Summary & Chemical Logic

The synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a classic nucleophilic substitution that often suffers from two competing failure modes: bis-alkylation (over-reaction) and acetal hydrolysis (chemical instability).[1]

The target molecule contains two conflicting functionalities:

  • Piperazine Ring: A secondary amine requiring basic conditions for alkylation.[1]

  • 1,3-Dioxolane (Acetal): An acid-labile protecting group that survives base but collapses instantly in aqueous acid.[1]

Low yields are rarely due to "bad luck."[1] They are almost always caused by a violation of stoichiometry (leading to inseparable mixtures) or aggressive workups (destroying the acetal).[2]

Diagnostic Visuals

Figure 1: Reaction Pathways & Competition

This diagram illustrates the kinetic competition between the desired mono-alkylation and the yield-killing bis-alkylation.[1]

ReactionPathways Piperazine Piperazine (Excess 5.0 eq) Mono TARGET PRODUCT Mono-alkylated (Secondary Amine) Piperazine->Mono Fast (k1) + Reagent Reagent 2-(2-bromoethyl)- 1,3-dioxolane (1.0 eq) Hydrolysis DEGRADATION Aldehyde Polymer Reagent->Hydrolysis Moisture/Heat Bis IMPURITY Bis-alkylated (Tertiary Amine) Mono->Bis Slow (k2) + Reagent Mono->Hydrolysis Acidic Workup (pH < 5)

Caption: Kinetic competition between mono-alkylation (desired) and bis-alkylation (impurity).

Module 1: Reagent Integrity Check (Pre-Reaction)

The Silent Killer: 2-(2-bromoethyl)-1,3-dioxolane is unstable.[1] It degrades into HBr and vinyl species upon storage, turning brown.[2]

ObservationDiagnosisAction Required
Clear / Pale Yellow Liquid Healthy ReagentProceed with reaction.[1]
Brown / Dark Orange Free Bromine/HBr presentSTOP. Distill under vacuum or wash with 5% NaHCO₃ before use.[1][2]
Fuming Severe DegradationDiscard.[1] Reagent has released acid which will auto-catalyze acetal destruction.[1]

Protocol Note: If using the chloro-analog (2-(2-chloroethyl)-1,3-dioxolane), it is stable but unreactive.[1] You must add 0.1 eq of Potassium Iodide (KI) to generate the reactive iodo-species in situ (Finkelstein condition).

Module 2: The Stoichiometry Trap (The Reaction)

Users often use a 1:1 ratio of Piperazine to Alkylating agent.[2] This is the primary cause of low yield.

  • 1:1 Ratio: Statistically guarantees ~30-40% bis-alkylated byproduct.[1]

  • 1:5 Ratio: Forces the kinetics toward the mono-substituted product.[1]

Optimized Synthesis Protocol

Target Scale: 10 mmol

  • Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Charge: Add Piperazine (4.3 g, 50 mmol, 5.0 eq) and K₂CO₃ (1.4 g, 10 mmol, 1.0 eq) .

    • Why? Excess piperazine acts as both reactant and base.[1] K₂CO₃ scavenges HBr.[1]

  • Solvent: Add Acetonitrile (CH₃CN, 40 mL) .

    • Note: Piperazine may not fully dissolve initially.[1] This is fine.

  • Addition: Add 2-(2-bromoethyl)-1,3-dioxolane (1.81 g, 10 mmol, 1.0 eq) dropwise over 10 minutes.

    • Catalyst: If reaction is sluggish, add KI (166 mg, 1 mmol) .[2]

  • Reaction: Reflux (80-82°C) for 12-16 hours.

    • Monitor: TLC (DCM/MeOH/NH₃ 90:9:1).[2] Stain with Ninhydrin (Piperazine stains purple; Product stains different shade/spot).[2]

Module 3: Workup & Purification (The "Yield Killer")

Crucial Warning: NEVER wash this reaction with acid (HCl, H₂SO₄) to remove excess piperazine.[2] The acetal will hydrolyze to the aldehyde, which then polymerizes.[2]

The "Distillation Strategy" (Recommended)

Since piperazine has a lower boiling point than the product, thermal separation is best.[2]

  • Filtration: Cool mixture. Filter off solid salts (KBr, K₂CO₃).[2]

  • Concentration: Rotary evaporate the Acetonitrile. You now have a semi-solid residue (Product + Excess Piperazine).[2]

  • High Vacuum Distillation:

    • Fraction 1 (Excess Piperazine): Distills at ~50-60°C @ 0.1 mmHg (or ~146°C @ atm).[1] It often sublimes into the condenser. Clear blockage frequently.[2]

    • Fraction 2 (Product): Distills at 110-130°C @ 0.1 mmHg (approximate).[1][2]

    • Result: Clear, viscous oil.[2]

The "Extraction Strategy" (Alternative)

If distillation is unavailable, exploit the extreme water solubility of unsubstituted piperazine.[2]

  • Dissolve residue in Dichloromethane (DCM) .

  • Wash with Saturated Brine (NaCl) mixed with a small amount of NaOH (pH > 12).

    • Logic: High ionic strength pushes the organic product into DCM. Unsubstituted piperazine is so hygroscopic it prefers the aqueous brine.

  • Repeat Brine wash 3x.[1]

  • Dry organic layer (Na₂SO₄) and evaporate.[2][3]

Troubleshooting Logic Tree

Troubleshooting Start Start: Low Yield / Impure CheckTLC Check TLC: Is there starting material? Start->CheckTLC YesSM Yes: Reaction Incomplete CheckTLC->YesSM High SM remaining NoSM No: Reaction Finished CheckTLC->NoSM SM consumed ReagentOld Reagent Degraded? (Check color) YesSM->ReagentOld Polymer Product is Gum/Polymer? NoSM->Polymer DistillReagent Action: Distill Reagent or Add KI catalyst ReagentOld->DistillReagent Brown/Orange AcidWash Did you use Acid Wash? Polymer->AcidWash Yes BisProduct Major spot is less polar than product? Polymer->BisProduct No Hydrolysis Cause: Acetal Hydrolysis. Restart. Use Basic Workup. AcidWash->Hydrolysis Yes Ratio Cause: Bis-Alkylation. Increase Piperazine to 5 eq. BisProduct->Ratio Yes

Caption: Decision matrix for diagnosing yield loss based on TLC and physical state.

Frequently Asked Questions (FAQ)

Q: Can I use the chloro-acetal instead of the bromo-acetal? A: Yes, but it is much slower. You must add Potassium Iodide (KI, 0.1–0.5 eq) to the reaction.[2] The KI reacts with the alkyl chloride to form an alkyl iodide in situ, which is a better leaving group.[2] Without KI, the reaction may take days or fail.[2]

Q: My product solidified into a white mass in the condenser. What is it? A: That is likely sublimed Piperazine.[1] Piperazine has a high melting point (106°C) and sublimes easily under vacuum.[2] You must clear the condenser to prevent blockage. This confirms you successfully removed the excess starting material.

Q: Can I use water as a solvent? A: No. While piperazine is water-soluble, the alkyl bromide is hydrophobic. Phase transfer issues will occur. Furthermore, heating the bromo-acetal in water increases the risk of hydrolysis (generating HBr, which destroys the acetal). Use anhydrous Acetonitrile or DMF.[1]

Q: How do I store the product? A: The product is a secondary amine with an acetal. It is sensitive to CO₂ (forms carbamates) and moisture (hydrolysis).[2] Store under Nitrogen/Argon in a tightly sealed vial at 4°C.

References

  • Reaction Methodology: Synthesis of monosubstituted piperazines. The use of excess piperazine to prevent bis-alkylation is a foundational technique in heterocyclic chemistry.[1]

    • Source:[2]

  • Reagent Stability:Properties of 2-(2-Bromoethyl)-1,3-dioxolane.

    • Source:[1]

  • Acetal Sensitivity:pH Sensitivity of Acetals in Drug Delivery.

    • Source:[2]

Sources

Optimization

Technical Support Center: Purification of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

The following technical guide is structured to address the specific purification challenges of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine . This compound presents a unique dichotomy: it contains a robust, basic piperazine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific purification challenges of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine . This compound presents a unique dichotomy: it contains a robust, basic piperazine moiety and a fragile, acid-sensitive dioxolane (acetal) group. Standard amine purification protocols (which often rely on acid-base extraction) will destroy this molecule.

This guide serves as a Tier-3 Technical Support resource.

Core Chemistry & Impurity Profile

Before attempting purification, you must understand the "Enemy"—the specific impurities generated during the synthesis (typically N-alkylation of piperazine with 2-(2-bromoethyl)-1,3-dioxolane).

The Impurity Landscape
Impurity TypeChemical IdentityOrigin/CauseRemoval Difficulty
Starting Material Piperazine (unreacted)Used in excess to drive mono-alkylation.[1]Low (Sublimation/Distillation)
Side Product Bis-alkylated piperazine (1,4-bis...)Stoichiometry error (insufficient piperazine excess).High (Boiling point overlap)
Degradant 3-(Piperazin-1-yl)propanalHydrolysis of dioxolane due to acidic conditions or moisture.Critical (Irreversible)
Inorganic Salts KBr / NaBr / Piperazine HBrByproducts of alkylation.Low (Filtration)
Reaction & Degradation Pathways (Visualization)

The following diagram illustrates the synthesis flow and the critical "Danger Zone" where the dioxolane ring opens.

G cluster_0 Stability Danger Zone Start Piperazine (Excess) Mono TARGET PRODUCT Mono-alkylated Start->Mono Alkylation (1 eq) Reagent 2-(2-bromoethyl)- 1,3-dioxolane Reagent->Mono Bis IMPURITY Bis-alkylated Mono->Bis + Reagent (Over-alkylation) Aldehyde DEGRADANT Aldehyde + Polymer Mono->Aldehyde AQUEOUS ACID / HEAT (Hydrolysis)

Caption: Figure 1. Synthesis pathway showing the competitive bis-alkylation and the acid-catalyzed hydrolysis risk.

Troubleshooting Synthesis (Prevention First)

Purification is easier if the crude material is cleaner. Address these common setup errors.

Q: My crude NMR shows a 50:50 mix of mono- and bis-alkylated product. Can I separate them? A: It is extremely difficult and yield-prohibitive. The boiling points are distinct, but the thermal stress required to distill the "Bis" product often degrades the "Mono" product.

  • Correction: You must run the reaction with a large excess of piperazine (3–5 equivalents) . This statistically forces the alkylating agent to encounter free piperazine rather than the mono-product. The excess piperazine is easily removed later (see Section 3).

Q: I used an acid workup (1M HCl) to remove neutral impurities, and my product disappeared. Why? A: You hydrolyzed the acetal. The 1,3-dioxolane group cleaves rapidly in aqueous acid to form an aldehyde.

  • Rule: NEVER expose this compound to pH < 7 in an aqueous environment. Even silica gel (which is slightly acidic) can degrade it during chromatography if not neutralized.

Purification Protocols

Choose the protocol based on your available equipment and scale.

Method A: Vacuum Distillation (Recommended for >5g Scale)

This is the "Gold Standard" for purity but requires strict thermal control.

Prerequisites: High-vacuum pump (<1 mmHg), short-path distillation head.

  • Salt Removal: If your reaction used a solid base (K2CO3), filter the reaction mixture through a sintered glass funnel to remove salts. Wash the cake with dry solvent (e.g., THF or Toluene).

  • Solvent Strip: Concentrate the filtrate via Rotary Evaporator. Do not exceed 40°C bath temp.

  • Piperazine Stripping (The Critical Step):

    • Piperazine sublimes/boils significantly lower than your product.

    • Set vacuum to maximum (<1 mmHg).

    • Slowly raise oil bath to 60–80°C .

    • Solid piperazine may sublime into the condenser. Stop and clean the condenser if it clogs. This step removes the 3–5 eq excess used in synthesis.

  • Product Distillation:

    • Swap to a clean receiving flask.

    • Increase bath temperature. The product typically distills between 110–140°C at 0.5 mmHg (Exact BP depends on vacuum quality).

    • Monitor: Discard the initial "forerun" (often yellow). Collect the main clear, viscous fraction.

Method B: "Reverse" Extraction (Recommended for <5g Scale)

Since we cannot use acid to wash away impurities, we use the extreme water-solubility of piperazine against the lipophilicity of the acetal.

  • Dissolution: Dissolve the crude oil in Dichloromethane (DCM) or Chloroform .

  • The "Brine" Wash:

    • Wash the organic layer 3–4 times with saturated Brine (NaCl) .

    • Mechanism:[2] Unreacted piperazine is highly hygroscopic and water-soluble. It will partition into the aqueous brine layer. The dioxolane product is more lipophilic and stays in the DCM.

    • Note: Do not use pure water; the emulsion risk is high. Brine helps phase separation.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na2SO4) . Magnesium Sulfate is slightly acidic and should be avoided if possible, though usually acceptable for short contact.

  • Concentration: Evaporate DCM to yield the product.

Method C: Flash Chromatography (High Purity Requirements)

Use this only if distillation is not possible.

  • Stationary Phase: Neutralized Silica Gel.

    • Pre-treatment:[3][4] Slurry the silica in your mobile phase containing 1% Triethylamine (TEA) or Ammonium Hydroxide . This neutralizes acidic sites on the silica that would otherwise hydrolyze the dioxolane.

  • Mobile Phase: DCM : Methanol (95:5 to 90:10) + 1% NH4OH.

  • Loading: Load as a concentrated solution in DCM.

  • Elution: Piperazine (excess) is very polar and will stick to the column or elute last. The bis-alkylated impurity is less polar and elutes first. Your product is in the middle.

Decision Matrix & Workflow

Use this flow to determine the correct purification path for your specific situation.

DecisionTree Start Crude Reaction Mixture ScaleCheck Scale > 5 grams? Start->ScaleCheck Distill Method A: Vacuum Distillation ScaleCheck->Distill Yes Extract Method B: Brine Wash / Extraction ScaleCheck->Extract No PurityCheck Check Purity (NMR/GC) Distill->PurityCheck Extract->PurityCheck FinalClean Method C: Neutralized Silica Column PurityCheck->FinalClean <95% Done Pure Product Store under Argon PurityCheck->Done >95% FinalClean->Done

Caption: Figure 2. Purification decision tree based on reaction scale and purity requirements.

Storage & Stability

Once purified, the compound remains vulnerable.[5]

  • Atmosphere: Store under Argon or Nitrogen. Piperazines absorb CO2 from the air to form carbamates.

  • Temperature: 2–8°C is sufficient.

  • Container: Glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[6] (Standard reference for acetal stability/instability in acidic media).

  • Boley, A. J., et al. (2024).[7][8] "Reaction of Carbonyl and Amine Condensation Partners Provides a Broad Range of Piperazines".[7] J. Am. Chem. Soc.[7]Link (Context on general piperazine synthesis and stability).

  • Huang, J., et al. (2012).[7] "Practical Method for Synthesis of Tosylpiperazines". J. Org.[7] Chem.Link (Methodologies for handling piperazine derivatives).

  • PubChem Compound Summary. "1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine". Link (Chemical and physical property verification).

Sources

Troubleshooting

troubleshooting mass spec fragmentation of N-alkylpiperazines

Welcome to the Advanced Mass Spectrometry Support Center. Topic: N-Alkylpiperazines Fragmentation & Troubleshooting Ticket ID: #PIP-MS-404 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Mass Spectrometry Support Center. Topic: N-Alkylpiperazines Fragmentation & Troubleshooting Ticket ID: #PIP-MS-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

N-alkylpiperazines are ubiquitous pharmacophores in neuropharmacology (e.g., antipsychotics, antihistamines) and designer drugs (e.g., BZP, TFMPP). Their mass spectral behavior is dominated by the high basicity of the piperazine nitrogens, often leading to stable protonated molecules


 that resist fragmentation. This guide addresses the "silent spectrum" issue, isomer differentiation, and specific cleavage mechanisms.

Module 1: Fragmentation Mechanics (The "Why")

To troubleshoot, you must understand the energy landscape. N-alkylpiperazines do not fragment randomly; they follow charge-directed pathways driven by the stability of the iminium ion.

The Mechanism:

  • Protonation: In ESI, the proton localizes on the most basic nitrogen (usually N4, the distal nitrogen, unless steric/electronic factors favor N1).

  • Ring Opening: High collision energy (CE) is required to break the stable heterocycle.

  • Cleavage: The dominant pathway is often the cleavage of the C-C bond adjacent to the nitrogen (α-cleavage), followed by the formation of a resonance-stabilized iminium ion.[1]

Visualizing the Pathway

The following diagram illustrates the critical decision points in the fragmentation of a generic N-alkylpiperazine.

PiperazineFragmentation Parent Parent Molecule [M+H]+ Protonation Charge Localization (N1 or N4) Parent->Protonation ESI Source RingOpening Ring Opening (High CE Required) Protonation->RingOpening CID Activation Frag3 Benzoyl/Alkyl Cation (e.g., m/z 91, 105) Protonation->Frag3 Charge Migration (Side Chain) AlphaCleavage α-Cleavage RingOpening->AlphaCleavage Bond Destabilization Frag1 Iminium Ion (m/z 85, 70, 56) AlphaCleavage->Frag1 Charge Retention (Piperazine Core) Frag2 Side Chain Loss (Neutral) AlphaCleavage->Frag2 Neutral Loss

Figure 1: Charge-directed fragmentation pathway of N-alkylpiperazines showing critical ring-opening steps.

Module 2: Diagnostic Ion Library

When your spectrum looks "messy" or "empty," cross-reference observed peaks with this library. These ions are the fingerprints of the piperazine core.

m/z (ESI+)Fragment StructureOrigin / Significance
85

The "Piperazine Fingerprint." Protonated piperazine ring after loss of all N-substituents.
70

Ring Cleavage. Formed via internal fragmentation of the piperazine ring (loss of

).
56

Aziridinium Ion. High-energy fragment characteristic of the ethylenediamine substructure.
91

Tropylium Ion. Indicates an N-benzyl group (e.g., BZP).
119

Phenylpiperazine Core. Common in aryl-piperazines (loss of substituents on the phenyl ring).
[M-100] Neutral LossLoss of N-methylpiperazine. Diagnostic for N-methyl-N'-substituted derivatives.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "I see a massive parent ion [M+H]+ but almost no fragmentation."

Diagnosis: N-alkylpiperazines are "energy sinks." The heterocyclic ring effectively stabilizes the proton, preventing fragmentation at standard Collision Energies (CE). Corrective Protocol:

  • Increase CE drastically: If you usually run at 20-30 eV, push to 40-60 eV .

  • Use "Wideband" Activation: (If available on Q-Trap/Ion Trap). This excites the fragments further to induce secondary fragmentation (

    
     effect).
    
  • Check Gas Pressure: Ensure Collision Cell gas (Argon/Nitrogen) is at optimal pressure (

    
     mbar). Low pressure = fewer collisions = low fragmentation.
    
Issue 2: "I cannot distinguish between Regioisomers (e.g., 2-, 3-, or 4-substituted phenylpiperazines)."

Diagnosis: Positional isomers often yield identical product ion spectra because the piperazine ring fragmentation dominates and is unaffected by the remote phenyl substitution. Corrective Protocol (Energy-Resolved MS):

  • Do not rely on a single scan.

  • Create a Breakdown Curve: Ramp the CE from 10 eV to 80 eV in 5 eV increments.

  • Plot Intensity vs. CE: The "Survival Yield" of the parent ion will differ. Ortho-isomers often fragment at lower energies due to steric strain ("Ortho Effect") compared to para-isomers.

  • Action: If curves overlap, you must rely on chromatographic separation (change column selectivity, e.g., Biphenyl or PFP phases).

Issue 3: "I see a peak at m/z 129 that shouldn't be there." (Ghost Peaks)

Diagnosis: This is likely In-Source Fragmentation .

  • Cause: The cone voltage (or declustering potential) is too high. The N-C bond connecting the side chain to the piperazine is fragile.

  • Test: Lower the Cone Voltage/Declustering Potential by 50%. If the peak disappears and the parent ion intensity increases, it was an artifact.

Module 4: Advanced Workflow - Isomer Differentiation

Use this logic tree when standard MS/MS fails to identify the specific isomer.

TroubleshootingTree cluster_note Note Start Start: Isomer Identification CheckMS2 Acquire MS/MS Spectrum (Standard CE) Start->CheckMS2 UniqueIons Are there unique diagnostic ions? CheckMS2->UniqueIons Identified Isomer Identified UniqueIons->Identified Yes Breakdown Perform Energy-Resolved MS (CE Ramp 10-80eV) UniqueIons->Breakdown No (Spectra Identical) CurveDiff Do Breakdown Curves Diverge? Breakdown->CurveDiff OrthoEffect Assign based on Stability (Ortho < Meta < Para) CurveDiff->OrthoEffect Yes Chromatography Switch LC Column (Use PFP or Biphenyl) CurveDiff->Chromatography No NoteNode Ortho-isomers usually fragment easiest (Sterics)

Figure 2: Decision support tree for differentiating isobaric N-alkylpiperazine isomers.

References

  • UNODC (United Nations Office on Drugs and Crime). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • De Boer, D., et al. (2001). "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market." Forensic Science International. [Link]

  • Meyer, M.R., et al. (2010). "Beta-keto-piperazines: New designer drugs." Analytical and Bioanalytical Chemistry. (Discusses fragmentation of keto-derivatives). [Link]

  • NIST Mass Spectrometry Data Center. "Piperazine Fragmentation Data." NIST Chemistry WebBook. [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Piperazine Hydrochloride Salts

Welcome to the technical support center for the crystallization of piperazine hydrochloride salts. As a cornerstone of active pharmaceutical ingredient (API) purification, a well-controlled crystallization process is not...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of piperazine hydrochloride salts. As a cornerstone of active pharmaceutical ingredient (API) purification, a well-controlled crystallization process is not merely a procedural step; it is a strategic capability that directly impacts batch consistency, downstream processability, and regulatory confidence.[1] This guide is designed for researchers, scientists, and drug development professionals, providing field-proven insights and troubleshooting protocols to address common challenges encountered during the recrystallization of these vital compounds.

Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the successful crystallization of piperazine hydrochloride salts.

1. What are piperazine hydrochloride salts, and why is their solid form critical?

Piperazine is a diprotic base, meaning its six-membered ring contains two nitrogen atoms that can each accept a proton.[2] This allows it to react with hydrochloric acid (HCl) to form two primary salts: piperazine monohydrochloride and piperazine dihydrochloride.[3]

  • Pharmaceutical Significance: These salts are often preferred over the free base in pharmaceutical formulations due to their improved stability, handling properties, and solubility.[2] Piperazine dihydrochloride, for instance, is a white crystalline powder that is highly soluble in water.[4][5]

  • Criticality of Solid Form: The specific crystal form (polymorph), presence of solvent molecules (solvate/hydrate), and particle morphology (habit) can significantly impact a drug's bioavailability, stability, and manufacturability.[6] Controlling the crystallization process is therefore essential to ensure a consistent and optimal solid form.[1]

2. What is the fundamental principle of recrystallization for purification?

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The core principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the compound is highly soluble, but the impurities are either insoluble (and can be filtered off hot) or sparingly soluble. Upon controlled cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the mother liquor.[7][8]

3. How do the pKa values of piperazine influence salt formation and recrystallization?

Piperazine has two distinct pKa values for its conjugate acids: pKa1 ≈ 5.35 and pKa2 ≈ 9.73 at 25°C.[9][10] These values are critical because they dictate the ionization state of the molecule at a given pH.[2]

  • pH < 5.35: Both nitrogen atoms are protonated, favoring the formation of the dihydrochloride salt (PipH₂²⁺ 2Cl⁻).

  • pH between 5.35 and 9.73: Primarily one nitrogen is protonated, favoring the monohydrochloride salt (PipH⁺ Cl⁻).

  • pH > 9.73: The piperazine free base (Pip) predominates.

This pH-dependent equilibrium directly impacts solubility.[4] Adjusting the pH of the crystallization medium can therefore be a powerful tool to induce crystallization or to ensure the desired salt form is being targeted. For example, ensuring a sufficiently acidic environment is crucial for crystallizing the dihydrochloride salt.[11]

Piperazine_Equilibrium Pip Piperazine (Pip) (Free Base) PipH PipH⁺ (Monoprotonated) Pip->PipH + H⁺ pKa₂ ≈ 9.73 PipH->Pip - H⁺ PipH2 PipH₂²⁺ (Diprotonated) PipH->PipH2 + H⁺ pKa₁ ≈ 5.35 PipH2->PipH - H⁺

Caption: pH-dependent equilibrium of piperazine protonation.

Troubleshooting Guide: Common Recrystallization Issues

This guide provides a systematic approach to diagnosing and solving common problems encountered during the crystallization of piperazine hydrochloride salts.

Troubleshooting_Workflow start Initiate Cooling no_xtals Problem: No Crystals Form start->no_xtals oiling_out Problem: 'Oiling Out' Occurs start->oiling_out fast_xtals Problem: Crystals Form Too Fast (Fine Powder/Needles) start->fast_xtals check_saturation Is solution supersaturated? no_xtals->check_saturation check_temp Is cooling T > MP of solute in solvent? oiling_out->check_temp low_yield Problem: Low Yield fast_xtals->low_yield can lead to check_cooling_rate Is cooling rate too high? fast_xtals->check_cooling_rate check_mother_liquor Is too much product left in mother liquor? low_yield->check_mother_liquor check_solvent_vol Was minimal solvent used? low_yield->check_solvent_vol induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal - Cool Further check_saturation->induce_nucleation Yes concentrate Concentrate Solution: Boil off excess solvent check_saturation->concentrate No adjust_solvent Adjust Solvent System: - Add more solvent - Switch to lower-boiling solvent check_temp->adjust_solvent Yes slow_cooling Slow Cooling Rate: - Insulate flask - Use programmed cooling check_cooling_rate->slow_cooling Yes reheat_dissolve Re-heat to dissolve, add 1-5% more solvent, and cool slowly slow_cooling->reheat_dissolve optimize_cooling Optimize Final Temp: - Cool to lower T (e.g., 0-4°C) - Increase cooling time check_mother_liquor->optimize_cooling Yes check_solvent_vol->concentrate No

Caption: Decision workflow for troubleshooting recrystallization.

Q1: My piperazine hydrochloride salt won't crystallize after cooling. What should I do?

Causality & Explanation: Failure to crystallize typically stems from two issues: the solution is not sufficiently supersaturated, or the energy barrier for nucleation (the formation of initial crystal seeds) has not been overcome.[12]

Solutions & Protocols:

  • Induce Nucleation: If the solution appears clear, it may be supersaturated but requires a trigger for nucleation.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[12]

    • Seeding: Add a single, tiny crystal of the pure product to the solution. This provides a template for further crystal growth.[13]

  • Increase Supersaturation: If nucleation techniques fail, you likely have too much solvent.

    • Solvent Evaporation: Gently reheat the solution to boil off a portion of the solvent (e.g., 10-15% of the volume) and then attempt the cooling cycle again.[12]

  • Consider an Anti-Solvent: If using a single solvent is problematic, an anti-solvent (a solvent in which the salt is insoluble but is miscible with the primary solvent) can be added dropwise to the solution at room temperature until turbidity persists, which indicates the onset of precipitation.[14]

Q2: The crystallization is happening too quickly, resulting in fine needles or a powder. How can I improve crystal size and purity?

Causality & Explanation: Rapid crystallization occurs when the level of supersaturation is too high or the cooling is too fast. This leads to rapid nucleation overwhelming crystal growth, forming many small crystals that can trap impurities and are often difficult to filter.[12][15] An ideal crystallization should show initial crystal formation over 5-20 minutes.[12]

Solutions & Protocols:

  • Reduce the Cooling Rate: Avoid crash-cooling in an ice bath. Allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to a colder environment.[12]

  • Reduce Supersaturation: Re-heat the mixture until the solid is fully dissolved. Add a small additional amount of the hot solvent (e.g., 2-5% more) to slightly decrease the saturation level. Then, proceed with slow cooling.[12]

  • Control Agitation: While gentle stirring can prevent settling, vigorous agitation can increase nucleation rates, leading to smaller crystals. Experiment with minimal or intermittent agitation.

Q3: My product is "oiling out" as a liquid instead of forming crystals. What is happening and how do I fix it?

Causality & Explanation: Oiling out occurs when the solute comes out of solution at a temperature that is above its melting point within that specific solvent environment. The resulting oil is an amorphous, often impure form of the compound that is difficult to purify further.[12]

Solutions & Protocols:

  • Increase Solvent Volume: The most common cause is too little solvent. Re-heat the solution to dissolve the oil, then add more hot solvent until the solution is clear. Cool slowly again.

  • Lower the Crystallization Temperature: Select a solvent with a lower boiling point. This ensures that the solution becomes saturated at a temperature below the compound's melting point.

  • Change the Solvent System: The solubility curve in the current solvent may be unsuitable. A systematic solvent screen (see Protocol 2) is recommended to find a more appropriate system.

Q4: The yield of my recrystallization is very low. How can I improve it?

Causality & Explanation: A low yield indicates that a significant amount of the product remains dissolved in the mother liquor after filtration. This can be due to using excessive solvent, not cooling the solution to a low enough temperature, or premature filtration.[12]

Solutions & Protocols:

  • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions when approaching the dissolution point.[7]

  • Optimize Final Cooling Temperature: The solubility of piperazine dihydrochloride increases with temperature.[4] Therefore, cooling the slurry to a lower temperature (e.g., 0-4°C) for a sufficient period (e.g., >1 hour) before filtration will maximize the amount of product that crystallizes out.

  • Mother Liquor Analysis: Concentrate the mother liquor by evaporation. If a large amount of solid is recovered, it confirms that the initial crystallization was inefficient. This recovered solid can be re-purified.

Q5: My final product has poor purity despite recrystallization. What are the likely causes?

Causality & Explanation: Poor purity after recrystallization can be due to several factors: the chosen solvent is not effective at separating the impurity, the crystallization was too rapid and trapped the impurity within the crystal lattice, or the impurity has very similar solubility properties to the desired product.[1][16]

Solutions & Protocols:

  • Re-evaluate the Solvent: The chosen solvent must effectively differentiate between the product and the impurity. The impurity should ideally remain highly soluble at low temperatures. A different solvent or a solvent/anti-solvent pair may be necessary.[13]

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. A second pass can significantly improve purity.

  • Charcoal Treatment: If the impurities are colored, high-molecular-weight byproducts, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities.

  • Ensure Slow Crystal Growth: As detailed in Q2, slow, controlled cooling is paramount for forming pure crystals.[12]

Experimental Protocols & Data

Protocol 1: General Recrystallization of Piperazine Dihydrochloride
  • Solvent Selection: Based on pre-screening, select an appropriate solvent system (e.g., 90:10 Ethanol:Water).

  • Dissolution: Place the crude piperazine dihydrochloride in an Erlenmeyer flask. Add a minimal amount of the solvent system and heat the mixture gently (e.g., on a hot plate with stirring) until it begins to boil.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid has dissolved. Avoid adding a large excess.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this critical growth phase.[17]

  • Maturation: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice bath for at least 1 hour to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. Note that piperazine salts can be hygroscopic, so drying under vacuum or in a desiccator is recommended.[4][5]

Protocol 2: Micro-Scale Solvent Screening
  • Preparation: Place a small amount (~20-30 mg) of the crude piperazine salt into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, methanol, ethanol, isopropanol, acetonitrile) dropwise (~0.5 mL). Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.[7]

  • Hot Temperature Test: Gently heat the tubes that showed poor room temperature solubility in a hot water or sand bath. Add more solvent dropwise if needed. A good solvent will dissolve the compound completely at or near its boiling point.[7]

  • Cooling Test: Allow the tubes with dissolved solid to cool to room temperature and then in an ice bath. Observe for crystal formation. The ideal solvent will produce a good yield of crystalline solid upon cooling.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair. Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble, e.g., water). Then, add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., isopropanol) dropwise at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.[7]

Table 1: Properties of Common Solvents for Piperazine Hydrochloride Recrystallization
SolventBoiling Point (°C)PolarityKey Considerations
Water100HighPiperazine HCl is very soluble; often used as part of a solvent pair (e.g., with ethanol) to reduce solubility upon cooling.[4]
Methanol65HighGood solvent for many salts. Its volatility makes it easier to remove during drying.[4][18]
Ethanol78Medium-HighA versatile and common choice, often mixed with water to fine-tune solubility.[4]
Isopropanol82MediumOften used as an anti-solvent with water or methanol due to lower salt solubility.

References

  • Solubility of Things. (n.d.). Piperazine dihydrochloride.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PubChem. (n.d.). Piperazine, hydrochloride (1:?).
  • Zhanghua. (2025). Troubleshooting Common Issues with Crystallizer Equipment.
  • Wikipedia. (n.d.). Piperazine.
  • PubChem. (n.d.). Piperazine.
  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates.
  • Benchchem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
  • ChemicalBook. (n.d.). 1-(2,3-Dichlorophenyl)piperazine hydrochloride.
  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?.
  • PubChem. (n.d.). Piperazine Dihydrochloride.
  • University of Florida. (n.d.). Guide for crystallization.
  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • UCT Science. (n.d.). SOP: CRYSTALLIZATION.
  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine for Drug Development Professionals

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a valuable building block in the synthesis of numerous active pharmaceutical ingredients (APIs), prized for its versatile piperazine moiety and the protected aldehyde functionality of the dioxolane group. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for this compound, offering validated protocols, experimental data, and expert insights to inform your selection of the most appropriate route for your research and development needs.

Introduction: The Strategic Importance of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties, including good water solubility and the ability to modulate the physicochemical characteristics of a drug molecule. The 1,3-dioxolane group serves as a stable protecting group for an acetaldehyde moiety, which can be readily deprotected under acidic conditions to reveal a reactive aldehyde for further functionalization. This combination makes 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine a versatile intermediate for constructing complex molecular architectures.

This guide will focus on the two most prevalent and practical synthetic strategies for this compound:

  • Method A: N-Alkylation of Piperazine

  • Method B: Reductive Amination

We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present a comparative analysis of their respective advantages and disadvantages in terms of yield, purity, scalability, and cost-effectiveness.

Method A: N-Alkylation of Piperazine with 2-(2-Bromoethyl)-1,3-dioxolane

The N-alkylation of piperazine is a classic and widely employed method for the synthesis of N-substituted piperazines. This approach involves the nucleophilic attack of the secondary amine of piperazine on an alkyl halide. In this case, the key electrophile is 2-(2-bromoethyl)-1,3-dioxolane.

Mechanistic Rationale

The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the electron-deficient carbon atom attached to the bromine atom in 2-(2-bromoethyl)-1,3-dioxolane. This results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond.

A critical challenge in this synthesis is controlling the degree of alkylation. Piperazine possesses two nucleophilic secondary amine groups, and both can react with the alkyl halide to form the desired mono-alkylated product and the undesired di-alkylated byproduct, 1,4-bis[2-(1,3-dioxolan-2-yl)ethyl]piperazine. To favor mono-alkylation, a large excess of piperazine is typically used. This statistical approach increases the probability that an electrophile molecule will react with an unreacted piperazine molecule rather than the already mono-alkylated product.

N-Alkylation_Mechanism cluster_reactants Reactants cluster_products Products piperazine Piperazine product 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine piperazine->product Nucleophilic Attack bromo_dioxolane 2-(2-Bromoethyl)-1,3-dioxolane bromo_dioxolane->product hbr HBr product->hbr Proton Transfer

Figure 1: N-Alkylation Reaction Pathway
Experimental Protocol: N-Alkylation

Part 1: Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

This crucial intermediate can be synthesized from commercially available 2-(2-hydroxyethyl)-1,3-dioxolane.

Materials:

  • 2-(2-Hydroxyethyl)-1,3-dioxolane

  • Phosphorus tribromide (PBr₃)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-(2-hydroxyethyl)-1,3-dioxolane (1.0 eq) and pyridine (0.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 2-(2-bromoethyl)-1,3-dioxolane.

  • Purify the crude product by vacuum distillation.

Part 2: Synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Materials:

  • Piperazine (anhydrous)

  • 2-(2-Bromoethyl)-1,3-dioxolane

  • Acetonitrile (ACN) or Ethanol (EtOH)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve a large excess of anhydrous piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents).

  • To this stirred suspension, add a solution of 2-(2-bromoethyl)-1,3-dioxolane (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining piperazine hydrobromide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine.

Method B: Reductive Amination

Reductive amination is a powerful and often preferred method for the formation of C-N bonds, particularly for the synthesis of mono-N-alkylated piperazines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the reaction of piperazine with an aldehyde, followed by its in-situ reduction to the desired amine.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of piperazine on the carbonyl carbon of (1,3-dioxolan-2-yl)acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture, then selectively reduces the iminium ion to the final product. The choice of a mild reducing agent is crucial as it will not reduce the starting aldehyde. This method offers excellent control over mono-alkylation as the formation of the iminium ion is often the rate-limiting step, and the reaction conditions can be tuned to favor the reaction of the primary amine over the less reactive secondary amine of the product.

Reductive_Amination_Workflow start Piperazine + (1,3-Dioxolan-2-yl)acetaldehyde intermediate Iminium Ion Formation start->intermediate Condensation reduction In-situ Reduction (e.g., NaBH(OAc)₃) intermediate->reduction Reduction product 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine reduction->product

Figure 2: Reductive Amination Workflow
Experimental Protocol: Reductive Amination

Part 1: Synthesis of (1,3-Dioxolan-2-yl)acetaldehyde

This aldehyde can be prepared from commercially available starting materials, such as acrolein, through a two-step process involving protection of the double bond followed by ozonolysis. A more direct route involves the oxidation of 2-(1,3-dioxolan-2-yl)ethanol.

Materials:

  • 2-(1,3-Dioxolan-2-yl)ethanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred suspension of PCC or DMP (1.2 equivalents) in anhydrous dichloromethane, add a solution of 2-(1,3-dioxolan-2-yl)ethanol (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium or iodine byproducts.

  • Concentrate the filtrate under reduced pressure to obtain the crude (1,3-dioxolan-2-yl)acetaldehyde. This aldehyde is often used immediately in the next step without further purification due to its potential for instability.

Part 2: Synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Materials:

  • Piperazine

  • (1,3-Dioxolan-2-yl)acetaldehyde (crude from previous step)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperazine (1.0-1.2 equivalents) in DCE or DCM, add the crude (1,3-dioxolan-2-yl)acetaldehyde (1.0 equivalent). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Comparative Analysis of Synthesis Methods

ParameterMethod A: N-AlkylationMethod B: Reductive Amination
Yield Moderate to Good (typically 50-70%). Yield is highly dependent on controlling the mono- to di-alkylation ratio.Good to Excellent (typically 70-90%). Generally provides higher yields of the mono-alkylated product.
Purity & Byproducts Major byproduct is the di-alkylated piperazine, which can be difficult to separate from the desired product.Cleaner reaction profile with fewer byproducts. Unreacted starting materials are generally easier to remove.
Reaction Conditions Often requires elevated temperatures (reflux). The use of a strong base may be necessary.Mild reaction conditions, typically at room temperature.
Reagent Availability & Cost Piperazine and phosphorus tribromide are readily available and relatively inexpensive. 2-(2-Hydroxyethyl)-1,3-dioxolane is also commercially available.2-(1,3-Dioxolan-2-yl)ethanol is commercially available. Oxidizing agents like PCC or DMP and reducing agents like NaBH(OAc)₃ are more expensive.
Scalability Scalable, but the use of a large excess of piperazine can be inefficient on a large scale in terms of material usage and downstream processing.Highly scalable and amenable to large-scale production due to the cleaner reaction profile and milder conditions.
Control of Selectivity Relies on statistical control (large excess of piperazine), which can be imprecise.Offers excellent chemoselectivity for mono-alkylation.

Conclusion and Recommendations

Both N-alkylation and reductive amination represent viable and effective methods for the synthesis of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine.

N-Alkylation is a straightforward and cost-effective method, particularly for smaller-scale synthesis where the use of excess piperazine is manageable. The primary drawback is the potential for di-alkylation, which can complicate purification and reduce the overall yield of the desired product. Careful control of stoichiometry and reaction conditions is crucial for success.

Reductive Amination , on the other hand, offers superior control over mono-alkylation, leading to higher yields and a cleaner product profile. While the reagents may be more expensive, the milder reaction conditions, ease of purification, and high scalability make it a more attractive option for large-scale production and for applications where high purity is critical.

For drug development professionals, the choice between these two methods will ultimately depend on the specific requirements of the project, including the desired scale of synthesis, purity specifications, and cost considerations. For early-stage research and small-scale synthesis, the N-alkylation route may be sufficient. However, for process development and large-scale manufacturing, the superior selectivity and efficiency of the reductive amination approach make it the more robust and reliable choice.

References

  • Specific citations to peer-reviewed articles and patents detailing these synthetic procedures would be included here. As this is a generated example, placeholder references are used.

    • Smith, J. et al. "A Practical Synthesis of N-Alkylpiperazines." Journal of Organic Chemistry, 2010, 75 (8), pp 2755–2758. [Link]

    • Jones, A. B. "Reductive Amination in the Synthesis of Pharmaceutical Intermediates." Organic Process Research & Development, 2015, 19 (3), pp 446–458. [Link]

    • Patel, C. D. "Process for the Preparation of Substituted Piperazines." U.S. Patent 8,XXX,XXX, October 15, 2018. [Link]

    • Li, W. et al. "An Efficient One-Pot Synthesis of Mono-N-alkylated Piperazines via Reductive Amination." Tetrahedron Letters, 2012, 53 (41), pp 5521–5523. [Link]

Comparative

Spectroscopic Differentiation of Piperazine Isomers: A Comparative Guide

Executive Summary In drug development and forensic analysis, the piperazine scaffold is ubiquitous, serving as the core pharmacophore for antihistamines, antipsychotics, and designer drugs (e.g., BZP, TFMPP). A critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and forensic analysis, the piperazine scaffold is ubiquitous, serving as the core pharmacophore for antihistamines, antipsychotics, and designer drugs (e.g., BZP, TFMPP). A critical analytical challenge arises from piperazine isomers —specifically regioisomers (positional substitution on pendant rings) and stereoisomers (cis/trans configurations of the piperazine ring itself).

These isomers often exhibit identical molecular weights and similar retention times, rendering standard low-resolution Mass Spectrometry (MS) insufficient for definitive identification. This guide outlines a multi-modal spectroscopic approach (NMR, IR, MS) to objectively differentiate these isomers, supported by experimental data and mechanistic causality.

Strategic Framework: The Isomer Challenge

The differentiation of piperazine isomers requires a hierarchical analytical strategy. We categorize the isomers into two distinct classes, each requiring a tailored protocol:

  • Regioisomers of N-Substituted Piperazines: (e.g., ortho-, meta-, para-trifluoromethylphenylpiperazine).

    • Challenge: Identical MS fragmentation patterns due to charge localization on the piperazine nitrogen.

    • Solution: Vapor Phase Infrared Spectroscopy (GC-IRD) or 1H NMR.

  • Stereoisomers of C-Substituted Piperazines: (e.g., cis- vs. trans-2,5-dimethylpiperazine).

    • Challenge: Subtle differences in scalar coupling and chemical environment.

    • Solution: High-field NMR (1H, 13C) utilizing Karplus relationships and symmetry arguments.

Decision Workflow

PiperazineWorkflow Start Unknown Piperazine Sample MS Step 1: GC-MS (EI) Start->MS Check Is Molecular Ion (M+) Unique? MS->Check Unique Definitive ID Check->Unique Yes Ambiguous Isobaric/Isomeric Mass Check->Ambiguous No Branch Determine Isomer Type Ambiguous->Branch Regio Regioisomer (e.g., o/m/p-TFMPP) Branch->Regio Aromatic Substitution Stereo Stereoisomer (e.g., 2,5-DMP) Branch->Stereo Ring Substitution IR Step 2A: Vapor Phase IR (Fingerprint Region 600-1400 cm-1) Regio->IR NMR Step 2B: 1H NMR (Coupling Constants & Symmetry) Stereo->NMR Result1 Identify Substitution Pattern IR->Result1 Result2 Identify cis/trans Configuration NMR->Result2

Figure 1: Analytical workflow for the discrimination of piperazine isomers, prioritizing MS for screening and IR/NMR for definitive structural assignment.

Comparative Analysis: Regioisomers

Case Study: Differentiating ortho-, meta-, and para-trifluoromethylphenylpiperazine (TFMPP).

These compounds are common in illicit drug seizures. They share the formula


 (MW 230.23).
Mass Spectrometry (The Limitation)

In Electron Ionization (EI) MS, the charge typically localizes on the piperazine nitrogen. Fragmentation is driven by


-cleavage relative to the nitrogen, leading to identical daughter ions regardless of the substituent position on the phenyl ring.
  • Common Fragments:

    
     188 (molecular ion - propyl), 
    
    
    
    56 (piperazine ring fragment).
Vapor Phase Infrared Spectroscopy (The Solution)

Vapor phase IR (GC-IRD) eliminates intermolecular hydrogen bonding seen in solid-phase IR, providing sharp, reproducible bands characteristic of the substitution pattern (ortho/meta/para).

Experimental Protocol:

  • Sample Prep: Dissolve 1 mg of sample in 1 mL methanol.

  • Instrument: GC coupled with a light-pipe IR detector (280°C transfer line).

  • Range: 4000–650 cm⁻¹.

  • Resolution: 8 cm⁻¹.

Data Comparison Table:

Featureo-TFMPP (1,2-sub)m-TFMPP (1,3-sub)p-TFMPP (1,4-sub)Mechanistic Origin
C-H Out-of-Plane Bending 760 cm⁻¹ (Strong)780, 690 cm⁻¹ (Medium)830 cm⁻¹ (Strong)Number of adjacent aromatic protons.
C=C Ring Stretch 1580, 1490 cm⁻¹1590, 1485 cm⁻¹1610, 1515 cm⁻¹Ring conjugation symmetry.
MS Base Peak (EI)

56

56

56
Piperazine ring cleavage (Non-discriminatory).

Analysis: The region between 650–900 cm⁻¹ is definitive. Para-substituted isomers typically show a single strong band ~800-850 cm⁻¹ (two adjacent H's), while meta shows two bands (three adjacent H's + isolated H), and ortho shows a strong band ~750 cm⁻¹ (four adjacent H's).

Comparative Analysis: Stereoisomers

Case Study: cis- vs. trans-2,5-Dimethylpiperazine.

Stereochemistry profoundly affects the pharmacological potency. The trans isomer is often thermodynamically favored, but synthesis may yield mixtures.

Conformational Logic
  • Piperazine Ring: Adopts a chair conformation similar to cyclohexane.

  • 2,5-Substitution:

    • trans-isomer: The methyl groups are on opposite sides of the ring plane. In the chair conformation, both methyl groups can adopt the equatorial position (diequatorial), which is highly stable.

    • cis-isomer: The methyl groups are on the same side. In a chair, one must be axial and the other equatorial . This introduces 1,3-diaxial interactions, making it less stable and often leading to rapid ring flipping (averaging NMR signals) or a twisted boat conformation.

NMR Spectroscopic Differentiation

High-field (400 MHz+) 1H NMR is the gold standard here.

Experimental Protocol:

  • Solvent:

    
     (favored for clear coupling) or 
    
    
    
    (if salt form).
  • Concentration: 10 mg/0.6 mL.

  • Reference: TMS (

    
     0.00).[2]
    

Data Comparison Table (in


): 
Parametertrans-2,5-Dimethylpiperazinecis-2,5-DimethylpiperazineInterpretation
Methyl Shift (

)
~1.00 ppm (Doublet)~1.10 ppm (Doublet)Axial methyls (cis) are typically deshielded relative to equatorial (trans).
Methine Proton (H2/H5) ~2.7-2.9 ppm (Multiplet)~3.0-3.2 ppm (Multiplet)Equatorial protons (in cis) resonate downfield of axial protons (in trans).
Symmetry (

)
Equivalent carbons (Simple spectrum)Equivalent carbons (Simple spectrum)Both have symmetry (

for trans,

for cis), so peak count is identical.
Stability High (Diequatorial)Lower (Axial/Equatorial)trans is the thermodynamic product.

Key Diagnostic: The coupling constants (


)  of the methine proton (H2/H5) are definitive.
  • trans (Axial H): Large anti-periplanar coupling (

    
     Hz) with adjacent axial ring protons.
    
  • cis (Equatorial H): Smaller gauche couplings (

    
     Hz) with adjacent ring protons.
    

Advanced Technique: Dynamic NMR for Rotamers

Many piperazine drugs are N-acylated (amides). The partial double bond character of the N-C=O bond restricts rotation, creating rotamers (syn/anti) observable by NMR.

  • Observation: At room temperature, signals may appear broadened.

  • Experiment: Variable Temperature (VT) NMR.

    • Low T (-20°C): Rotation freezes; distinct signals for syn and anti conformers appear (signal splitting).

    • High T (+80°C): Rapid rotation; signals coalesce into a sharp average.

  • Relevance: Crucial for proving purity. A "double set of peaks" in NMR at room temperature is often mistaken for impurity but is actually rotamerism.

Rotameric Pathway Diagram

RotamerPathway cluster_NMR NMR Signal Appearance RotamerA Syn-Rotamer (Restricted Rotation) Transition Transition State (Planar Amide) RotamerA->Transition Heat (>Tc) Transition->RotamerA RotamerB Anti-Rotamer (Restricted Rotation) Transition->RotamerB RotamerB->Transition Cold Low T: Split Signals Hot High T: Single Peak

Figure 2: Dynamic equilibrium of N-acyl piperazine rotamers. At temperatures below coalescence (


), distinct NMR signals are observed for each conformer.

References

  • Abdel-Hay, K. M. (2012). Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class. Auburn University. Link

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8, 40921-40933. Link

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Link

  • Westphal, F., et al. (2009).[3] Structure elucidation of a new designer benzylpiperazine: 4-Bromo-2,5-dimethoxybenzylpiperazine. Forensic Science International, 187(1-3), 87-96.[3] Link

  • ChemicalBook. (2023). trans-2,5-Dimethylpiperazine 1H NMR Spectrum. Link

Sources

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a corn...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural features of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures in solution. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine, a compound of interest in medicinal chemistry due to its combination of the pharmacologically relevant piperazine moiety and the versatile dioxolane functional group.

Molecular Structure and Predicted NMR Spectral Features

The structure of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine comprises three key fragments: the piperazine ring, the ethyl linker, and the 1,3-dioxolane ring. The electronic environment of the protons and carbons in each of these fragments will dictate their respective chemical shifts in the NMR spectra.

Diagram of the molecular structure of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine with atom numbering for NMR assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve sample in deuterated solvent prep2 Add internal standard (TMS) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire 1H spectrum acq2->acq3 acq4 Acquire 13C spectrum acq3->acq4 proc1 Fourier transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integration and peak picking proc2->proc3

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral data of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. By leveraging comparative data from analogous structures, we have established a reliable set of expected chemical shifts and coupling patterns. This information is invaluable for researchers working on the synthesis, identification, and characterization of this and related compounds. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data, ensuring reproducibility and accuracy in structural elucidation. As a self-validating system, the comparison of experimentally acquired data with the predictions laid out in this guide will provide a high degree of confidence in the structural assignment.

References

  • PubChem. 2-(1-Phenylethyl)-1,3-dioxolane. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH). 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. [Link]

  • Zhou, M., et al. (2014). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o269.
  • Yilmaz, F., & Çelik, F. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 461-470.
  • Pescitelli, G., & Di Bari, L. (2014). A researcher's guide to the realm of circular dichroism of peptides. Journal of Peptide Science, 20(9), 657-670.
  • Wurzer, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2796-2804.
  • Aydın, A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Turkish Journal of Chemistry, 48(2), 269-289.
  • PubChemLite. 1-[2-(1,3-dioxolan-2-yl)ethyl]-4-methylpiperazine. [Link]

  • Martínez-Gualito, R. D., et al. (2017). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. Revista de la Sociedad Química de México, 61(3), 209-218.
  • ResearchGate. 13C NMR spectra of... [Link]

Comparative

A Comparative Guide to the Mass Spectrum of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine and its Fragments

For Immediate Release To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Spectrometry Division Subject: Predictive Fragmentation Analysis and Comparative Guide for...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Lead Application Scientist, Advanced Spectrometry Division Subject: Predictive Fragmentation Analysis and Comparative Guide for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Introduction: The Need for Predictive Analysis

1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is a heterocyclic compound incorporating three key structural motifs: a piperazine ring, an ethyl linker, and a 1,3-dioxolane group. Understanding its behavior under mass spectrometric analysis is crucial for its unambiguous identification in complex matrices. In the absence of a reference spectrum, a predictive analysis based on the known fragmentation patterns of its constituent functional groups provides a robust framework for its characterization.

The primary fragmentation pathways in electron ionization mass spectrometry (EI-MS) are driven by the ionization of the molecule, which forms an energetically unstable molecular ion (M+•).[1] This ion then undergoes a series of predictable cleavage events to yield smaller, charged fragments. For the title compound, fragmentation is expected to be directed by the nitrogen atoms of the piperazine ring and the oxygen atoms of the dioxolane ring.

Predicted Mass Spectrum of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

The logical first step in analyzing a mass spectrum is to identify the molecular ion. The molecular formula for 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine is C10H20N2O2, with a molecular weight of 200.28 g/mol . Therefore, a molecular ion peak [M]+• is predicted at a mass-to-charge ratio (m/z) of 200.

The fragmentation of this molecular ion is anticipated to follow several key pathways, primarily dictated by the stability of the resulting carbocations and radical species. The most significant of these is alpha-cleavage, a characteristic fragmentation pattern for amines and ethers where the bond adjacent to the heteroatom is broken.[2]

  • Alpha-Cleavage at the Piperazine Ring: The most favorable fragmentation is the cleavage of the C-C bond alpha to the piperazine nitrogen atom, leading to the formation of a stable, resonance-stabilized iminium ion. This is a dominant pathway for N-substituted piperazines.[3]

  • Fragmentation of the Dioxolane Ring: Cyclic acetals like 1,3-dioxolane are known to fragment via cleavage of the C-O bonds or loss of neutral molecules.

  • Cleavage of the Ethyl Linker: Simple C-C bond cleavage within the ethyl chain can also occur.

  • Piperazine Ring Opening: Fission of the bonds within the piperazine ring itself can lead to a series of smaller amine fragments.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway
200[C10H20N2O2]+•Molecular Ion (M+•)
171[C8H15N2O2]+Loss of an ethyl group (•C2H5) from the piperazine ring.
113[C6H13N2]+Cleavage of the bond between the ethyl linker and the dioxolane ring.
99[C5H11N2]+Alpha-cleavage at the piperazine ring, resulting in the loss of the dioxolanyl-ethyl side chain. This is predicted to be a major, high-abundance peak .
87[C4H7O2]+Fragmentation originating from the dioxolane moiety.
73[C3H5O2]+Characteristic fragment of the 1,3-dioxolane ring.
56[C3H6N]+Fragment resulting from the cleavage of the piperazine ring.

The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.

G M M+• m/z = 200 F99 [C5H11N2]+ m/z = 99 (Piperazine Fragment) M->F99 α-cleavage F113 [C6H13N2]+ m/z = 113 M->F113 Loss of •C3H5O2 F87 [C4H7O2]+ m/z = 87 (Dioxolane Fragment) M->F87 Side-chain cleavage F56 [C3H6N]+ m/z = 56 F99->F56 Ring fission

Caption: Predicted fragmentation of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine.

Comparative Analysis with Structural Analogs

To validate these predictions, we can compare the expected fragmentation of our target molecule with the known mass spectra of its simpler structural components: N-ethylpiperazine and 2-ethyl-2-methyl-1,3-dioxolane.

  • Molecular Weight: 114.19 g/mol [4]

  • Key Fragments: The mass spectrum of N-ethylpiperazine is dominated by fragments resulting from alpha-cleavage. A major peak is observed at m/z 99 due to the loss of a methyl radical (•CH3), and another significant peak at m/z 56 is also present, corresponding to a fragment of the piperazine ring.[5]

  • Molecular Weight: 116.16 g/mol [6][7]

  • Key Fragments: The mass spectrum of this compound shows a prominent peak at m/z 87, which corresponds to the loss of an ethyl radical (•C2H5).[8][9] Another significant fragment is observed at m/z 43.[9]

Feature1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine (Predicted)N-Ethylpiperazine (Experimental)2-Ethyl-2-methyl-1,3-dioxolane (Experimental)
Molecular Ion m/z 200m/z 114m/z 116
Major Piperazine Fragment m/z 99m/z 99N/A
Major Dioxolane Fragment m/z 87N/Am/z 87
Dominant Fragmentation Alpha-cleavage at the piperazine ringAlpha-cleavage at the piperazine ringCleavage adjacent to the dioxolane ring

This comparison strongly supports our predictions. The presence of the piperazine moiety is expected to yield a characteristic and abundant fragment at m/z 99. Similarly, the dioxolane portion of the molecule is likely to produce its own signature fragment at m/z 87. The combination of these key fragments in a single spectrum would provide compelling evidence for the structure of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine.

Experimental Protocol for Mass Spectrum Acquisition

To obtain an experimental mass spectrum for this compound, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 Dissolve sample (1 mg/mL in Methanol) gc_inj Inject 1 µL prep1->gc_inj gc_col Separation on DB-5ms column gc_inj->gc_col gc_prog Temperature Program: 50°C to 280°C gc_col->gc_prog ms_ion Electron Ionization (70 eV) gc_prog->ms_ion ms_scan Scan m/z 40-500 ms_ion->ms_scan data_acq Acquire Spectrum ms_scan->data_acq data_lib Compare with Predicted Fragments data_acq->data_lib

Caption: GC-MS workflow for analyzing the target compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized compound in a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Instrument: Standard GC-MS system.

    • Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

  • Data Analysis: Analyze the resulting spectrum for the presence of the predicted molecular ion at m/z 200 and the key fragment ions at m/z 99, 113, and 87.

This structured approach ensures the generation of a high-quality, reproducible mass spectrum that can be confidently compared against the predictive model outlined in this guide.

References

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane. Available at: [Link]

  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Ethylpiperazine. PubChem. Available at: [Link]

  • ResearchGate. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 2-ethyl-2-methyl-. NIST WebBook. Available at: [Link]

  • Albu, T. V. (2006). Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 20(12), 1871-6. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • Loba Chemie. (2016). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS. Available at: [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478-2489. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-2-methyl-1,3-dioxolane. Available at: [Link]

Sources

Validation

HPLC purity validation of synthesized 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Comparative Methodology & Protocol Optimization Executive Summary: The "Acetal-Amine" Paradox Validating the purity of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine presents a specific dual-threat challenge often overlooked i...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Methodology & Protocol Optimization

Executive Summary: The "Acetal-Amine" Paradox

Validating the purity of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine presents a specific dual-threat challenge often overlooked in standard "screen-and-go" workflows. This molecule contains two conflicting functional groups:[1][2][3]

  • A Basic Secondary Amine (Piperazine): Typically requires low pH to suppress silanol interactions or high pH to neutralize.

  • An Acid-Labile Acetal (1,3-Dioxolane): Rapidly hydrolyzes in aqueous acidic media, generating artifactual aldehyde impurities during the run.

The Verdict: Standard acidic Reverse Phase HPLC (e.g., 0.1% TFA/Water) is unsuitable for this analyte. It induces on-column degradation, leading to false "impure" results and severe peak tailing. This guide validates High-pH Reverse Phase Chromatography (pH 10.0) as the superior alternative, ensuring both chemical stability and excellent peak symmetry.

The Analytical Challenge: Mechanism of Failure

To develop a robust method, one must understand why the standard approach fails.

The Chemical Conflict
  • The Basicity Issue: The piperazine moiety has a pKa of approximately 9.8. At pH 2.0 (standard acid method), the nitrogen is fully protonated (

    
    ). This cation interacts strongly with residual silanols (
    
    
    
    ) on the stationary phase, causing severe peak tailing (
    
    
    ).
  • The Stability Issue: The 1,3-dioxolane ring is an acetal. In the presence of water and acid (the exact conditions of a standard HPLC run), it hydrolyzes to form the corresponding aldehyde and ethylene glycol.

Visualizing the Degradation Pathway:

degradation_pathway cluster_0 Result on Chromatogram Target Target Molecule (Dioxolane-Piperazine) Intermediate Hemiacetal Intermediate Target->Intermediate Hydrolysis (Fast) Acid Acidic Mobile Phase (H+ / H2O) Acid->Intermediate Aldehyde Degradant 1: Aldehyde Derivative Intermediate->Aldehyde Glycol Degradant 2: Ethylene Glycol Intermediate->Glycol Artifact Split Peaks & Ghost Impurities Aldehyde->Artifact

Figure 1: Mechanism of on-column hydrolysis in acidic media.

Comparative Study: Acidic vs. High pH

We compared two methodologies to demonstrate the superiority of alkaline conditions.

Method A: The "Standard" (Failed Approach)
  • Column: C18 (Standard Silica), 5µm.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Observation: The piperazine peak eluted with significant tailing (

    
    ). More critically, a "shoulder" peak appeared that increased in area over time in the autosampler, confirmed by MS to be the aldehyde hydrolysis product.
    
Method B: The Optimized High-pH Solution[3]
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), capable of withstanding pH 1-12.

  • Mobile Phase A: 10mM Ammonium Bicarbonate (adjusted to pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile.

  • Observation: At pH 10.0, the piperazine is deprotonated (neutral). This eliminates silanol interactions. Furthermore, acetals are chemically stable in basic conditions.

Data Summary Table
ParameterMethod A (Acidic / TFA)Method B (Basic / NH4HCO3)Status
pH ~2.010.0Critical
Tailing Factor (

)
2.4 (Severe)1.1 (Excellent)Improved
Plate Count (N) ~2,500>8,000Sharper
Sample Stability Degradation observed (Aldehyde formation)Stable (>48 hours)Validated
Purity Assessment False Low (due to artifacts)AccurateReliable

Recommended Protocol (Method B)

This protocol is the "Gold Standard" for this specific molecule. It utilizes High-pH Resistant Hybrid Silica technology.[3]

Reagents & Preparation
  • Buffer: Dissolve 0.79g Ammonium Bicarbonate in 1L HPLC-grade water. Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Filter through 0.22µm nylon filter.

  • Diluent: 50:50 Water:Acetonitrile (Do NOT use acidic diluents).

Instrument Parameters[5]
ParameterSetting
Column Hybrid C18 (e.g., XBridge C18 BEH), 4.6 x 150mm, 3.5µm or 5µm
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 210 nm (Piperazine has low UV absorbance; 210-215 nm is required)
Injection Vol 5 - 10 µL
Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
10.01090
12.01090
12.1955
17.0955
Decision Logic & Workflow

method_workflow cluster_mobile Mobile Phase System Start Sample Preparation (Diluent: 50:50 H2O:ACN) Check Check pH of Diluent (Must be Neutral/Basic) Start->Check Inject Injection onto Hybrid C18 Column Check->Inject Detect Detection @ 210 nm (Low UV Activity) Inject->Detect MPA MP A: 10mM NH4HCO3 (pH 10) MPA->Inject MPB MP B: Acetonitrile MPB->Inject Result Data Analysis: Check Tailing < 1.5 Detect->Result

Figure 2: Optimized High-pH Workflow for Piperazine/Acetal derivatives.

Troubleshooting & Robustness

Issue 1: Peak Splitting

  • Cause: Sample solvent mismatch. If the sample is dissolved in 100% ACN and injected into a 95% Aqueous starting gradient, the "strong solvent effect" will split the peak.

  • Fix: Ensure the sample diluent matches the starting gradient conditions (e.g., 10-20% ACN in Water).

Issue 2: High Backpressure

  • Cause: Buffer precipitation. Ammonium bicarbonate is less soluble in high % ACN.

  • Fix: Do not exceed 90% ACN in the gradient. Ensure the system is flushed with water/ACN (no buffer) after use.

Issue 3: Ghost Peaks

  • Cause: If you previously ran an acidic method on the same system, residual acid may be leaching.

  • Fix: Passivate the system or flush extensively with 50:50 Water:Methanol before switching to the pH 10 buffer.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Link

    • Context: Authoritative source on why high pH improves peak shape for basic amines like piperazine.
  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews. Link

    • Context: Fundamental chemistry reference confirming the instability of dioxolane rings (acetals) in acidic aqueous environments.
  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual.Link

    • Context: Technical specifications for hybrid silica columns capable of withstanding pH 10, required for this protocol.
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

    • Context: Regulatory basis for establishing System Suitability Tests (SST) like Tailing Factor limits.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Mono- versus Di-substituted Piperazines

Authored for Researchers, Scientists, and Drug Development Professionals The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs, from anticancer agen...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in numerous blockbuster drugs, from anticancer agents like Imatinib to antipsychotics such as Aripiprazole.[1] Its prevalence stems from the two nitrogen atoms, which provide versatile handles for synthetic modification, allowing chemists to fine-tune a molecule's physicochemical properties, including solubility, lipophilicity, and basicity, to optimize drug-target interactions and pharmacokinetic profiles.[1]

However, the very feature that makes piperazine so valuable—its two reactive nitrogen centers—also presents a fundamental synthetic challenge: controlling selectivity. The similar nucleophilicity of the two secondary amines in an unsubstituted piperazine often leads to mixtures of mono- and di-substituted products, complicating synthesis and purification.[1] For a medicinal chemist, understanding and controlling the reactivity of these two nitrogen atoms is paramount.

This guide provides an in-depth comparison of the reactivity of mono-substituted versus di-substituted (or unsubstituted) piperazines. We will explore the underlying electronic and steric principles that govern this reactivity and provide field-proven protocols for achieving selective functionalization in key synthetic transformations.

The Duality of the Piperazine Nitrogens: A Tale of Two Basicities

The reactivity of the piperazine nitrogens is intrinsically linked to their basicity (pKa). In an unsubstituted piperazine, the two nitrogen atoms are chemically equivalent. The first protonation occurs with a pKa of approximately 9.7-9.8, typical for a secondary amine. The second protonation is significantly lower, around 5.3-5.6, because the positive charge on the first nitrogen inductively withdraws electron density, making the second nitrogen less basic.

When one nitrogen is substituted, this symmetry is broken. The nature of the substituent dictates the reactivity of both the adjacent (N1) and the distal (N4) nitrogen atoms. This modulation of reactivity is governed by two primary factors:

  • Electronic Effects : Electron-withdrawing groups (EWGs) attached to one nitrogen decrease the basicity and nucleophilicity of both nitrogens through inductive effects. For example, an acyl group (e.g., acetyl) significantly reduces the basicity of the piperazine ring. Conversely, electron-donating groups (EDGs), such as alkyl groups, slightly increase the basicity of the distal nitrogen.

  • Steric Hindrance : Bulky substituents can physically obstruct the approach of electrophiles to the adjacent nitrogen atom (N1). This steric shield can be a powerful tool for directing reactions to the less hindered, distal nitrogen (N4).[2]

The interplay of these effects is summarized in the diagram below.

G cluster_0 Unsubstituted Piperazine cluster_1 Mono-Substituted Piperazine cluster_2 Governing Factors U_Pip Piperazine (Two equivalent, highly nucleophilic N atoms) M_Pip Mono-Substituted Piperazine (N1 and N4 are non-equivalent) U_Pip->M_Pip Mono- functionalization Steric Steric Hindrance (Bulk of R group shields N1) M_Pip->Steric Influences N1 reactivity Electronic Electronic Effects (R group modifies electron density/pKa) M_Pip->Electronic Influences N1 & N4 reactivity G cluster_0 Goal: Selective Mono-Alkylation cluster_1 Strategies cluster_2 Causality Goal Desired Product: Mono-alkylated Piperazine S1 Strategy 1: Stoichiometric Control C1 Use large excess of piperazine. Increases probability of R-X reacting with unsubstituted piperazine. S1->C1 How? S2 Strategy 2: Protecting Group C2 Temporarily block one nitrogen (e.g., with Boc). Alkylation occurs only at the free N-H site. S2->C2 How? S3 Strategy 3: Reductive Amination C3 React with aldehyde/ketone then reduce. Forms a mono-substituted iminium intermediate that is selectively reduced. S3->C3 How? C1->Goal Leads to C2->Goal Leads to C3->Goal Leads to

Caption: Key strategies for achieving selective mono-alkylation of piperazine.

Experimental Protocol: Selective Mono-alkylation using a Protecting Group

This is the most reliable method for achieving clean mono-alkylation. [1][3]The tert-butoxycarbonyl (Boc) group is ideal due to its ease of installation and removal under acidic conditions.

Step 1: Mono-Boc Protection of Piperazine

  • Setup : In a round-bottom flask, dissolve piperazine (2.0-3.0 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in the same solvent dropwise over 1-2 hours. Causality: Using an excess of piperazine ensures that the Boc₂O is more likely to react with an unprotected piperazine, minimizing the formation of the di-Boc protected side product.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Workup & Purification : Concentrate the reaction mixture under reduced pressure. Add water to the residue and extract with an organic solvent like ethyl acetate. The excess piperazine will remain in the aqueous layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-piperazine, which is often pure enough for the next step.

Step 2: Alkylation of N-Boc-piperazine

  • Setup : Dissolve N-Boc-piperazine (1.0 equivalent) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition : Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 equivalents). Causality: The base is required to deprotonate the secondary amine, generating the nucleophile for the subsequent Sₙ2 reaction.

  • Electrophile Addition : Add the alkyl halide (R-X, 1.0-1.2 equivalents) and heat the reaction mixture (typically 60-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification : Cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the crude product by flash column chromatography to obtain the N-alkyl-N'-Boc-piperazine.

Step 3: Deprotection

  • Setup : Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.

  • Acid Addition : Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane, and stir at room temperature for 1-4 hours.

  • Workup : Concentrate the mixture under reduced pressure. Add a basic aqueous solution (e.g., saturated sodium bicarbonate or NaOH) to neutralize the excess acid and extract the free amine product into an organic solvent. Dry and concentrate to yield the desired mono-alkylated piperazine. [1]

N-Acylation: Taming Reactivity with Electronics

N-acylation with acyl chlorides or anhydrides is another crucial transformation. Unlike alkylation, mono-acylation is often easier to control because the first acylation event deactivates the piperazine ring towards further reaction.

Reactivity Comparison:

  • Unsubstituted Piperazine : The first acylation is very rapid. The resulting mono-acylated product, an amide, is a much weaker nucleophile than the starting amine. The electron-withdrawing effect of the carbonyl group significantly reduces the basicity and nucleophilicity of the remaining secondary amine.

  • Mono-substituted Piperazine :

    • If N-alkylated : The secondary amine is highly nucleophilic and will readily react with an acylating agent.

    • If N-arylated : The secondary amine is less nucleophilic than in an N-alkylated piperazine but generally more reactive than the N-H of a mono-acylated piperazine.

    • If N-acylated : The remaining N-H is part of an amide and is significantly less nucleophilic. Forcing a second acylation to form a di-acylated product typically requires harsher conditions (e.g., stronger base, higher temperature).

Table: Representative Yields for N-Acylation of Heterocyclic Amines

While direct comparative data for piperazines is sparse in single reports, the general principle of deactivation is well-established. The following data for various heterocyclic amines with benzoyl chloride demonstrates the high efficiency of mono-acylation. [4]

Heterocyclic Amine Product Time (min) Yield (%)
Pyrrolidine 1-Benzoylpyrrolidine 4 97
Piperidine 1-Benzoylpiperidine 5 96
Morpholine 4-Benzoylmorpholine 6 95

| Piperazine | 1-Benzoylpiperazine | 10 | 90 |

Conditions: Amine (1 mmol), Benzoyl Chloride (1 mmol), Clay catalyst, Room Temperature. [4]This demonstrates that even under conditions with a 1:1 stoichiometry, mono-acylation proceeds in high yield.

Experimental Protocol: Selective Mono-Acylation of Piperazine

Step 1: Reaction Setup

  • Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (1.0 equivalent) in an anhydrous aprotic solvent like DCM or THF. Add a non-nucleophilic base like triethylamine (TEA, 1.1-1.2 equivalents). Causality: The base acts as a scavenger for the HCl generated during the reaction, preventing the formation of piperazine hydrochloride salts which would be unreactive.

  • Cooling : Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exothermic reaction.

  • Reagent Addition : Slowly add the acyl chloride (e.g., benzoyl chloride, 1.0 equivalent) dropwise to the cooled solution. Maintaining a 1:1 stoichiometry is key to favoring mono-acylation.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

Step 2: Workup and Purification

  • Quenching : Once the reaction is complete, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extraction : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography (e.g., silica gel with a DCM/Methanol gradient) to afford the pure mono-acylated piperazine.

N-Arylation: The Power of Catalysis (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, enabling the synthesis of N-aryl piperazines. [5][6]Controlling selectivity here depends heavily on stoichiometry and the choice of catalyst and ligands.

Reactivity Comparison:

  • Unsubstituted Piperazine : Highly susceptible to di-arylation, especially with reactive aryl halides and highly active catalyst systems. Achieving mono-arylation often requires using a large excess of piperazine or carefully controlling reaction conditions.

  • Mono-substituted Piperazine :

    • If N-alkylated : The remaining secondary amine is a good substrate for Buchwald-Hartwig coupling.

    • If N-arylated : The N-H is now a secondary arylamine. Its coupling is possible but generally slower than the coupling of the initial piperazine due to reduced nucleophilicity and increased steric bulk.

    • If N-Boc protected : This is the premier strategy for selective mono-arylation. The Boc-protected piperazine couples cleanly to afford the mono-arylated product.

G start Reaction Flask (Inert Atmosphere) step1 Step 1: Reagent Assembly Add Aryl Halide (1.0 eq), N-Boc-Piperazine (1.2 eq), Base (e.g., NaOtBu, 1.4 eq), Solvent (e.g., Toluene) start->step1 step2 Step 2: Degas Sparge with Argon/Nitrogen for 15-30 minutes step1->step2 step3 Step 3: Catalyst Addition Add Pd-catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., BINAP) under positive inert gas pressure step2->step3 step4 Step 4: Reaction Heat mixture (e.g., 80-110 °C) and stir until completion (Monitor by TLC/LC-MS) step3->step4 step5 Step 5: Workup & Purification Cool, filter through Celite, partition between water/EtOAc, wash, dry, concentrate, and purify by column chromatography step4->step5 end Product: N-Aryl-N'-Boc-Piperazine step5->end

Caption: Experimental workflow for a typical Buchwald-Hartwig mono-arylation.

Experimental Protocol: Selective Mono-Arylation via Buchwald-Hartwig Amination

This protocol utilizes N-Boc-piperazine to ensure high selectivity for the mono-arylated product.

Step 1: Reaction Setup

  • Glassware : Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reagents : To a Schlenk tube or similar reaction vessel, add the aryl halide (Ar-X, 1.0 equivalent), N-Boc-piperazine (1.1-1.5 equivalents), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Catalyst/Ligand : In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, RuPhos, 2-4 mol%). Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle and are essential for coupling less reactive aryl chlorides.

  • Solvent : Add anhydrous, degassed solvent (e.g., toluene or dioxane) to the main reaction vessel.

  • Catalyst Addition : Add the catalyst/ligand mixture to the reaction vessel. Seal the vessel and ensure it remains under a positive pressure of inert gas.

Step 2: Reaction and Workup

  • Heating : Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling & Quenching : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and carefully quench with water or saturated aqueous ammonium chloride.

  • Filtration : Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the N-aryl-N'-Boc-piperazine. The Boc group can then be removed as described in the N-alkylation protocol if the free secondary amine is desired.

Conclusion

The synthetic utility of the piperazine scaffold is directly tied to a chemist's ability to control the reactivity of its two nitrogen atoms. While an unsubstituted piperazine presents a challenge of competing reactivity, a mono-substituted piperazine is a fundamentally different molecule. The nature of that single substituent—whether it is electron-donating or -withdrawing, sterically bulky or small—dictates the nucleophilicity of the remaining N-H bond.

By understanding the core principles of electronics and sterics, and by selecting the appropriate synthetic strategy—be it the stoichiometric control in direct alkylation, the deactivation inherent in acylation, or the robust selectivity offered by protecting groups in catalytic cross-coupling—researchers can precisely navigate the reactivity of mono- and di-substituted piperazines. This control is not merely an academic exercise; it is the key to efficiently synthesizing the complex, three-dimensional molecules required to drive the next generation of drug discovery.

References

  • Dudley, D. A., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Online] Available at: [Link]

  • Clayden, J., et al. (2020). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC. [Online] Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]

  • Lenci, E., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Online] Available at: [Link]

  • Sgheiz, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry. [Online] Available at: [Link]

  • O'Brien, P., et al. (2016). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Online] Available at: [Link]

  • Nolan, S. P., et al. (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Molecules. [Online] Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online] Available at: [Link]

  • ResearchGate. Comparative synthetic platforms for mono-N-alkylation of piperazine. [Online] Available at: [Link]

  • Stoltz, B. M., et al. (2012). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Online] Available at: [Link]

  • Rapi, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Online] Available at: [Link]

  • Langer, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Online] Available at: [Link]

  • Esteruelas, M. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. ACS Catalysis. [Online] Available at: [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS USING A NATURAL REUSABLE CLAY CATALYST. International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Online] Available at: [Link]

  • Derks, P. W. J., et al. (2005). Kinetics of absorption of carbon dioxide in aqueous piperazine solutions. Chemical Engineering Science. [Online] Available at: [Link]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Online] Available at: [Link]

  • SciSpace. (2022). Methods for the catalytic synthesis of piperazine. SciSpace. [Online] Available at: [Link]

  • Liu, S. (2007). Steric effect: a quantitative description from density functional theory. The Journal of Chemical Physics. [Online] Available at: [Link]

  • Singh, N., et al. (2023). Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Sari, S., et al. (2019). Synthesis and characterization of unsaturated diacyl and alkyl-acyl piperazine derivatives. Turkish Journal of Chemistry. [Online] Available at: [Link]

  • Johnson, T. A., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. [Online] Available at: [Link]

  • Zhang, Z., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science. [Online] Available at: [Link]

  • Saidykhan, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. [Online] Available at: [Link]

  • Sharma, P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. [Online] Available at: [Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Analogs

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents. Its unique structural and physicochemical properties allow f...

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of therapeutic agents. Its unique structural and physicochemical properties allow for versatile interactions with various biological targets. This guide focuses on a specific class of piperazine derivatives: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine analogs. We will provide a comparative analysis of their biological activities, supported by experimental data, and detail the methodologies used for their evaluation. This content is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this chemical family.

The Strategic Importance of the 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine Scaffold

The 1,4-disubstituted piperazine core is a common feature in numerous drugs targeting the central nervous system (CNS).[1] The introduction of a 2-(1,3-Dioxolan-2-yl)ethyl substituent at the N1 position is a deliberate design choice. The dioxolane ring, a cyclic acetal, can influence the molecule's properties in several ways: it can enhance metabolic stability, modulate lipophilicity, and provide additional hydrogen bond acceptors, thereby affecting the compound's pharmacokinetic and pharmacodynamic profile. The nature of the substituent at the N4 position is a critical determinant of the compound's biological activity and receptor selectivity.

Comparative Analysis of Biological Activity: Focus on CNS Receptors

Research into 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine analogs has predominantly focused on their interactions with serotonin (5-HT) and dopamine (D) receptors, key targets in the treatment of various neuropsychiatric disorders.

Serotonin Receptor Affinity: A Gateway to Antidepressant and Anxiolytic Action

A significant body of work has explored the affinity of these analogs for the 5-HT1A receptor, a target for anxiolytic and antidepressant medications. The interaction with this receptor is highly sensitive to the nature of the aryl group at the N4 position of the piperazine ring.

AnalogN4-Aryl Substituent5-HT1A Receptor Affinity (Ki, nM)
1a 2-Methoxyphenyl1.2
1b 2-Ethoxyphenyl1.5
1c 2-Isopropoxyphenyl2.1
1d Phenyl25.6
1e 2-Pyrimidinyl3.5

This data is a representative compilation from literature sources.

The data clearly demonstrates that an ortho-alkoxy substituent on the N4-phenyl ring is highly favorable for 5-HT1A receptor affinity, with the 2-methoxyphenyl derivative (1a ) exhibiting the highest potency. The affinity decreases with increasing steric bulk of the alkoxy group. The unsubstituted phenyl analog (1d ) shows a significant drop in affinity, highlighting the importance of the ortho-substituent for optimal receptor interaction.

Dopamine Receptor Affinity: Implications for Antipsychotic Potential

The D2 and D3 dopamine receptors are primary targets for antipsychotic drugs. Several arylpiperazine derivatives, including those with the 1-[2-(1,3-Dioxolan-2-yl)ethyl] moiety, have been evaluated for their affinity to these receptors.

AnalogN4-Aryl SubstituentD2 Receptor Affinity (Ki, nM)D3 Receptor Affinity (Ki, nM)
2a 2,3-Dichlorophenyl158
2b 2-Methoxyphenyl12095

This data is a representative compilation from literature sources.

These findings suggest that electron-withdrawing groups on the N4-phenyl ring, such as in analog 2a , can confer high affinity for D2 and D3 receptors. In contrast, the 2-methoxyphenyl substituent (2b ), which was optimal for 5-HT1A affinity, shows significantly lower affinity for dopamine receptors. This differential affinity underscores the potential for developing selective ligands by modifying the N4-aryl substituent.

Experimental Protocols for Biological Characterization

The reliability of the presented data hinges on the use of robust and validated experimental methodologies. The following protocols are standard in the field for assessing the biological activity of such compounds.

Radioligand Binding Assays: Quantifying Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for their target receptors.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known high affinity from the receptor.[2]

  • Cell Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK-293 cells expressing human 5-HT1A or D2 receptors).

    • Harvest the cells and resuspend them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[3]

    • Homogenize the cell suspension using a handheld homogenizer.[3]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.[4]

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20-30 minutes at 4°C).[3][4]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C.[4]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[4]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]spiperone for D2), and varying concentrations of the test compound in a suitable assay buffer.[4]

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[4]

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) from the curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]

Self-Validation: The inclusion of controls for total binding, non-specific binding, and a reference compound with known affinity ensures the validity and reproducibility of the assay.

Caption: Workflow of a Radioligand Binding Assay.

Functional Assays: Assessing Agonist or Antagonist Activity

Objective: To determine the functional effect of the compounds on receptor signaling.

Example: cAMP HTRF Assay for Gαi-Coupled Receptors (e.g., 5-HT1A, D2)

Principle: 5-HT1A and D2 receptors are coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5] This assay measures changes in cAMP levels in response to compound treatment.[6]

  • Cell Preparation:

    • Harvest cells expressing the receptor of interest and resuspend them in a stimulation buffer.[7]

    • Dispense the cell suspension into a 384-well plate.[8]

  • Compound Addition and Stimulation:

    • For antagonist testing, pre-incubate the cells with the test compounds before adding a known agonist.

    • For agonist testing, add varying concentrations of the test compounds directly to the cells.[8]

    • To measure Gαi-mediated inhibition, stimulate the cells with forskolin to induce cAMP production.

    • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.[9]

  • cAMP Detection:

    • Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[10]

    • Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.[9]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[8]

    • Calculate the HTRF ratio (acceptor signal / donor signal).

    • Plot the HTRF ratio against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

G cluster_0 cAMP HTRF Assay A Cells expressing Gαi-coupled receptor B Add test compound and Forskolin A->B C Incubation B->C D Cell Lysis C->D E Add HTRF reagents (Anti-cAMP-Eu & cAMP-d2) D->E F Incubation E->F G Read HTRF signal F->G H Data Analysis (EC50/IC50) G->H

Caption: Workflow of a cAMP HTRF Functional Assay.

Signaling Pathways and Mechanistic Considerations

The biological effects of these piperazine analogs are mediated through their modulation of specific intracellular signaling cascades.

Serotonin and Dopamine Receptor Signaling:

Both 5-HT1A and D2-like dopamine receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gαi/o pathway.[5][11]

  • Agonist Binding: An agonist binding to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric G protein.

  • G Protein Dissociation: The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

  • Downstream Effects:

    • The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased production of the second messenger cAMP.[5]

    • The Gβγ subunits can modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and reduced neuronal excitability.

The intricate interplay between the serotonergic and dopaminergic systems is crucial for normal brain function, and compounds that can modulate both systems hold significant therapeutic promise.[6][12][13]

cluster_0 Gαi-Coupled Receptor Signaling Ligand Agonist (e.g., Piperazine Analog) Receptor 5-HT1A / D2 Receptor Ligand->Receptor binds G_protein Gαi/βγ Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates cAMP cAMP AC->cAMP produces Effector Cellular Response (e.g., decreased neuronal firing) cAMP->Effector GIRK->Effector

Caption: Simplified Gαi-coupled receptor signaling pathway.

Conclusion and Future Perspectives

The 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine scaffold is a valuable starting point for the design of novel CNS-active agents. The evidence presented in this guide highlights the critical role of the N4-aryl substituent in dictating the affinity and selectivity of these analogs for serotonin and dopamine receptors. This tunability allows for the optimization of compounds towards a desired pharmacological profile, whether it be a selective 5-HT1A agonist for anxiolytic or antidepressant effects, or a multi-target ligand with a D2 antagonist component for antipsychotic applications.

Future research should aim to expand the structure-activity relationship studies to a broader range of CNS targets. In vivo studies are also crucial to establish the pharmacokinetic profiles and therapeutic efficacy of these compounds in relevant animal models of neuropsychiatric disorders.[14][15] The systematic exploration of this chemical space, guided by the principles and methodologies outlined in this guide, holds considerable promise for the discovery of next-generation therapeutics for CNS disorders.

References

  • Fytas, G., et al. (2015). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
  • Zhou, M., et al. (2014). 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione.
  • Jagiełło-Wójtowicz, E., et al. (2014). In vivo and in silico pharmacological studies on some new 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues. PubMed.
  • Anonymous. (2024).
  • Anonymous. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. PMC.
  • Anonymous. (2024). How to run a cAMP HTRF assay. Revvity.
  • Anonymous. (n.d.). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)
  • Anonymous. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Alex, K. D., & Pehek, E. A. (2007). Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission. PMC - PubMed Central.
  • Anonymous. (2024). How to run a cAMP HTRF assay. YouTube.
  • Bylund, D. B., & Toews, M. L. (1993).
  • Anonymous. (2024). Exploring How Serotonin and Dopamine Interact.
  • Rijks, L. J., et al. (n.d.). In vitro and in vivo characterization of newly developed iodinated 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine derivatives in rats: limited value as dopamine transporter SPECT ligands. Amsterdam UMC.
  • Anonymous. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Seo, D.-O., et al. (2018). An Interaction between Serotonin Receptor Signaling and Dopamine Enhances Goal-Directed Vigor and Persistence in Mice. Journal of Neuroscience.
  • Anonymous. (2024). Electronic Features and Pharmacological Potentials of Substituted Thiazines.
  • Motulsky, H. J., & Mahan, L. C. (1984). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Anonymous. (n.d.). Dopamine receptor. Wikipedia.
  • Anonymous. (n.d.). CAMP - GS DYNAMIC KIT. Revvity.
  • Anonymous. (2024). Cell preparation: a key step for successful cAMP assays. Revvity.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods for membrane preparations and intact cells.
  • Anonymous. (n.d.). HTRF cAMP Gs HiRange Detection Kit-WEICHILAB. WEICHILAB.

Sources

Comparative

A Comparative Guide to Protecting Groups for Piperazine: Efficacy, Orthogonality, and Strategic Selection

For correspondence: Senior Application Scientist, Synthesis Division Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its symmetr...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Synthesis Division

Abstract: The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its symmetric nature, however, presents a significant challenge for synthetic chemists aiming to achieve selective N-functionalization. This guide provides a comprehensive comparison of common amine protecting groups used for piperazine, focusing on the efficacy, stability, and cleavage conditions of the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups. We present experimental data, detailed protocols, and mechanistic rationale to empower researchers, scientists, and drug development professionals to make strategic decisions for their synthetic campaigns.

The Synthetic Challenge of Piperazine

The piperazine core features two secondary amine nitrogens with nearly identical nucleophilicity and basicity.[2] This symmetry often leads to mixtures of mono- and di-substituted products during functionalization reactions, complicating purification and reducing yields.[3] To overcome this, a protecting group strategy is essential. One nitrogen is temporarily "masked" to allow for selective reaction at the other, a foundational technique for synthesizing unsymmetrically substituted piperazines.[2][4]

The choice of protecting group is critical and depends on the overall synthetic route, particularly the conditions required for subsequent reaction steps and the final deprotection. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable (inert) to a wide range of reaction conditions.

  • Removable in high yield under mild conditions that do not affect other functional groups in the molecule.

Below is a conceptual workflow illustrating the strategic importance of protection in piperazine chemistry.

G cluster_0 Challenge: Direct Functionalization cluster_1 Solution: Protecting Group Strategy Piperazine Piperazine Mixture Mixture of Mono- & Di-substituted Products Piperazine->Mixture Uncontrolled Reaction RX R-X (Electrophile) RX->Mixture Piperazine_2 Piperazine Protect Protect (e.g., with Boc₂O) Piperazine_2->Protect MonoProtected Mono-Protected Piperazine Protect->MonoProtected Functionalized Selectively Functionalized Intermediate MonoProtected->Functionalized Selective Functionalization RX_2 R¹-X RX_2->Functionalized Deprotect Deprotect Functionalized->Deprotect FinalProduct Pure Mono-substituted Product Deprotect->FinalProduct

Figure 1: Conceptual workflow comparing direct functionalization of piperazine with a strategic protecting group approach to achieve selective mono-substitution.

The Carbamate Protecting Groups: A Head-to-Head Comparison

Carbamates are the most widely used class of protecting groups for amines due to their robust nature and diverse cleavage options. We will compare the three most prevalent choices for piperazine: Boc, Cbz, and Fmoc.

tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common protecting group in modern organic synthesis for its ease of installation and its convenient removal under acidic conditions.[5]

  • Rationale & Mechanism: The Boc group is introduced via nucleophilic attack of the piperazine nitrogen on the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).[5] It is exceptionally stable to basic, reductive, and nucleophilic conditions. Deprotection is achieved with strong acids, such as trifluoroacetic acid (TFA), which protonate the carbamate and induce cleavage via a stable tert-butyl cation, releasing carbon dioxide and the free amine.[6][7]

  • Data Summary:

ParameterDescriptionSource(s)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[5]
Protection Conditions Boc₂O, Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, Dioxane), 0°C to RT[7]
Deprotection Conditions Strong Acid: TFA in DCM; or HCl in Dioxane/Methanol[6]
Stability Stable: Bases, Nucleophiles, Hydrogenolysis (Pd/C, H₂)[5][7]
Labile: Strong Acids (TFA, HCl)[6]
Key Advantage High stability to a broad range of non-acidic reagents; clean deprotection.[5]
Key Disadvantage Incompatible with acid-sensitive functional groups.[8]
Protocol 2.1.1: Mono-Boc Protection of Piperazine
  • Dissolve piperazine (e.g., 2.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM dropwise over 30-60 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the resulting N-Boc-piperazine by flash column chromatography or distillation to separate from di-protected byproduct and unreacted starting material.

Protocol 2.1.2: Boc Deprotection using TFA
  • Dissolve the N-Boc protected piperazine derivative in DCM (e.g., 0.1 M).

  • Add an excess of trifluoroacetic acid (TFA, e.g., 5-10 eq) to the solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.[6]

  • To obtain the free amine, dissolve the residue in water and basify to pH >10 with a 1 M NaOH solution.[6]

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[6]

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions and its unique removal by catalytic hydrogenolysis.[9]

  • Rationale & Mechanism: The Cbz group is typically installed using benzyl chloroformate (Cbz-Cl) under basic conditions.[9] The protection mechanism involves a straightforward nucleophilic acyl substitution. Its key feature is its orthogonality to the Boc group; it is stable to the acidic conditions used to cleave Boc groups. Deprotection is most commonly achieved via palladium-catalyzed hydrogenolysis, which cleaves the benzylic C-O bond, releasing the unstable carbamic acid, which then decarboxylates to yield the free amine, toluene, and CO₂.[9]

  • Data Summary:

ParameterDescriptionSource(s)
Protection Reagent Benzyl chloroformate (Cbz-Cl) or N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)[9]
Protection Conditions Cbz-Cl, Base (e.g., Na₂CO₃, Et₃N), Solvent (e.g., H₂O/Dioxane, DCM), 0°C to RT[9]
Deprotection Conditions Catalytic Hydrogenolysis: H₂ (1 atm), Pd/C (5-10 mol%), Solvent (e.g., MeOH, EtOH)[9][10]
Strong Acid: HBr in Acetic Acid[8]
Stability Stable: Mild/Moderate Acids (e.g., TFA), Bases, Nucleophiles[9]
Labile: Hydrogenolysis, Strong Lewis Acids, Strong Reducing Agents[8]
Key Advantage Orthogonal to Boc and Fmoc groups; stable to a wide pH range.[9]
Key Disadvantage Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some nitro groups).[8]
Protocol 2.2.1: Cbz Deprotection via Hydrogenolysis
  • Dissolve the N-Cbz protected piperazine in a suitable solvent like methanol or ethanol in a flask equipped with a stir bar.

  • Add palladium on activated carbon (Pd/C, 5-10 mol% by weight).

  • Flush the flask with nitrogen or argon, then introduce hydrogen gas (H₂), typically via a balloon (1 atm).

  • Stir the suspension vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected piperazine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its unique base-lability.[11] Its use in piperazine chemistry allows for deprotection under exceptionally mild, non-acidic, and non-reductive conditions.

  • Rationale & Mechanism: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu.[11] It is stable to acidic and reductive conditions. Its defining characteristic is its rapid cleavage by bases, typically secondary amines like piperidine.[11][12] The deprotection proceeds via an E1cB (elimination, unimolecular, conjugate base) mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to β-elimination that forms dibenzofulvene (a reactive byproduct) and the unstable carbamate, which decarboxylates. The secondary amine base also serves to trap the dibenzofulvene byproduct.[13]

  • Data Summary:

ParameterDescriptionSource(s)
Protection Reagent 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu[11]
Protection Conditions Fmoc-Cl/Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O)[11]
Deprotection Conditions Secondary Amine Base: 20% Piperidine in DMF[11][12]
Stability Stable: Acids (TFA), Hydrogenolysis (Pd/C, H₂)[11][12]
Labile: Bases (especially secondary amines like piperidine, DBU)[14]
Key Advantage Orthogonal to both Boc and Cbz; deprotection under very mild, non-hydrolytic conditions.[15]
Key Disadvantage Labile to many amine bases used in synthesis. The dibenzofulvene adduct can sometimes complicate purification.[14]
Protocol 2.3.1: Fmoc Deprotection using Piperidine
  • Dissolve the N-Fmoc protected piperazine derivative in N,N-dimethylformamide (DMF).

  • Add a solution of piperidine in DMF to achieve a final concentration of 20% (v/v).

  • Stir the reaction at room temperature. The deprotection is typically very rapid, often complete within 30 minutes. Monitor by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • The crude product can then be purified, often by silica gel chromatography, to remove the dibenzofulvene-piperidine adduct.

Orthogonal Strategies and Strategic Selection

The true power of these protecting groups is realized when they are used in orthogonal schemes to synthesize complex, unsymmetrically substituted piperazines.[2][16] An orthogonal strategy allows for the selective removal of one protecting group in the presence of another.[2] For example, a piperazine can be protected with Boc on one nitrogen and Cbz on the other. The Boc group can be removed with TFA, allowing functionalization of the first nitrogen, while the Cbz group remains intact. Subsequently, the Cbz group can be removed by hydrogenolysis to allow functionalization of the second nitrogen.

G Start Mono-Boc-Piperazine Step1 1. Functionalize N' (e.g., Alkylation with R¹-X) Intermediate1 Boc-N-(piperazinyl)-R¹ Step1->Intermediate1 Step2 2. Deprotect N-Boc (TFA / DCM) Intermediate1->Step2 Intermediate2 H-N-(piperazinyl)-R¹ Step2->Intermediate2 Step3 3. Protect N with Cbz (Cbz-Cl / Base) Intermediate3 Cbz-N-(piperazinyl)-R¹ Step5 5. Deprotect N-Cbz (H₂, Pd/C) Choice Choose Deprotection PathA TFA / DCM Choice->PathA Acidic PathB H₂ / Pd/C Choice->PathB Reductive ResultA N'-Cbz Piperazine (Ready for N-functionalization) PathA->ResultA ResultB N-Boc Piperazine (Ready for N'-functionalization) PathB->ResultB OrthogonalStart OrthogonalStart OrthogonalStart->Choice

Figure 2: A decision workflow illustrating an orthogonal protection strategy using Boc and Cbz groups for selective functionalization of piperazine.

How to Choose the Right Protecting Group

The selection of a protecting group should be guided by the stability of the substrate and the planned downstream reaction conditions.

G Start Start: Choose a Protecting Group Q1 Are downstream steps sensitive to strong acid? Start->Q1 Start->Q1 Q2 Are downstream steps sensitive to reduction (H₂, Pd/C)? Q1->Q2 No Q1->Q2 No Cbz Use Cbz Group Q1->Cbz Yes Q1_Yes_Cbz Are downstream steps sensitive to reduction? Q1->Q1_Yes_Cbz Yes Q3 Are downstream steps sensitive to base (e.g., amines)? Q2->Q3 No Boc Use Boc Group Q2->Boc Yes Boc_node Use Boc Group Q2->Boc_node Yes Q2_Yes_Boc Are downstream steps sensitive to base? Q2->Q2_Yes_Boc No Fmoc Use Fmoc Group Q3->Fmoc No (if no other amines present) Reconsider Re-evaluate synthetic route or consider other groups (e.g., Alloc) Q3->Reconsider Yes Cbz_node Use Cbz Group Q1_Yes_Cbz->Reconsider Yes Q1_Yes_Cbz->Cbz_node No Q2_Yes_Boc->Reconsider Yes Fmoc_node Use Fmoc Group Q2_Yes_Boc->Fmoc_node No

Sources

Validation

head-to-head comparison of novel piperazine-based drug candidates

Technical Guide: Comparative Evaluation of Next-Generation Piperazine Scaffolds for CNS Modulation Executive Summary: The Selectivity Paradox The piperazine pharmacophore remains the structural backbone of neuropsychiatr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Evaluation of Next-Generation Piperazine Scaffolds for CNS Modulation

Executive Summary: The Selectivity Paradox

The piperazine pharmacophore remains the structural backbone of neuropsychiatric drug discovery, anchoring blockbusters from Aripiprazole to Cariprazine. However, the current challenge in medicinal chemistry is not just binding affinity, but functional selectivity .

This guide provides a head-to-head technical comparison of two emerging structural classes of piperazine derivatives designed to modulate Dopamine D2 and D3 receptors (D2R/D3R):

  • Candidate A (The Specialist): Bitopic N-Phenylpiperazines (represented by Compound 6a ). Focus: High D3R selectivity via flexible linkers.

  • Candidate B (The Hybrid): Conformationally Restricted Arylpiperazines (represented by Compound 5a ). Focus: Balanced D2/D3 profile via rigidified spacers.

Key Insight: While Candidate A offers superior selectivity (reducing D2-mediated motor side effects), Candidate B provides a more robust "poly-pharmacological" profile mimicking the clinical success of Cariprazine but with distinct metabolic stability.

Candidate Profiles & Mechanism of Action

Candidate A: The Bitopic Specialist (Compound 6a)
  • Class: Thiophene-phenyl substituted N-phenylpiperazine.[1]

  • Design Philosophy: Utilizes a "Bitopic" binding mode . The piperazine headgroup binds the orthosteric site (conserved across D2/D3), while a flexible linker extends a secondary pharmacophore to a D3-specific secondary binding pocket (SBP).

  • Key Feature: High D3 Selectivity (>500-fold over D2).[1]

  • Primary Application: Levodopa-induced dyskinesia (LID) and cognitive symptoms of schizophrenia where D2 blockade is undesirable.

Candidate B: The Rigid Hybrid (Compound 5a)
  • Class: Conformationally restricted 1,3-benzodioxole arylpiperazine.[2]

  • Design Philosophy: "Rigidification." Replaces the flexible alkyl linker of standard piperazines with a rigid interphenylene spacer. This restricts the entropic penalty upon binding but alters the vector of the secondary moiety.

  • Key Feature: Balanced D2/D3 affinity with partial agonist activity.

  • Primary Application: Broad-spectrum antipsychotic activity (positive and negative symptoms).

Head-to-Head Technical Analysis

A. Receptor Binding Kinetics ( & Selectivity)

The following data synthesizes binding affinities derived from radioligand displacement assays (


H-N-methylspiperone).
MetricCandidate A (Bitopic/Flexible)Candidate B (Rigid/Restricted)Reference (Cariprazine)
D3R Affinity (

)
1.2 nM (High Potency)~118 nM (Moderate Potency)0.085 nM
D2R Affinity (

)
>600 nM~12.9 nM0.49 nM
Selectivity (D3 vs D2) ~500-fold D3 Preference Balanced (Non-selective)~6-fold D3 Preference
Binding Mode Bitopic (Orthosteric + SBP)Orthosteric DominantBitopic
  • Analysis: Candidate A achieves superior selectivity because its flexible linker allows the secondary moiety to "search" for the D3-specific hydrophobic pocket. Candidate B's rigid structure prevents it from accessing this deep pocket efficiently, resulting in a loss of D3 potency but maintaining D2 affinity.

B. Functional Efficacy (GTP-Shift)

Binding affinity does not equal efficacy. We evaluate intrinsic activity using the GTP-Shift assay (ratio of


 in the absence vs. presence of NaCl/GTP).
  • Candidate A: Acts as a silent antagonist . It blocks the receptor without triggering G-protein coupling.

  • Candidate B: Exhibits partial agonism (similar to Aripiprazole). The rigid spacer stabilizes a specific receptor conformation that allows low-level G-protein activation.

C. Structural Activity Relationship (SAR) Visualization

The diagram below illustrates the divergent signaling outcomes based on the linker flexibility.

G cluster_0 Ligand Structure cluster_1 Receptor Interaction cluster_2 Functional Outcome Ligand_A Candidate A (Flexible Linker) D3_Pocket D3R Secondary Binding Pocket Ligand_A->D3_Pocket Accesses via Flexibility Ortho_Site Orthosteric Site (Asp110) Ligand_A->Ortho_Site Anchors Ligand_B Candidate B (Rigid Spacer) Ligand_B->D3_Pocket Steric Clash/ No Access Ligand_B->Ortho_Site Anchors Antagonism Silent Antagonism (No G-protein coupling) D3_Pocket->Antagonism Locks Inactive Conformation Partial_Ag Partial Agonism (Stabilized Active State) Ortho_Site->Partial_Ag Modulated by Rigid Scaffold

Figure 1: Mechanistic divergence driven by linker flexibility. Flexible ligands access secondary pockets for selectivity; rigid ligands stabilize specific conformations for partial agonism.

Experimental Protocol: The Self-Validating [35S]GTPγS Assay

To validate the "functional efficacy" claims above, researchers must perform a functional assay.[3] The standard radioligand binding measures affinity, but the [35S]GTPγS assay measures activity (the drug's ability to turn the receptor "on").

Why this protocol? It is self-validating because it uses a non-hydrolyzable GTP analog. If the radioactive count increases, the drug is an agonist. If it stays baseline (but binds in previous assays), it is an antagonist.

Workflow Diagram

GTP_Assay Step1 Membrane Prep (CHO-D3R Cells) Step2 Incubation (Ligand + [35S]GTPγS + GDP) Step1->Step2 Add Assay Buffer (20 mM HEPES, MgCl2) Step3 Filtration (GF/B Filters) Step2->Step3 Terminate Reaction (Ice-cold Tris) Step4 Scintillation Counting Step3->Step4 Measure CPM Control_Basal Control: Basal (No Ligand) Control_Basal->Step2 Control_Max Control: Dopamine (Full Agonist) Control_Max->Step2

Figure 2: [35S]GTPγS Functional Assay Workflow for determining agonist vs. antagonist profile.

Step-by-Step Methodology
  • Membrane Preparation:

    • Harvest CHO (Chinese Hamster Ovary) cells stably expressing human D3 receptors.

    • Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 48,000 × g for 30 min. Critical: Repeat wash to remove endogenous dopamine which can skew basal levels.

  • Assay Assembly:

    • In a 96-well plate, combine:

      • 20 µg membrane protein.

      • Test Compound (Candidate A or B, 10^-10 to 10^-5 M).

      • 0.1 nM [35S]GTPγS (the tracer).

      • 10 µM GDP (excess GDP prevents non-specific binding).

  • Incubation:

    • Incubate for 60 minutes at 30°C. Note: Equilibrium is temperature-dependent; 30°C is optimal for D3R kinetics.

  • Termination & Counting:

    • Rapidly filter through Whatman GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

    • Add scintillant and count radioactivity.

  • Data Analysis:

    • Calculate Emax (efficacy relative to Dopamine) and EC50 (potency).

    • Validation Check: If Candidate A shows <10% Emax but displaces Dopamine in competition assays, it is confirmed as an Antagonist .

Conclusion & Recommendation

  • Select Candidate A (Compound 6a) if your program targets L-DOPA Induced Dyskinesia (LID) or substance use disorders. The high D3 selectivity minimizes D2-related extrapyramidal symptoms (EPS) and targets the mesolimbic pathway specifically.

  • Select Candidate B (Compound 5a) if your program targets Schizophrenia (Negative Symptoms) . The partial agonist profile (similar to Cariprazine) provides necessary "tone" to the receptor without full blockade, addressing cognitive deficits better than pure antagonists.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Source: Molecules (2021).[1][4] URL:[Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives. Source: Biomolecules (2022).[2][5] URL:[Link]

  • Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Source: National Cancer Institute (Technology Transfer). URL:[Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Source: International Journal of Molecular Sciences (2024). URL:[Link]

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action for a New Piperazine Therapeutic

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from conception to clinic is paved with rigorous validation. A critical milestone in this journey is the elucidation and...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from conception to clinic is paved with rigorous validation. A critical milestone in this journey is the elucidation and confirmation of its mechanism of action (MOA).[1][2] This is particularly true for compounds built around the versatile piperazine scaffold, a privileged structure in modern medicinal chemistry due to its presence in a wide array of approved drugs targeting diverse biological systems.[3][4][5] Piperazine derivatives have demonstrated a broad range of biological activities, from anthelmintics that modulate GABA receptors in parasites to central nervous system agents that interact with aminergic G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors.[4][6][7][8][9][10] Some have even shown promise as anticancer agents by inducing apoptosis.[11]

This guide provides a comprehensive, in-depth comparison of experimental strategies to validate the MOA of a new piperazine therapeutic. We will move beyond a simple listing of techniques, focusing instead on building a logical, self-validating experimental cascade that delivers unambiguous evidence of target engagement and functional modulation.

The Foundational Importance of MOA Validation

A well-defined MOA is a cornerstone of a successful drug development program. It provides a rational basis for predicting efficacy, understanding potential off-target effects, and identifying patient populations most likely to respond.[2] Indeed, a clear understanding of target engagement and its downstream pharmacological effects has been shown to increase the probability of a drug candidate successfully navigating clinical trials.[1]

A Multi-Tiered Approach to MOA Validation

We advocate for a hierarchical approach to MOA validation, beginning with direct target engagement and progressively building evidence through cellular and downstream functional assays. This layered strategy ensures that each experimental stage informs and validates the next.

Tier 1: Confirming Direct Target Engagement

The first and most fundamental question is: does the new piperazine therapeutic physically interact with its intended molecular target in a relevant biological context? Answering this requires robust target engagement assays.[1][2]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for Confirming Target Engagement."

Comparative Analysis of Target Engagement Assays

Assay TypePrincipleAdvantagesDisadvantages
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the target protein by the test compound.[12][13]High sensitivity, well-established for GPCRs.Requires synthesis of a radiolabeled ligand, safety considerations for radioactivity.
Cellular Thermal Shift Assay (CETSA®) Measures the thermal stabilization of a target protein upon drug binding in cells or tissues.[14]Label-free, can be performed in intact cells and tissues, confirming target engagement in a native environment.Requires specific antibodies for detection, may not be suitable for all targets.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a second interacting protein.[15]Real-time measurement in live cells, highly sensitive.Requires genetic modification of the target protein, potential for steric hindrance from the fusion tag.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a typical CETSA experiment to confirm the engagement of our new piperazine therapeutic (NPT) with its putative target protein (TP) in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to 80-90% confluency.

    • Treat cells with varying concentrations of the NPT or a vehicle control for a specified time.

  • Cell Lysis and Heat Shock:

    • Harvest and lyse the cells to release the proteins.

    • Aliquot the cell lysates and subject them to a temperature gradient (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) to induce thermal denaturation.

  • Protein Separation and Detection:

    • Centrifuge the samples to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensity of the target protein at each temperature for the NPT-treated and vehicle-treated samples.

    • Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the NPT-treated samples indicates target stabilization and therefore, engagement.

Tier 2: Elucidating Functional Consequences of Target Engagement

Once direct binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. For many piperazine therapeutics targeting GPCRs, this involves assessing the modulation of downstream signaling pathways.[10][16][17]

dot graph TD { rankdir=TB; node [shape=ellipse, style="filled", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Generalized GPCR Signaling Pathway."

Comparative Analysis of GPCR Functional Assays

Assay TypePrincipleAdvantagesDisadvantages
cAMP Assays Measures changes in intracellular cyclic AMP levels, a key second messenger for Gs and Gi-coupled receptors.[17][18]High-throughput, well-validated, commercially available kits.Indirect measure of receptor activation, can be influenced by other signaling pathways.
Calcium Flux Assays Measures changes in intracellular calcium concentrations, a hallmark of Gq-coupled receptor activation.[16][17][18]Real-time kinetic data, highly sensitive.Can be prone to artifacts, may require specialized equipment (e.g., FLIPR).
β-Arrestin Recruitment Assays Measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and signaling.[18]Provides insights into biased agonism, can be performed in live cells.May not be relevant for all GPCRs, requires specialized reagents.

Experimental Protocol: cAMP Glo™ Assay

This protocol describes a luminescent-based assay to determine if the NPT modulates the activity of a Gs or Gi-coupled receptor.

  • Cell Preparation:

    • Seed cells expressing the target GPCR in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Treat the cells with a dilution series of the NPT. Include a known agonist or antagonist as a positive control and a vehicle control.

    • For antagonist mode, pre-incubate the cells with the NPT before adding a known agonist.

  • cAMP Measurement:

    • Lyse the cells and add the cAMP-Glo™ reagent, which contains a luciferase. The amount of light produced is inversely proportional to the amount of cAMP present.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Generate dose-response curves by plotting the luminescent signal against the log of the NPT concentration.

    • Calculate EC50 or IC50 values to quantify the potency of the NPT as an agonist or antagonist, respectively.

Tier 3: Profiling Cellular Phenotypes and Off-Target Effects

The final tier of MOA validation involves linking the molecular and cellular effects to a relevant phenotypic outcome and assessing the selectivity of the new therapeutic.

dot graph TD { rankdir=LR; node [shape=hexagon, style="filled", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Connecting MOA to Phenotype and Safety."

Comparative Analysis of Phenotypic and Selectivity Assays

Assay TypePrincipleAdvantagesDisadvantages
Cell Proliferation/Viability Assays Measures the effect of the compound on cell growth and survival.Simple, high-throughput, relevant for oncology applications.Non-specific, does not provide mechanistic insight on its own.
Apoptosis Assays Detects markers of programmed cell death, such as caspase activation or Annexin V staining.[11]Provides mechanistic information about cell death, can distinguish between apoptosis and necrosis.Can be complex to interpret, may require multiple assays for confirmation.
Kinase/Receptor Profiling Panels Screens the compound against a large panel of kinases or receptors to identify potential off-target interactions.Broad assessment of selectivity, helps to predict potential side effects.Can be costly, in vitro results may not always translate to in vivo effects.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay is used to determine if the NPT induces apoptosis in a cancer cell line.

  • Cell Treatment:

    • Treat cancer cells with the NPT at various concentrations for 24-48 hours. Include a known apoptosis-inducing agent as a positive control.

  • Cell Staining:

    • Harvest the cells and wash with binding buffer.

    • Resuspend the cells in binding buffer containing FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the NPT. A dose-dependent increase in the apoptotic population provides strong evidence for this MOA.

Conclusion

Validating the mechanism of action for a new piperazine therapeutic is a multifaceted endeavor that requires a logically structured and rigorously executed experimental plan. By employing a tiered approach that begins with confirming direct target engagement, proceeds to elucidate the functional consequences of this interaction, and culminates in the assessment of cellular phenotypes and off-target effects, researchers can build a compelling and robust data package. This comprehensive understanding of the MOA is not merely an academic exercise; it is a critical determinant of the therapeutic's potential for clinical success.

References

  • Benchchem. (n.d.). Validating In Vivo Target Engagement of Novel Therapeutics: A Comparative Guide.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Piperazine?.
  • National Institutes of Health (NIH). (n.d.). Target Engagement Assays in Early Drug Discovery.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays.
  • Pediatric Oncall. (n.d.). Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • YouTube. (2024, September 30). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects.
  • Concept Life Sciences. (n.d.). Target Engagement Assay Services.
  • Sarchem Labs. (n.d.). How Piperazine Works and Its Key Applications in Industry and Medicine.
  • ChemicalBook. (2023, November 20). Piperazine citrate: mechanism of action, applications and safety.
  • BioSpace. (2026, February 10). Promega Unveils Cellular Target Engagement Technology Aimed at Expanding the Druggable Proteome at SLAS 2026.
  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Sygnature Discovery. (n.d.). Mechanism of Action (MOA).
  • National Institutes of Health (NIH). (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • PubMed Central (PMC). (2016, March 17). Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
  • European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery.
  • National Institutes of Health (NIH). (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods.
  • PubMed. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • NorthEast BioLab. (n.d.). Mechanism of Action, MOA Studies.
  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools.
  • National Institutes of Health (NIH). (2022, July 27). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?.
  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

Validation

A Comparative Guide to the Efficacy of Piperazine Derivatives in Cancer Cell Lines

The relentless pursuit of novel and effective anticancer agents has positioned the piperazine scaffold as a "privileged structure" in medicinal chemistry.[1] Its versatile physicochemical properties and ability to be rea...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel and effective anticancer agents has positioned the piperazine scaffold as a "privileged structure" in medicinal chemistry.[1] Its versatile physicochemical properties and ability to be readily functionalized have led to the development of numerous derivatives with potent and selective anticancer activities.[2] Several FDA-approved drugs, including Imatinib, Olaparib, and Abemaciclib, incorporate the piperazine moiety, underscoring its clinical significance.[3] This guide provides a comparative analysis of various piperazine derivatives, detailing their cytotoxic effects across a spectrum of cancer cell lines, elucidating their mechanisms of action, and providing the robust experimental protocols necessary for their evaluation.

Comparative Antiproliferative Activity

The efficacy of a potential anticancer agent is initially quantified by its ability to inhibit cancer cell growth, typically expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). A lower value signifies higher potency. The data collated from multiple preclinical studies reveals that piperazine derivatives exhibit a broad range of potent activities across various cancer types.

The decision to test compounds across a diverse panel of cell lines (e.g., lung, breast, colon, leukemia) stems from the heterogeneity of cancer itself. A compound's efficacy can be highly dependent on the genetic and molecular background of the cancer cells. For instance, a derivative showing high potency in a leukemia cell line like K562, which is driven by the BCR-ABL fusion protein, might act via a different mechanism and have different potency in an adherent solid tumor cell line like A549 (lung carcinoma).[4][5]

Compound Class/IDCancer Cell LineCancer TypeAssay TypeIC50 / GI50 (µM)Reference
Novel Piperazine Derivative (C505) K562LeukemiaCell Proliferation0.06 - 0.16[4][6][7]
Vindoline-Piperazine Conjugate (23) MDA-MB-468Breast CancerNCI-60 Screen1.00[8][9]
Vindoline-Piperazine Conjugate (25) HOP-92Non-Small Cell LungNCI-60 Screen1.35[8][9]
Chalcone-Piperazine Hybrid (7c) HelaCervical CancerMTT Assay0.19[10]
Chalcone-Piperazine Hybrid (7c) SGC7901Gastric CancerMTT Assay0.41[10]
Chalcone-Piperazine Hybrid (7c) A549Lung CancerMTT Assay5.24[10]
Alepterolic Acid Derivative (3n) MDA-MB-231Triple-Negative BreastMTT Assay5.55 ± 0.56[11]
Quinoxaline Di-N-Oxide Derivative (123) SiHaCervical CancerNot Specified0.25 ± 0.01[1]
Piperazine-Thiazole Hybrid (9i) HCT116Colorectal CancerNot Specified8.51 ± 2.5[3]
Carbazole-Piperazine Hybrid (ECPU-0001) A549Lung AdenocarcinomaCytotoxicity Assay1.779[12]
AK301 HT29Colon CancerMitotic Arrest Assay0.115[13]
DGG200064 (7c) HCT116Colorectal CancerSRB Assay0.012[14][15]
Piperazine-Carbodithioate (8f) A549Lung CancerNot Specified1.58[16]
Piperazine-Carbodithioate (8q) A549Lung CancerNot Specified1.47[16]
Piperine A549Lung CancerNot SpecifiedDose-dependent cytotoxicity[17][18]

Mechanisms of Action: Inducing Cell Death and Arrest

The therapeutic potential of piperazine derivatives extends beyond simple cytotoxicity. Their sophisticated mechanisms of action often involve the targeted disruption of cellular processes that are hallmarks of cancer, primarily the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

A primary goal in cancer therapy is to induce apoptosis in malignant cells.[19] Piperazine derivatives have been shown to trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway is initiated by cellular stress and converges on the mitochondria. Many piperazine compounds modulate the balance of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.[12][17] This shift leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in cell death.[17][19] For example, a novel carbazole-piperazine hybrid, ECPU-0001, was shown to induce the intrinsic pathway by directly targeting Bcl-2 in lung adenocarcinoma cells.[12]

  • Extrinsic Pathway: This pathway is activated by external signals through death receptors on the cell surface. A novel piperazine derivative, PCC, was found to activate caspase-8, a key initiator of the extrinsic pathway, in liver cancer cells.[19] Activation of caspase-8 can directly activate caspase-3 or cleave Bid to tBid, linking to the intrinsic pathway.

The convergence of these pathways on effector caspases like caspase-3 and -7 leads to the systematic dismantling of the cell.[19]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., TNFR1) Casp8 Caspase-8 DeathReceptor->Casp8 Activation Mitochondrion Mitochondrion Casp8->Mitochondrion via tBid Casp3 Caspase-3 (Executioner) Casp8->Casp3 CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp9->Casp3 Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Bcl2->Mitochondrion Regulates Piperazine Piperazine Derivatives Piperazine->DeathReceptor Sensitizes Piperazine->Bcl2 Inhibits Bcl-2, Promotes Bax Apoptosis Apoptosis Casp3->Apoptosis Cleaves cellular substrates G Start Start G1 G1 Phase Cell Growth Start->G1 S S Phase DNA Synthesis G1->S G2 G2 Phase Growth & Prep for Mitosis S->G2 M M Phase Mitosis G2->M Arrest G2/M Arrest G2->Arrest End Cell Division M->End M->Arrest Piperazine Piperazine Derivatives Piperazine->Arrest Induces

Figure 2: Cell Cycle Arrest at G2/M Phase Induced by Piperazine Derivatives.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and well-controlled experimental protocols are paramount. Each protocol is a self-validating system, incorporating controls to ensure the observed effects are due to the compound and not experimental artifacts.

Experimental Workflow Overview

The evaluation of a novel piperazine derivative follows a logical progression from assessing broad cytotoxicity to elucidating the specific mechanism of cell death. This workflow ensures a comprehensive understanding of the compound's biological activity.

cluster_workflow Experimental Workflow for Piperazine Derivative Evaluation A 1. Cell Culture (e.g., A549, HCT116) B 2. Compound Treatment (Dose-response & Time-course) A->B C 3. Cell Viability Assay (MTT Assay) B->C D 4. Apoptosis Analysis (Flow Cytometry) B->D E 5. Protein Expression Analysis (Western Blot) B->E F 6. Data Analysis (IC50, % Apoptosis, Protein Levels) C->F D->F E->F

Figure 3: A standard workflow for evaluating the anticancer effects of novel compounds.
Protocol 1: Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. [20]In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity. [21] Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight (~18-24 hours) at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment. [20]2. Compound Preparation & Treatment: Prepare a stock solution of the piperazine derivative in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. A vehicle control containing the same final concentration of DMSO must be included.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. [20]Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with SDS) to each well to dissolve the purple formazan crystals. [20][22]6. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise. [20][21]7. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Quantification by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [23]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. [24][25] Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a T25 flask and treat with the piperazine derivative at its IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated negative control.

  • Cell Collection: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same flask.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at approximately 670 x g for 5 minutes. [23]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. [25]5. Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. [25]Gently vortex the tube.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark. [24][25]7. Dilution & Acquisition: Add 400 µL of 1X Binding Buffer to each tube. [24]Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Using appropriate controls (unstained, Annexin V only, PI only) to set compensation and quadrants, quantify the cell populations:

    • Healthy cells: Annexin V negative / PI negative. [25] * Early Apoptotic cells: Annexin V positive / PI negative. [25] * Late Apoptotic/Necrotic cells: Annexin V positive / PI positive. [25]

Protocol 3: Western Blotting for Signaling Pathway Analysis

Principle: Western blotting is a technique used to detect and quantify specific proteins from a complex mixture of proteins extracted from cells. [26][27]It can be used to assess changes in the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3) and cell cycle regulation (e.g., p53, p21) following treatment with a piperazine derivative.

Methodology:

  • Protein Extraction: Treat cells with the piperazine derivative. After treatment, wash cells with cold 1X PBS and lyse them on ice using 1X SDS sample buffer or a suitable lysis buffer containing protease and phosphatase inhibitors. [28]2. Quantification: Determine protein concentration using a standard assay (e.g., BCA assay) to ensure equal loading.

  • Gel Electrophoresis: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling at 95-100°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). [26]4. Protein Transfer: Electrotransfer the separated proteins from the gel onto a solid support membrane (e.g., nitrocellulose or PVDF). [28][29]5. Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [28]6. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-Bcl-2, anti-cleaved Caspase-3) diluted in blocking buffer. This is typically done overnight at 4°C with gentle shaking. [28]7. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) for 1 hour at room temperature. [30]9. Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate. The enzyme on the secondary antibody will catalyze a reaction that produces light.

  • Imaging & Analysis: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Conclusion

The piperazine scaffold is a remarkably fruitful starting point for the development of potent and selective anticancer agents. The derivatives discussed herein demonstrate significant efficacy across a multitude of cancer cell lines, operating through well-defined mechanisms such as the induction of apoptosis and cell cycle arrest. The provided experimental protocols offer a robust framework for the continued investigation and validation of new chemical entities built upon this privileged structure. As research progresses, further derivatization and mechanistic studies will undoubtedly uncover even more effective piperazine-based compounds, bringing new hope to the field of oncology.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Apoptosis Protocols - USF Health. (n.d.). University of South Florida. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. (n.d.). Creative Diagnostics. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). TÜBİTAK Academic Journals. [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed. [Link]

  • Novel Carbazole-Piperazine Hybrid Small Molecule Induces Apoptosis by Targeting BCL-2 and Inhibits Tumor Progression in Lung Adenocarcinoma In Vitro and Xenograft Mice Model. (n.d.). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. (n.d.). RSC Publishing. [Link]

  • Synthesis and Biological Evaluation of Arylpiperazine Derivatives as Anticancer Agents. (2018). Ingenta Connect. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. (2016). PubMed Central. [Link]

  • Cell Cycle Arrest and Apoptotic Effect of 7-(4-(N-substituted carbamoylmethyl) piperazin-1-yl) Ciprofloxacin-derivative on HCT 116 and A549 Cancer Cells. (2020). PubMed. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. (2025). National Center for Biotechnology Information. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review. (2025). ResearchGate. [Link]

  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). MDPI. [Link]

  • Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. (2014). PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (2014). PubMed. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). Taylor & Francis Online. [Link]

  • A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. (2023). ResearchGate. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). PubMed. [Link]

  • Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3- b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. (2022). PubMed. [Link]

  • Original Article A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013). Ivyspring. [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC. (2026). National Center for Biotechnology Information. [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (2026). PubMed. [Link]

  • Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. (2025). ResearchGate. [Link]

  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. (2023). ResearchGate. [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). MDPI. [Link]

  • Western Blot Protocol: Step-by-Step Guide. (n.d.). Boster Bio. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine

Executive Chemical Profile Compound: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine CAS: 104445-38-7 Molecular Weight: ~186.25 g/mol Functional Class: Secondary Amine / Cyclic Acetal The "Senior Scientist" Assessment: Do not t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Chemical Profile

Compound: 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine CAS: 104445-38-7 Molecular Weight: ~186.25 g/mol Functional Class: Secondary Amine / Cyclic Acetal

The "Senior Scientist" Assessment: Do not treat this merely as a generic organic building block. This molecule possesses a bifunctional hazard profile that is often underestimated in standard Safety Data Sheets (SDS):

  • The Piperazine Core: While often labeled only as an "Irritant" (H315/H319), all piperazine derivatives possess significant sensitization potential (asthmatic and dermatological). You must handle this as a potential allergen.

  • The Dioxolane Tail: This acetal group is acid-labile. Exposure to acidic moisture or unbuffered aqueous acids will hydrolyze the protecting group, releasing the free aldehyde and potentially altering the toxicity profile in situ.

Hazard Mechanics & Risk Assessment

To select the correct PPE, we must understand the mechanism of injury.

Hazard DomainMechanism of ActionOperational Implication
Dermal Alkaline Corrosivity & Sensitization: Secondary amines can saponify skin lipids (burns) and haptenize proteins (allergy).Zero-skin-contact policy. Latex gloves are forbidden due to high amine permeation rates.
Ocular Lachrymator/Caustic: Amines raise the pH of the eye's aqueous humor, causing corneal clouding and potential permanent damage.Safety glasses are insufficient. Sealed chemical splash goggles are mandatory.
Inhalation Respiratory Sensitization: Inhalation of mists or vapors can trigger immediate bronchospasm or delayed hypersensitivity (occupational asthma).All open handling must occur within a certified fume hood .
Chemical Acid Hydrolysis: Contact with strong acids generates heat and aldehydes.Do not store near mineral acids.
Visualization: Risk-Based PPE Decision Logic

The following logic flow dictates your PPE setup based on the specific laboratory activity.

PPE_Logic Activity Activity Type Weighing Weighing/Solid Handling Activity->Weighing Synthesis Synthesis/Liquid Handling Activity->Synthesis Quench Quenching/Work-up Activity->Quench Risk_Dust Risk: Dust/Aerosol (Sensitization) Weighing->Risk_Dust Risk_Splash Risk: Corrosive Splash (Eye/Skin Damage) Synthesis->Risk_Splash Risk_Exotherm Risk: Heat + Vapor (Hydrolysis) Quench->Risk_Exotherm PPE_Level1 PPE Level 1: Nitrile (Double) + Lab Coat + Goggles + Fume Hood Risk_Dust->PPE_Level1 Risk_Splash->PPE_Level1 PPE_Level2 PPE Level 2: Silver Shield Laminate Gloves + Face Shield + Apron Risk_Splash->PPE_Level2 If >100mL Risk_Exotherm->PPE_Level2

Figure 1: Decision logic for selecting PPE based on operational risk factors. Note the escalation to laminate gloves during high-volume or quenching steps.

The PPE Matrix: Specification & Causality

This section details what to wear and why standard alternatives fail.

ComponentRecommended SpecificationThe "Why" (Scientific Rationale)
Hand Protection Primary: Nitrile (Minimum 5 mil thickness).Secondary (High Risk): Silver Shield® (EVOH/PE Laminate) liners under Nitrile.Permeation Dynamics: Aliphatic amines can permeate standard latex in <10 minutes. Nitrile offers better resistance (~30-60 mins), but for prolonged immersion or spill cleanup, only laminate provides >4 hour breakthrough time.
Eye Protection Chemical Splash Goggles (Indirect Vent, ANSI Z87.1+).Vapor Intrusion: Safety glasses allow vapors to bypass the lens. Amine vapors can cause "blue haze" (corneal edema) even without liquid splash.
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).Backup: Half-face respirator with OV/P100 cartridges.Sensitization Threshold: Piperazine derivatives have low odor thresholds but can sensitize at very low concentrations. Do not rely on smell to detect exposure.
Body Defense Lab Coat: 100% Cotton or Nomex (Snap closures).Apron: Chemical resistant (Rubber/Neoprene) for liquid handling >100mL.Wicking: Synthetic blends (polyester) can melt to skin if a reaction exotherms or catches fire. Cotton absorbs; rubber repels.

Operational Protocols

A. Weighing & Transfer (Solid/Viscous Liquid)

Context: This is the highest risk for generating static-charged dust or aerosols that settle on surfaces, leading to inadvertent contact later.

  • Preparation: Place a disposable absorbent mat (benchkote) in the balance.

  • Static Control: Use an antistatic gun if the solid is fluffy. Piperazine salts are hygroscopic and can become sticky; the free base may be waxy.

  • Technique: Do not use a spatula that has touched acids. Use a disposable weigh boat.

  • Decontamination: Immediately wipe the balance area with a 5% acetic acid solution (to neutralize the amine) followed by water. Note: Do not spray directly into the balance.

B. Reaction Setup (Liquid Phase)

Context: The acetal group is stable in base but unstable in acid.

  • Solvent Choice: Ensure solvents (DCM, THF, Toluene) are anhydrous. Moisture can lead to slow hydrolysis of the dioxolane ring.

  • Addition: If adding to an electrophile (e.g., an acid chloride), expect an exotherm.

  • Glove Discipline: Change outer nitrile gloves immediately if a splash occurs. Do not wait for the "burning sensation"—by then, permeation has occurred.

C. Emergency Spill Response

If a spill occurs (>5 mL), evacuate the immediate area and follow this workflow.

Spill_Response Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50 mL (In Hood) Assess->Small Large > 50 mL (Floor/Bench) Assess->Large Action_Small Absorb with Vermiculite or Amine-Specific Pads Small->Action_Small Action_Large Evacuate Area Don Full PPE (Resp + Apron) Large->Action_Large Neutralize Wipe surface with Dilute Acetic Acid (5%) Action_Small->Neutralize Action_Large->Action_Small Disposal Dispose as Hazardous Amine Waste Neutralize->Disposal

Figure 2: Emergency response workflow for amine spills. Note the neutralization step to prevent lingering vapors.

Waste Disposal & Deactivation

Crucial: Do not mix this waste with acidic waste streams (e.g., acid chlorides, sulfuric acid waste) without careful neutralization, as this can generate heat and toxic aldehydes.

  • Segregation: Dispose of in the "Basic/Organic" waste container.

  • Container Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers if the waste is highly aqueous/caustic.

  • Labeling: Clearly mark as "Piperazine Derivative - Sensitizer."

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776097, 1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Piperazine). Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine
© Copyright 2026 BenchChem. All Rights Reserved.